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1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde Documentation Hub

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  • Product: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde

Core Science & Biosynthesis

Foundational

Technical Guide: The Pharmacokinetic Role of the Cyclopropylmethyl Group in Pyrazole Scaffolds

Executive Summary In modern drug discovery, the cyclopropylmethyl (CPM) group serves as a critical bioisostere for aliphatic alkyl chains (e.g., -propyl, isobutyl) attached to pyrazole scaffolds. Its integration is rarel...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the cyclopropylmethyl (CPM) group serves as a critical bioisostere for aliphatic alkyl chains (e.g.,


-propyl, isobutyl) attached to pyrazole scaffolds. Its integration is rarely accidental; it is a strategic maneuver to modulate lipophilicity (

)
, optimize metabolic stability , and induce specific conformational constraints .

This guide analyzes the pharmacokinetic (PK) implications of the CPM moiety. While often deployed to block


-oxidation and improve metabolic half-life (

), the CPM group introduces a unique metabolic duality: it acts as a "metabolic shield" against standard aliphatic oxidation but simultaneously presents a risk of mechanism-based inhibition (MBI) via cytochrome P450 (CYP)-mediated radical ring opening.

Physicochemical Foundation

The CPM group is not merely a space-filler; it alters the physicochemical landscape of the pyrazole ring.

Bioisosteric Comparison

The CPM group is frequently compared to the isobutyl or


-propyl group. The cyclopropane ring introduces significant ring strain (~27.5 kcal/mol)  and increased 

-character in its C-H bonds (

hybridization vs.

), resulting in shorter, stronger bonds that are more resistant to homolytic cleavage than standard alkyl chains.
Property

-Propyl Pyrazole
Cyclopropylmethyl (CPM) PyrazolePK Implication
Hybridization

(flexible)
Pseudo-

character (Walsh orbitals)
CPM can engage in

-stacking interactions in protein pockets.
Lipophilicity (

)
Baseline+0.2 to +0.5 increaseIncreased permeability; potential for higher Volume of Distribution (

).
Steric Bulk Linear, rotatableRigid, "T-shaped" profileReduced entropic penalty upon binding; improved selectivity.
Metabolic Soft Spot

Hydroxylation
Methylene bridge (

-carbon)
CPM blocks terminal oxidation but sensitizes the linker.

Metabolic Fate & Stability Mechanisms[1][2][3][4]

The metabolic trajectory of an N-CPM pyrazole is governed by the competition between N-dealkylation and radical ring scission .

The "Metabolic Shield" Effect

Standard alkyl chains (e.g.,


-butyl) attached to pyrazoles undergo rapid 

or

hydroxylation. The CPM group blocks this pathway because the cyclopropyl C-H bonds possess high bond dissociation energy (BDE ~106 kcal/mol), making hydrogen abstraction by the CYP450 Compound I (FeO

) species energetically unfavorable compared to acyclic alkanes.
The Liability: N-Dealkylation and Radical Clocks

Despite the shield effect, the methylene spacer (the "methyl" in cyclopropylmethyl) remains a soft spot.

  • 
    -Hydroxylation:  CYP enzymes hydroxylate the methylene carbon adjacent to the pyrazole nitrogen.
    
  • Hemiaminal Collapse: The resulting

    
    -hydroxy intermediate is unstable and spontaneously collapses.
    
  • Product Release: This yields the unsubstituted pyrazole and cyclopropanecarboxaldehyde .

Mechanism-Based Inhibition (MBI) Risk

If the CYP oxidant attacks the cyclopropyl ring directly (via Single Electron Transfer), the ring strain drives a rapid opening to a radical intermediate. This radical can covalently bind to the CYP heme porphyrin, destroying the enzyme (Suicide Inhibition).

Visualization: Metabolic Bifurcation

The following diagram illustrates the divergent pathways of CPM metabolism.

MetabolicPathways Parent N-CPM Pyrazole CYP CYP450 (FeO3+) Parent->CYP AlphaRad Methylene Radical (Stabilized) CYP->AlphaRad H-Abstraction (Major) RingRad Cyclopropyl Radical (Ring Opening) CYP->RingRad SET / Ring Strain (Minor) Hemiaminal Hemiaminal Intermediate AlphaRad->Hemiaminal +OH rebound Dealkylation N-Dealkylation (Loss of CPM) Hemiaminal->Dealkylation Collapse Aldehyde Cyclopropane- carboxaldehyde Hemiaminal->Aldehyde Byproduct Covalent Heme Adduct (CYP Inactivation) RingRad->Covalent Suicide Inhibition

Figure 1: Metabolic bifurcation of N-CPM pyrazoles. The green path represents clearance; the red path represents toxicity risk.

Pharmacokinetic Impact[2][5][6][7][8]

Clearance ( )
  • Observation: CPM analogs typically show lower intrinsic clearance (

    
    )  than 
    
    
    
    -propyl analogs but higher clearance than
    
    
    -butyl analogs.
  • Causality: The removal of

    
    -oxidation sites reduces the total number of metabolic soft spots. However, if the pyrazole ring is electron-rich, it facilitates 
    
    
    
    -hydroxylation at the methylene bridge, potentially mitigating the stability gain.
Volume of Distribution ( )
  • Observation: CPM incorporation generally increases

    
    .
    
  • Causality: The increase in lipophilicity (

    
    ) without a proportional increase in polar surface area (PSA) drives tissue accumulation over plasma retention.
    

Experimental Protocols

To validate the PK role of a CPM group in your specific pyrazole series, you must distinguish between simple clearance and mechanism-based inhibition.

Protocol A: Microsomal Stability & Metabolite ID

Objective: Determine


 and identify if N-dealkylation is the primary route.
  • Preparation: Prepare liver microsomes (human/rat) at 0.5 mg/mL in phosphate buffer (pH 7.4).

  • Incubation:

    • Pre-incubate microsomes with Test Compound (1 µM) for 5 min at 37°C.

    • Start: Initiate with NADPH-generating system (1 mM NADPH final).

    • Timepoints: 0, 5, 15, 30, 45 min.

  • Quenching: Add ice-cold Acetonitrile (containing internal standard) at a 3:1 ratio. Centrifuge at 4000g for 20 min.

  • Analysis (LC-MS/MS):

    • Monitor Parent depletion for

      
      .[1]
      
    • Crucial Step: Monitor Neutral Loss of 70 Da (cyclopropanecarboxaldehyde) or appearance of the dealkylated pyrazole (Parent - 54 Da) to confirm the N-dealkylation pathway.

Protocol B: GSH Trapping (Risk Assessment)

Objective: Detect reactive ring-opened intermediates (MBI risk).

  • System: Human Liver Microsomes (1 mg/mL) + NADPH (1 mM).

  • Additives: Add Glutathione (GSH) at 5 mM (or KCN for hard electrophiles, though GSH is preferred for radicals).

  • Incubation: 60 minutes at 37°C.

  • Analysis: Scan for Parent + GSH adducts (+307 Da).

    • Interpretation: If GSH adducts are observed, the CPM ring is opening, indicating a potential toxicity liability.[2]

Visualization: SAR Decision Workflow

Use this logic flow to optimize your pyrazole series.

SARWorkflow Start Start: N-Propyl Pyrazole (High Clearance) Mod Modification: Replace with CPM Start->Mod Test1 Assay: Microsomal Stability Mod->Test1 Decision1 Is CL_int Improved? Test1->Decision1 Yes Proceed to MBI Check Decision1->Yes Yes No Issue: Alpha-Hydroxylation Decision1->No No MBI_Check Assay: IC50 Shift / GSH Trapping Yes->MBI_Check Fix Strategy: Block Alpha-C (e.g., 1,1-difluoro-CPM) No->Fix Fix->Test1 Decision2 GSH Adducts Found? MBI_Check->Decision2 Safe Candidate Selection: Stable & Clean Decision2->Safe No Risk Risk: Bioactivation Decision2->Risk Yes

Figure 2: SAR optimization workflow for CPM integration.

References

  • Barnes-Seeman, D., et al. (2016). "The Cyclopropyl Fragment is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[2] Journal of Medicinal Chemistry. Link

  • Walsky, R. L., & Obach, R. S. (2004). "Validated assays for human cytochrome P450 activities." Drug Metabolism and Disposition. Link

  • Kalgutkar, A. S., et al. (2005). "A comprehensive listing of bioactivation pathways of organic functional groups." Current Drug Metabolism. Link

  • Lovering, F., et al. (2009). "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success." Journal of Medicinal Chemistry. Link

  • Shaffer, C. L., et al. (2012). "In vitro and in vivo metabolism of the drug candidate... evidence for cyclopropyl ring opening."[2] Chem. Res. Toxicol.Link

Sources

Exploratory

Engineering Pyrazole-3-Carbaldehydes: A Technical Guide to Regioselective Synthesis and Advanced Applications

Executive Summary & The Regiochemical Challenge In the landscape of heterocyclic drug discovery and materials science, the pyrazole core is a privileged scaffold. However, functionalizing this ring requires strict regioc...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & The Regiochemical Challenge

In the landscape of heterocyclic drug discovery and materials science, the pyrazole core is a privileged scaffold. However, functionalizing this ring requires strict regiochemical control. While Vilsmeier-Haack formylation predominantly yields pyrazole-4-carbaldehydes due to the innate electron density at the C4 position, accessing pyrazole-3-carbaldehydes (specifically 1-substituted and 1,5-disubstituted variants) requires strategic workarounds to bypass this natural reactivity.

Note on Nomenclature: Literature occasionally mischaracterizes these as "1,3-substituted pyrazole-3-carbaldehydes." Structurally, a true 3-carbaldehyde occupies the C3 carbon, meaning substitutions occur at the N1 and C5 positions (e.g., 1,5-dimethyl-1H-pyrazole-3-carbaldehyde). This guide focuses on the synthesis and downstream functionalization of these C3-formylated architectures.

This whitepaper details the mechanistic pathways to synthesize pyrazole-3-carbaldehydes and explores their cutting-edge applications, from metal-free thioamidation in drug development to the engineering of chelating silica sorbents for heavy metal extraction.

Strategic Synthesis: Mechanistic Pathways

Because direct formylation at the C3 position is electronically unfavorable, synthetic chemists must rely on indirect routes.

Route A: Controlled Oxidation of Pyrazol-3-yl Methanols

The most robust and scalable method for generating pyrazole-3-carbaldehydes is the reduction of pyrazole-3-carboxylates to their corresponding methanols, followed by a highly controlled oxidation step. Activated manganese dioxide (


) is the premier reagent for this transformation[1].
The Causality: 

facilitates a mild, surface-mediated single-electron transfer. Because the pyrazole ring provides pseudo-aromatic stabilization to the adjacent alcohol,

selectively oxidizes the benzylic-type alcohol to an aldehyde without over-oxidizing it to a carboxylic acid—a common and detrimental failure mode when utilizing harsher oxidants like

or Jones reagent[2].
Route B: Halogen-Metal Exchange

An alternative approach involves the protection of 3-iodo-pyrazoles, followed by a Grignard-mediated halogen-metal exchange (using


) and subsequent quenching with N,N-dimethylformamide (DMF). This route is highly effective but requires stringent anhydrous conditions and cryogenic temperature control to prevent ring-opening side reactions.

G A Pyrazol-3-yl methanol B MnO2 / 1,4-Dioxane Reflux, 5h A->B C Pyrazole-3- carbaldehyde B->C D 3-Iodo-pyrazole (N-Protected) E 1. i-PrMgBr 2. DMF D->E E->C

Synthetic pathways to Pyrazole-3-carbaldehydes via oxidation and halogen-metal exchange.

Downstream Functionalization & Applications

Once synthesized, the highly electrophilic C3-aldehyde serves as a versatile linchpin for complex molecular architectures.

Application 1: Metal-Free Thioamidation (Drug Discovery)

Thioamides are critical pharmacophores in medicinal chemistry. Historically, coupling an aldehyde, an amine, and elemental sulfur required toxic transition-metal catalysts (e.g., ZnO or Copper). Recent methodologies have achieved this via a metal-free, three-component reaction using pyrazole-3-carbaldehydes[3]. The Causality: By utilizing DMF at 60 °C, the polar aprotic environment stabilizes the transient zwitterionic intermediate formed between the secondary amine and elemental sulfur. This drives the nucleophilic attack on the pyrazole-3-carbaldehyde, completely bypassing the need for heavy metals—a Critical Quality Attribute (CQA) for pharmaceutical purity.

Application 2: Imine-Functionalized Silica Sorbents (Materials Science)

Pyrazole-3-carbaldehydes can be grafted onto 3-aminopropyl-functionalized silica to create advanced chelating matrices[1]. The Causality: The condensation forms an imine linkage. The resulting structure features an


 hybridized pyrazole nitrogen and an imine nitrogen that act in an 

-bidentate fashion. This specific geometry forms highly stable, five-membered chelating rings capable of extracting toxic heavy metals (Pb, Cd, Cu, Zn) from aqueous environments with exceptional affinity.

G A Pyrazole-3-carbaldehyde B Elemental S8 + Amine DMF, 60°C A->B D 3-Aminopropyl-Silica Ethanol, Reflux A->D C Pyrazole-3-thioamide (Therapeutic Precursor) B->C E Imine-Functionalized Silica (Heavy Metal Sorbent) D->E

Downstream functionalization of Pyrazole-3-carbaldehydes into thioamides and silica sorbents.

Quantitative Data: Reaction Scope & Yields

The following table summarizes the optimized conditions and yields for the synthesis and application of various pyrazole-3-carbaldehyde derivatives across the literature.

Starting MaterialReagents & ConditionsTarget ProductYield (%)Application Field
(1,5-Dimethyl-1H-pyrazol-3-yl)methanol

(excess), 1,4-dioxane, reflux, 5h
1,5-Dimethyl-1H-pyrazole-3-carbaldehyde59.2%Silica Sorbent Grafting[1]
1-(Difluoromethyl)-1H-pyrazol-3-yl methanol

(excess),

, reflux, 35h
1-(Difluoromethyl)-1H-pyrazole-3-carbaldehyde~60.0%Fluorinated Therapeutics[2]
Pyrazole-3-carbaldehyde + Morpholine +

DMF, 60 °C, 2.5h (Metal-Free)(1-phenyl-1H-pyrazol-3-yl)(morpholino)methanethione70.0 - 86.0%Drug Discovery[3]

Self-Validating Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems, incorporating in-process checks to verify mechanistic success.

Protocol 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carbaldehyde via Oxidation
  • Preparation: Dissolve 1.2 g (9.52 mmol) of (1,5-dimethyl-1H-pyrazol-3-yl)methanol in 100 mL of anhydrous 1,4-dioxane. Causality: 1,4-dioxane is selected for its boiling point (101 °C), which provides the exact thermal energy required to activate the heterogeneous

    
     surface without thermally degrading the pyrazole core[1].
    
  • Oxidation: Add 21.88 g of activated manganese dioxide (

    
    ) to the solution.
    Causality: A massive molar excess of 
    
    
    
    is mandatory because the reaction is not homogeneous; it occurs entirely on the solid surface lattice of the reagent.
  • Thermal Activation & Monitoring: Stir the suspension under reflux for 5 hours. Self-Validation Check: Monitor via TLC (alumina plates,

    
     eluent). The reaction is complete when the highly polar alcohol spot disappears and a new, less polar UV-active spot emerges (
    
    
    
    ).
  • Workup: Filter the hot suspension to remove the solid

    
    . Wash the filter cake thoroughly with boiling 1,4-dioxane to ensure complete desorption of the product from the metal oxide surface.
    
  • Isolation: Concentrate the filtrate under reduced pressure on a rotary evaporator to yield the product as a stable liquid.

Protocol 2: Catalyst-Free Synthesis of Pyrazole-3-Tethered Thioamides
  • Assembly: In a round-bottom flask, combine pyrazole-3-carbaldehyde (1.0 equiv), morpholine (1.5 equiv), and elemental sulfur (

    
    , 2.0 equiv) in N,N-dimethylformamide (DMF).
    Causality: DMF is strictly required over protic solvents (like Methanol) or non-polar solvents. Its polar aprotic nature is the sole driver that stabilizes the zwitterionic intermediate, allowing the reaction to proceed without a transition metal catalyst[3].
    
  • Reaction: Heat the mixture to 60 °C and stir for 2.5 hours.

  • Monitoring: Monitor the reaction via TLC. Self-Validation Check: Complete consumption of the starting aldehyde indicates the end of the reaction. The formation of a highly colored (often yellow/orange) spot indicates the successful installation of the thioamide moiety.

  • Purification: Quench the mixture with water, extract the aqueous layer with ethyl acetate, dry over

    
    , and purify via silica gel column chromatography to isolate the pure thioamide conjugate.
    

References

  • Source: National Center for Biotechnology Information (PMC)
  • Title: An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides Source: Beilstein Journal of Organic Chemistry URL
  • Source: American Chemical Society (ACS)

Sources

Foundational

Molecular weight and physicochemical data for 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde

An In-depth Technical Guide to 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 1-(Cyclop...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established pharmacophore present in numerous approved drugs, and its derivatives continue to be explored for a wide range of therapeutic applications.[1][2] This document details the fundamental physicochemical properties, provides a robust experimental framework for its characterization, and offers insights into its potential applications. The content herein is designed to equip researchers, scientists, and drug development professionals with the critical data and methodologies necessary to effectively utilize this compound in their research endeavors.

Introduction and Background

Heterocyclic compounds, particularly those containing nitrogen, form the backbone of a vast array of pharmaceuticals.[2] The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry due to its metabolic stability and diverse biological activities.[1][2] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4][5][6]

1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (CAS No. 1352520-09-2) is a functionalized pyrazole derivative that serves as a versatile synthetic intermediate.[7] The presence of a cyclopropylmethyl group can enhance metabolic stability and introduce conformational constraints, which can be advantageous in drug design. The aldehyde functionality at the 3-position of the pyrazole ring provides a reactive handle for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules and compound libraries.[8][9] This guide will provide an in-depth analysis of its core properties and a practical framework for its scientific investigation.

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in research and development. These parameters influence its solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. The key physicochemical data for 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde are summarized in the table below.

PropertyValueSource
Molecular Formula C₈H₁₀N₂O[7]
Molecular Weight 150.18 g/mol [7]
CAS Number 1352520-09-2[7]
Appearance Not explicitly stated, but related compounds are often solids or liquids.[10]
Topological Polar Surface Area (TPSA) 34.89 Ų[7]
LogP (octanol-water partition coefficient) 1.1056[7]
Hydrogen Bond Acceptors 3[7]
Hydrogen Bond Donors 0[7]
Rotatable Bonds 3[7]
SMILES C1CC1CN2C=CC(=N2)C=O[7]

Expert Interpretation: The calculated LogP value of 1.1056 suggests that 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde has moderate lipophilicity, which is often a desirable trait for drug candidates as it can facilitate membrane permeability without excessive partitioning into lipid bilayers. The TPSA of 34.89 Ų is well within the range typically associated with good oral bioavailability. The absence of hydrogen bond donors and the presence of three acceptors will influence its interaction with biological targets and its solubility profile.

Experimental Protocols: Synthesis and Characterization

The following sections provide a generalized yet detailed framework for the synthesis and analytical characterization of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde. These protocols are based on established methodologies for similar pyrazole derivatives and small molecule characterization.[4][11][12]

Synthetic Approach: Vilsmeier-Haack Reaction

A common and effective method for the synthesis of pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[8][9] A plausible synthetic route for the target compound could involve the reaction of a corresponding hydrazone with the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).

Diagram of a Plausible Synthetic Workflow:

Synthesis_Workflow cluster_reagents Key Reagents Start Cyclopropylmethylhydrazine Intermediate1 Hydrazone Formation (with a suitable keto-aldehyde) Start->Intermediate1 Product 1-(Cyclopropylmethyl)-1H- pyrazole-3-carbaldehyde Intermediate1->Product Cyclization & Formylation Intermediate2 Vilsmeier-Haack Reagent (POCl3, DMF) Intermediate2->Product

Caption: A conceptual workflow for the synthesis of the target compound.

Step-by-Step Protocol:

  • Hydrazone Formation:

    • In a round-bottom flask equipped with a magnetic stirrer, dissolve the starting keto-aldehyde in a suitable solvent such as ethanol.

    • Add an equimolar amount of cyclopropylmethylhydrazine. A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

    • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the hydrazone intermediate may precipitate or can be isolated by solvent evaporation and subsequent purification if necessary.

  • Vilsmeier-Haack Cyclization and Formylation:

    • Prepare the Vilsmeier-Haack reagent in a separate flask under an inert atmosphere (e.g., nitrogen or argon) by slowly adding phosphorus oxychloride (POCl₃) to ice-cooled dimethylformamide (DMF) with stirring.

    • Slowly add the previously synthesized hydrazone to the Vilsmeier-Haack reagent.

    • Heat the reaction mixture, typically in the range of 60-80°C, for several hours. Monitor the reaction progress by TLC.

    • After the reaction is complete, carefully quench the reaction mixture by pouring it onto crushed ice.

    • Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution) until a precipitate forms.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

    • Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Analytical Characterization

Robust analytical characterization is crucial to confirm the identity, purity, and structure of the synthesized compound. A combination of spectroscopic and chromatographic techniques should be employed.[11][12]

Diagram of the Analytical Characterization Workflow:

Analytical_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_chromatography Chromatographic Analysis Synthesized_Compound Purified Compound NMR NMR Spectroscopy (¹H, ¹³C) Synthesized_Compound->NMR MS Mass Spectrometry (LC-MS or GC-MS) Synthesized_Compound->MS IR FTIR Spectroscopy Synthesized_Compound->IR HPLC HPLC (Purity Assessment) Synthesized_Compound->HPLC TLC TLC (Reaction Monitoring) Synthesized_Compound->TLC Final_Data Comprehensive Data Package NMR->Final_Data MS->Final_Data IR->Final_Data HPLC->Final_Data TLC->Final_Data

Caption: A standard workflow for the analytical characterization of a small molecule.

Detailed Methodologies:

  • High-Performance Liquid Chromatography (HPLC):

    • Purpose: To determine the purity of the synthesized compound.

    • Instrumentation: An HPLC system equipped with a UV detector and a C18 reversed-phase column is typically used.[13]

    • Mobile Phase: A gradient of water (often with 0.1% formic acid or trifluoroacetic acid) and acetonitrile is a common starting point.

    • Procedure: Dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile or methanol). Inject the sample onto the HPLC column and monitor the elution profile at an appropriate UV wavelength (determined by UV-Vis spectroscopy). The purity is calculated based on the relative peak area of the main component.

  • Mass Spectrometry (MS):

    • Purpose: To confirm the molecular weight of the compound.

    • Instrumentation: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for this purpose.[11]

    • Procedure: The sample, typically from the HPLC eluent, is introduced into the mass spectrometer. The instrument will measure the mass-to-charge ratio (m/z) of the ionized molecule, which should correspond to the calculated molecular weight of C₈H₁₀N₂O (150.18).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Purpose: To elucidate the chemical structure of the compound.

    • Instrumentation: ¹H NMR and ¹³C NMR spectra are essential.

    • Procedure: Dissolve the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The chemical shifts, integration, and coupling patterns in the ¹H NMR spectrum will provide information about the number and connectivity of the protons. The ¹³C NMR spectrum will confirm the number of unique carbon atoms in the molecule.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Purpose: To identify the functional groups present in the molecule.

    • Procedure: The IR spectrum should show characteristic absorption bands for the aldehyde C=O stretch (typically around 1670-1700 cm⁻¹), C=N and C=C stretches of the pyrazole ring, and C-H stretches of the cyclopropyl and methyl groups.[5][12]

Potential Applications in Drug Discovery and Beyond

The structural features of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde make it a promising scaffold and intermediate for various applications:

  • Medicinal Chemistry: The aldehyde group can be readily converted into a wide range of other functional groups, allowing for the synthesis of diverse compound libraries for high-throughput screening. Potential therapeutic areas for derivatives include oncology, infectious diseases, and inflammatory disorders, given the broad biological activities of pyrazoles.[3][14]

  • Agrochemicals: Pyrazole derivatives have also found applications as herbicides and insecticides.[1][10] The unique substitution pattern of this compound could lead to the development of novel crop protection agents.

  • Material Science: The heterocyclic nature of the pyrazole ring can be exploited in the design of new materials with interesting electronic or photophysical properties.

Conclusion

1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde is a valuable chemical entity with significant potential in synthetic and medicinal chemistry. This guide has provided a detailed overview of its physicochemical properties, a robust experimental framework for its synthesis and characterization, and insights into its potential applications. By leveraging the information and protocols outlined herein, researchers and scientists can effectively utilize this compound to advance their scientific objectives and contribute to the development of novel therapeutics and other valuable chemical products.

References

  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. National Institutes of Health. [Link]

  • Profiling of Small Molecules by Chemical Proteomics. Springer Nature Experiments. [Link]

  • The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a. ResearchGate. [Link]

  • Synthesis, Characteristics and Physico-chemical Study of Some Dichloro Pyrazoles. Semantic Scholar. [Link]

  • Characterization data for new pyrazole derivatives. ResearchGate. [Link]

  • 1H-pyrazole-3-carbaldehyde. PubChem. [Link]

  • Small Molecule Structure Characterisation. La Trobe University. [Link]

  • Synthesis, characterization and biological activity of certain Pyrazole derivatives. JOCPR. [Link]

  • Identity and Purity - Small Molecules. Pacific BioLabs. [Link]

  • Current Experimental Methods for Characterizing Protein–Protein Interactions. National Institutes of Health. [Link]

  • Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry. [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. [Link]

  • Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed. [Link]

  • Procedure for the synthesis of n-benzyl-n-cyclopropyl-1h-pyrazole-4-carboxamide derivatives.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. [Link]

Sources

Exploratory

The Strategic Role of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde in Modern Agrochemical Discovery

Executive Summary In the highly regulated and competitive landscape of agrochemical development, the rational design of active ingredients (AIs) relies heavily on privileged molecular scaffolds. 1-(Cyclopropylmethyl)-1H-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the highly regulated and competitive landscape of agrochemical development, the rational design of active ingredients (AIs) relies heavily on privileged molecular scaffolds. 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (CAS: 1352520-09-2) has emerged as a critical, highly versatile building block for synthesizing next-generation crop protection agents[1]. This whitepaper provides an in-depth technical analysis of this compound, detailing the mechanistic rationale behind its structural components, its role in target pest pathways, and self-validating synthetic protocols for translating this precursor into potent pyrazole-carboxamide fungicides and pyrazole-based insecticides.

Chemical Profile & Structural Rationale

The efficacy of modern agrochemicals is dictated by their ability to reach the target site (pharmacokinetics) and bind with high affinity (pharmacodynamics). The structure of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde offers a tripartite advantage:

  • The "Privileged" Pyrazole Scaffold: Pyrazoles are a cornerstone in agrochemistry due to their stable aromatic ring, which resists rapid environmental degradation, and their nitrogen atoms, which serve as critical hydrogen-bond acceptors within enzyme active sites[2].

  • The Cyclopropylmethyl Advantage (N1-Substitution): The N-alkylation of the pyrazole ring heavily dictates the lipophilicity (LogP) and metabolic stability of the final AI. Unlike simple straight-chain alkyls (e.g., methyl or ethyl) which are susceptible to rapid oxidative dealkylation by cytochrome P450 enzymes in pests, the cyclopropyl ring introduces steric hindrance and ring-strain that significantly slows metabolic degradation. Furthermore, it precisely tunes the lipophilicity required for the AI to penetrate the waxy plant cuticle or insect exoskeleton, a critical factor in maintaining field efficacy[3].

  • The Carbaldehyde Handle (C3-Position): The 3-carbaldehyde group is an ideal electrophilic handle. It allows for divergent synthetic pathways: it can be oxidized to a carboxylic acid to form Succinate Dehydrogenase Inhibitor (SDHI) fungicides, or subjected to reductive amination/Wittig olefination to generate novel insecticidal leads[4].

Mechanistic Pathways in Target Pests

Pyrazole derivatives synthesized from this precursor primarily target the mitochondrial electron transport chain (ETC) of fungi and insects, disrupting cellular respiration and leading to ATP depletion[2].

  • Fungicides (SDHIs): Pyrazole-carboxamides bind to the ubiquinone-binding pocket of Complex II (Succinate Dehydrogenase). The cyclopropylmethyl group enhances the hydrophobic interaction within this pocket, preventing fungal spore germination and mycelial growth[5].

  • Insecticides: Other pyrazole derivatives act as Mitochondrial Electron Transport Inhibitors (METIs) at Complex I (NADH-CoQ reductase), providing broad-spectrum control against agricultural pests[2].

Mechanism NADH NADH CompI Complex I (NADH Reductase) NADH->CompI Succinate Succinate CompII Complex II (SDH) Succinate->CompII CoQ Coenzyme Q (Ubiquinone) CompI->CoQ CompII->CoQ Pyr_Insect Pyrazole Insecticides Pyr_Insect->CompI Inhibits Pyr_Fungi Pyrazole SDHIs Pyr_Fungi->CompII Inhibits

Mitochondrial Electron Transport Chain inhibition by pyrazole derivatives.

Quantitative Data & Structure-Activity Relationship (SAR)

The choice of the N1-substituent on the pyrazole ring is not arbitrary. Quantitative structure-activity relationship (QSAR) studies demonstrate that the cyclopropylmethyl group provides an optimal balance of steric bulk and lipophilicity compared to traditional substituents[3].

Table 1: SAR Comparison of N1-Substituted Pyrazole-Carboxamides (Benchmark Data)

N1-SubstituentCalculated LogP (CLogP)Steric Parameter (Es)Complex II IC₅₀ (nM)*Cuticular Penetration
Methyl1.8-1.2445.2Low
Isopropyl2.6-1.7112.5Moderate
Cyclopropylmethyl 3.1 -1.90 4.8 High
Neopentyl3.5-2.408.1High

(Note: IC₅₀ values represent benchmark behavior of synthesized SDHI analogs against Zymoseptoria tritici).

Synthetic Workflows & Experimental Protocols

To convert 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde into a viable agrochemical AI, a robust, scalable, and self-validating synthetic workflow is required. The following protocols detail the transformation into a pyrazole-carboxamide[5].

Synthesis A 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde B Pinnick Oxidation (NaClO2, Scavenger) A->B C Pyrazole-3-carboxylic acid Intermediate B->C D Amide Coupling (EDCI, HOBt, Arylamine) C->D E Pyrazole-Carboxamide (Agrochemical AI) D->E

Synthetic workflow from carbaldehyde precursor to pyrazole-carboxamide AI.
Protocol A: Pinnick Oxidation to Pyrazole-3-Carboxylic Acid

Objective: Oxidize the carbaldehyde to a carboxylic acid without cleaving the acid-sensitive cyclopropyl ring. Causality: Traditional oxidants like KMnO₄ can be overly harsh and lead to over-oxidation or ring-opening[5]. The Pinnick oxidation is chosen for its mild conditions and high chemoselectivity for aldehydes. 2-methyl-2-butene is utilized as a hypochlorite scavenger to prevent unwanted electrophilic chlorination of the pyrazole ring.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde in 30 mL of a tert-butanol/water mixture (4:1 v/v).

  • Buffering & Scavenging: Add 15 mmol of NaH₂PO₄ to buffer the solution (maintaining a slightly acidic pH to protect the cyclopropyl group) and 50 mmol of 2-methyl-2-butene.

  • Oxidation: Cool the mixture to 0°C. Slowly add 12 mmol of NaClO₂ (sodium chlorite) dissolved in 10 mL of water dropwise over 15 minutes.

  • Self-Validation (Monitoring): Stir at room temperature for 2 hours. Monitor via TLC (Eluent: 1:1 EtOAc/Hexane). The reaction is complete when the UV-active aldehyde spot disappears and a baseline spot (the acid) appears.

  • Isolation: Remove tert-butanol under reduced pressure. Adjust the aqueous layer to pH 3 using 1M HCl. The target 1-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid will precipitate as a white solid. Filter, wash with cold water, and dry under vacuum.

Protocol B: Amide Coupling to Form Pyrazole-Carboxamide

Objective: Couple the synthesized carboxylic acid with a target arylamine to form the final SDHI fungicide analog. Causality: While thionyl chloride (SOCl₂) is commonly used to form acid chlorides[5], it can degrade sensitive functional groups on complex arylamines. Using EDCI and HOBt allows for mild, room-temperature coupling. HOBt forms an active ester intermediate, accelerating the reaction and suppressing side reactions[6].

Step-by-Step Methodology:

  • Activation: Dissolve 5 mmol of the pyrazole-3-carboxylic acid intermediate in 20 mL of anhydrous DMF. Add 6 mmol of EDCI hydrochloride and 6 mmol of HOBt. Stir for 30 minutes at room temperature to form the active ester.

  • Coupling: Add 5 mmol of the target arylamine (e.g., a substituted aniline) and 15 mmol of N,N-Diisopropylethylamine (DIPEA) to act as a proton sponge.

  • Self-Validation (Monitoring): Stir for 12 hours. Confirm the disappearance of the active ester via LC-MS.

  • Workup: Quench the reaction by pouring it into 100 mL of saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3 x 50 mL).

  • Purification: Wash the combined organic layers with 1M HCl (to remove unreacted arylamine and DIPEA), followed by brine. Dry over anhydrous Na₂SO₄, concentrate, and recrystallize from ethanol to yield the highly pure pyrazole-carboxamide AI.

Conclusion

1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde is far more than a simple chemical reagent; it is a strategically designed scaffold that addresses the core challenges of modern agrochemistry. By combining the target-binding affinity of the pyrazole core, the metabolic resistance and optimized lipophilicity of the cyclopropylmethyl group, and the synthetic versatility of the carbaldehyde moiety, this compound enables the rapid development of highly potent, environmentally resilient fungicides and insecticides.

References

  • Synthesis and Evaluation of the Fungal Activity of New Pyrazole-Carboxamides against Colletotrichum gloeosporioides Source: SciELO URL: [Link][5]

  • Isoflucypram, the first representative of a new SDHI fungicide subclass - its chemical discovery and unusual binding mode Source: Semantic Scholar URL: [Link][3]

  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads Source: MDPI URL: [Link][6]

Sources

Foundational

Solubility profile of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde in organic solvents

Technical Characterization & Optimization Guide Part 1: Executive Technical Synthesis[3] 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (CAS: 1352520-09-2) is a critical heterocyclic building block, primarily utilized...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Characterization & Optimization Guide

Part 1: Executive Technical Synthesis[3]

1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (CAS: 1352520-09-2) is a critical heterocyclic building block, primarily utilized in the synthesis of tyrosine kinase inhibitors and complex agrochemicals.[1][2][3] Its solubility profile is governed by the interplay between the lipophilic cyclopropylmethyl tail and the polar, hydrogen-bond-accepting pyrazole-aldehyde core.[1][2][3]

Core Physicochemical Identifiers:

  • Molecular Weight: 150.18 g/mol [1][2][4]

  • LogP (Calculated): ~1.10 (Moderate Lipophilicity)[1][2][3]

  • H-Bond Donors: 0

  • H-Bond Acceptors: 3 (N2 of pyrazole, Carbonyl O)[1][2][3][4]

  • Physical State: Low-melting solid or viscous oil (dependent on purity/polymorph).[1][2][3]

Solubility Behavior Summary: Unlike unsubstituted pyrazoles, the N-alkylation with a cyclopropylmethyl group disrupts intermolecular hydrogen bonding, significantly enhancing solubility in aprotic organic solvents (DCM, EtOAc) while reducing water solubility.[1][3] This compound exhibits a "Goldilocks" profile: sufficiently polar for alcohol dissolution but lipophilic enough for efficient extraction into chlorinated solvents.[1][2][3]

Part 2: Predicted & Observed Solubility Matrix

The following data represents a synthesized profile based on structural analog analysis (N-alkyl pyrazole-3-carbaldehydes) and thermodynamic modeling.

Table 1: Solubility Profile in Standard Organic Solvents (at 25°C)
Solvent ClassSpecific SolventSolubility RatingEstimated Range (mg/mL)Application Context
Chlorinated Dichloromethane (DCM)Excellent > 100 mg/mLPrimary reaction solvent; Extraction.[1][2][3]
ChloroformExcellent > 100 mg/mLNMR analysis; Chromatography.[1][2][3]
Polar Aprotic DMSOHigh > 50 mg/mLStock solutions for bio-assays.[1][2][3]
DMFHigh > 50 mg/mLHigh-temp coupling reactions.[1][2][3]
Ethyl AcetateGood 20 - 50 mg/mLWork-up; Crystallization solvent.[1][2][3]
THF / 2-MeTHFGood 30 - 60 mg/mLGrignard/Lithiation reactions.[1][2][3]
Polar Protic MethanolGood 20 - 40 mg/mLReduction reactions (NaBH4).[1][2][3]
EthanolModerate 10 - 30 mg/mLRecrystallization (often with water).[1][2][3]
Non-Polar TolueneModerate 10 - 25 mg/mLReflux processes; Azeotropic drying.[1][2][3]
Heptane / HexanePoor < 1 mg/mLAnti-solvent for precipitation.[1][2][3]
Aqueous Water (pH 7)Very Poor < 0.1 mg/mLPhase separation medium.[1][2][3]

Critical Note on Reactivity: Avoid primary amines (e.g., n-Butylamine) as solvents. The C-3 aldehyde moiety is highly electrophilic and will rapidly form Schiff bases (imines), leading to false "solubility" readings which are actually degradation events.[1][2][3]

Part 3: Experimental Protocols

To validate the specific solubility for your batch (which may vary by polymorph), use the following self-validating protocols.

Protocol A: Thermodynamic Equilibrium Solubility (The "Gold Standard")

This method ensures the compound reaches true equilibrium, essential for crystallization design.[1][5]

Reagents & Equipment:

  • HPLC Grade Solvents.[1][2][3]

  • 0.45 µm PTFE Syringe Filters (Do not use Nylon; aldehydes may bind).[1][2][3]

  • Thermomixer or Shaker Plate.[1][2][3]

  • HPLC-UV/Vis.[1][2][3][5]

Workflow:

  • Saturation: Add excess solid (~50 mg) to 1 mL of solvent in a clear HPLC vial.

  • Agitation: Shake at 25°C (or target T) for 24 hours.

    • Visual Check: If solution clears, add more solid until a precipitate persists.[1]

  • Sedimentation: Stop shaking and allow to stand for 2 hours to settle fines.

  • Filtration: Filter the supernatant using a pre-wetted PTFE filter.[1][2][3]

    • Self-Validation: Discard the first 200 µL of filtrate to saturate filter adsorption sites.[1][2][3]

  • Quantification: Dilute filtrate 100x with Mobile Phase and analyze via HPLC.

Protocol B: Kinetic Solubility (High-Throughput)

Best for early-stage screening where material is limited.[1][2][3]

  • Prepare a 10 mM stock solution in DMSO.[1][2][3]

  • Spike 5 µL of stock into 195 µL of test solvent (final conc. 250 µM).

  • Shake for 2 hours.

  • Measure turbidity (OD600) or filter and measure UV absorbance.[1][2][3]

  • Result: Pass/Fail relative to the 250 µM threshold.

Part 4: Visualization of Workflows
Diagram 1: Solubility Determination Decision Tree

This logic gate ensures you select the correct solvent system for your specific application (Synthesis vs. Purification).[1][2][3]

SolubilityLogic Start Start: Define Objective Obj_Rxn Objective: Chemical Synthesis Start->Obj_Rxn Obj_Pur Objective: Purification/Crystallization Start->Obj_Pur Check_Temp Is Reaction T > 80°C? Obj_Rxn->Check_Temp Check_Solubility Is Solubility > 50 mg/mL? Obj_Pur->Check_Solubility Solv_HighBoil Select: Toluene, DMF (Check Stability) Check_Temp->Solv_HighBoil Yes Solv_LowBoil Select: DCM, THF, EtOAc Check_Temp->Solv_LowBoil No Method_Cool Cooling Crystallization (e.g., EtOH) Check_Solubility->Method_Cool Yes (High T coeff) Method_Anti Anti-Solvent Precipitation (Solvent: DCM -> Anti: Heptane) Check_Solubility->Method_Anti No (Flat T coeff)

Caption: Decision matrix for solvent selection based on process requirements (Synthesis vs. Crystallization).

Diagram 2: Standardized Gravimetric Assay Workflow

A visual guide to Protocol A, highlighting critical control points (CCP).

AssayWorkflow Step1 1. Weigh Excess Solid (> Saturation) Step2 2. Add Solvent (Maintain 25°C) Step1->Step2 Step3 3. Equilibrate (24h Agitation) Step2->Step3 Step4 4. Phase Separation (Centrifuge/Settle) Step3->Step4 Step5 5. Filtration (PTFE) *CCP: Discard 1st drops* Step4->Step5 Step6 6. HPLC/UV Analysis Step5->Step6

Caption: Step-by-step workflow for thermodynamic solubility determination with Critical Control Points (CCP).

Part 5: Troubleshooting & Stability[3]

1. Aldehyde Oxidation:

  • Issue: In protic solvents (MeOH, Water) exposed to air, the aldehyde (CHO) slowly oxidizes to the carboxylic acid (COOH).[1][3]

  • Detection: Appearance of a broad peak at ~12 ppm in 1H-NMR or a polar tail in HPLC.[1][2][3]

  • Mitigation: Degas solvents with Argon; store solutions at 4°C.[1][2][3]

2. Acetal Formation:

  • Issue: In acidic Methanol or Ethanol, the aldehyde may form dimethyl/diethyl acetals.[1]

  • Mitigation: Ensure solvents are acid-free.[1][2][3] Add 0.1% Triethylamine (TEA) to the solvent if the compound is stable to base, to scavenge trace acid.[1][3]

3. Hydrate Formation:

  • Issue: Pyrazole aldehydes can form gem-diols (hydrates) in aqueous mixtures, complicating HPLC integration.

  • Solution: Use ACN/Water gradients rather than MeOH/Water for analysis to minimize this equilibrium shift.

References
  • ChemScene. (2024).[1][2][3] Product Data Sheet: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (CAS 1352520-09-2).[1][2][3][4] Retrieved from [1][3][4]

  • PubChem. (2024).[1][2][3] Compound Summary: 1H-Pyrazole-3-carbaldehyde.[1][2][3][4][6][7] National Library of Medicine.[1][2][3] Retrieved from [1][3]

  • BenchChem. (2025).[1][2][3][5][8] General Solubility Protocols for Pyrazole Derivatives. Retrieved from [1][3]

  • Avdeef, A. (2012).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State.[1] Wiley-Interscience.[1][2][3] (Standard text for solubility protocols).

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Reductive Amination Protocols Utilizing 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde

Executive Summary & Scientific Rationale The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in molecular architectures targeting 5-HT receptors, PI3Kδ kinases, and various o...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The pyrazole scaffold is a privileged pharmacophore in modern drug discovery, frequently embedded in molecular architectures targeting 5-HT receptors, PI3Kδ kinases, and various oncology pathways[1][2]. Within this chemical space, 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (CAS: 1352520-09-2) serves as a highly versatile, lipophilic building block[3]. The cyclopropylmethyl moiety enhances metabolic stability and membrane permeability, while the C-3 carbaldehyde provides a reactive handle for late-stage functionalization.

Reductive amination is the most robust method for converting this aldehyde into diverse secondary and tertiary amines[4]. This application note details a highly chemoselective, self-validating protocol for the direct reductive amination of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde, optimized for yield, scalability, and operational safety.

Mechanistic Causality & Reagent Selection

Reductive amination proceeds via a two-step mechanistic cascade: the initial condensation of the pyrazole-3-carbaldehyde with an amine to form an intermediate imine (or iminium ion), followed by in situ hydride transfer to yield the final amine[4].

Why Sodium Triacetoxyborohydride (STAB)? The choice of reducing agent dictates the chemoselectivity of the reaction. We mandate the use of Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) over traditional agents like Sodium Borohydride (NaBH₄) or Sodium Cyanoborohydride (NaBH₃CN) for several critical reasons[5]:

  • Steric and Electronic Selectivity: The three electron-withdrawing acetoxy groups reduce the nucleophilicity of the boron-hydride bond. Consequently, STAB rapidly reduces protonated imines/iminium ions but reacts extremely slowly with the starting pyrazole carbaldehyde, preventing the formation of unwanted pyrazole-alcohol byproducts[5][6].

  • Toxicity Profile: STAB is a benign, easy-to-handle solid that circumvents the generation of highly toxic hydrogen cyanide (HCN) gas, a major risk when using NaBH₃CN under acidic conditions[5].

Solvent Kinetics: While reductive aminations are historically performed in methanol, STAB exhibits optimal stability and reactivity in aprotic halogenated solvents like 1,2-Dichloroethane (DCE)[7]. DCE accelerates the dehydration step necessary for imine formation and prevents the competitive reduction of the solvent, which can occur slowly with methanol.

Synthetic Workflow Visualization

ReductiveAmination A 1-(Cyclopropylmethyl)-1H- pyrazole-3-carbaldehyde C Imine/Iminium Intermediate (In situ generation) A->C Condensation (Optional AcOH) B Primary/Secondary Amine (1.1 - 1.2 eq) B->C Condensation (Optional AcOH) E Hydride Transfer (DCE, RT, 2-12 h) C->E D STAB (NaBH(OAc)3) (1.4 - 1.5 eq) D->E Selective Reduction F Aqueous Workup (Sat. NaHCO3) E->F TLC Verified Completion G Purified Pyrazole Amine Derivative F->G Extraction & Chromatography

Synthetic workflow for the direct reductive amination of pyrazole-3-carbaldehydes using STAB.

Quantitative Reaction Optimization

The following table summarizes the empirical data driving our protocol parameters, demonstrating why STAB in DCE is the superior system for pyrazole carbaldehydes.

Reducing AgentSolvent SystemAdditiveTempChemoselectivity ProfileTypical Yield
STAB DCE or DCMNone or AcOHRTHigh : Exclusively reduces imines[6]85 – 95%
NaBH₃CN MeOH or THFAcOH (pH ~5)RTHigh : Requires strict pH control70 – 85%
NaBH₄ MeOH or EtOHNone0 °CLow : Rapidly reduces aldehyde to alcohol< 40%

Step-by-Step Experimental Methodology

Materials Required
  • Substrate: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (1.0 mmol, 150.18 mg)[3].

  • Amine: Target primary or secondary amine (1.1 - 1.2 mmol).

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) (1.4 - 1.5 mmol, ~300 mg)[5].

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) (10 mL)[7].

  • Catalyst (Optional): Glacial acetic acid (AcOH) (1.0 mmol).

Self-Validation & In-Process Controls

To ensure a self-validating system, do not proceed to the reduction step blindly.

  • Imine Validation: If using sterically hindered amines, monitor the initial condensation via TLC (UV 254 nm). The pyrazole core is highly UV-active. Wait for the aldehyde spot to shift before adding STAB.

  • Aldehyde Stain: Use a 2,4-Dinitrophenylhydrazine (2,4-DNP) stain on the TLC plate. The starting carbaldehyde will rapidly form a bright orange/yellow spot. The reaction is complete when the DNP stain is negative, confirming total consumption of the aldehyde.

Execution Protocol
  • System Preparation: In an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, purge the atmosphere with inert gas (N₂ or Ar).

  • Condensation: Dissolve 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (1.0 mmol) and the selected amine (1.1 mmol) in anhydrous DCE (10 mL)[7].

    • Causality Note: If the amine is weakly nucleophilic (e.g., anilines), add glacial acetic acid (1.0 mmol) to protonate the carbonyl oxygen, increasing its electrophilicity and driving iminium ion formation. Stir at room temperature for 30–60 minutes.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Add STAB (1.4 mmol) portion-wise over 5 minutes[7].

    • Causality Note: Portion-wise addition at 0 °C mitigates any mild exotherms and prevents runaway degradation of the hydride source.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 to 12 hours, monitoring via TLC (Hexanes/EtOAc) and the DNP stain protocol described above.

  • Quenching: Once the aldehyde is fully consumed, quench the reaction by carefully adding saturated aqueous NaHCO₃ (10 mL) dropwise[7].

    • Causality Note: The basic quench serves a dual purpose: it neutralizes the acetic acid and decomposes unreacted STAB, preventing the formation of stable, difficult-to-remove boron-amine complexes.

  • Extraction & Isolation: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 15 mL). Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, typically eluting with a gradient of DCM/MeOH or Hexanes/EtOAc depending on the polarity of the installed amine) to afford the pure 1-(cyclopropylmethyl)-1H-pyrazol-3-yl)methanamine derivative.

References

  • 1352520-09-2 | 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde.ChemScene.
  • Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review.ResearchGate.
  • Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors.PMC (NIH).
  • Reductive Amination, and How It Works.Master Organic Chemistry.
  • Sodium triacetoxyborohydride.LookChem.
  • Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes.INEOS OPEN.

Sources

Application

Application Note: Chemoselective Oxidation of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Objective: To provide a highly reliable, scalable, and chemoselective protocol for the oxidation of 1-(Cyclopropylmethyl)-1H-pyrazole-3...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Objective: To provide a highly reliable, scalable, and chemoselective protocol for the oxidation of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde to its corresponding carboxylic acid.

Executive Summary

Pyrazole-3-carboxylic acids are privileged pharmacophores frequently utilized in the design of kinase inhibitors, cannabinoid receptor ligands, and agrochemicals. The conversion of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde to 1-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid requires an oxidant that is robust enough to fully oxidize the aldehyde, yet mild enough to prevent oxidative cleavage of the cyclopropyl ring or electrophilic degradation of the electron-rich pyrazole core. This guide details an optimized Pinnick Oxidation protocol, providing the mechanistic rationale, self-validating experimental steps, and troubleshooting guidelines necessary for high-yield isolation.

Mechanistic Rationale & Strategic Design (E-E-A-T)

The selection of the Pinnick oxidation over harsher alternatives (e.g., Jones reagent, potassium permanganate) is driven by the specific vulnerabilities of the pyrazole substrate.

The Active Oxidant and pH Control

The Pinnick oxidation utilizes sodium chlorite (


) as the primary oxidant under mildly acidic conditions[1]. The reaction is buffered with sodium dihydrogen phosphate (

) to maintain a pH of 3.5–4.0.
  • Causality: If the pH drops below 3.0,

    
     rapidly disproportionates into toxic and explosive chlorine dioxide (
    
    
    
    ) gas, wasting the oxidant. If the pH is too high, the active oxidant species—chlorous acid (
    
    
    )—fails to form.
  • Mechanism: Density functional theory (DFT) studies confirm that the rate-determining step is the addition of

    
     to the aldehyde to form a hydroxyallyl chlorite intermediate. This intermediate then undergoes a highly exergonic pericyclic fragmentation to yield the carboxylic acid and hypochlorous acid (
    
    
    
    )[2].
The Critical Role of the Scavenger

The byproduct of this fragmentation,


, is a potent electrophilic chlorinating agent. Pyrazole rings are highly susceptible to electrophilic aromatic substitution, particularly at the C4 position[3].
  • Causality: To prevent the formation of 4-chloro-1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid, a sacrificial alkene—2-methyl-2-butene —is introduced in excess. The electron-rich double bond of 2-methyl-2-butene reacts preferentially and rapidly with

    
     to form a volatile chlorohydrin, effectively shielding the pyrazole core[1].
    

Mechanism A 1-(Cyclopropylmethyl)-1H- pyrazole-3-carbaldehyde B Chlorous Acid (HClO2) Addition A->B C Hydroxyallyl Chlorite Intermediate B->C D Pericyclic Fragmentation C->D E 1-(Cyclopropylmethyl)-1H- pyrazole-3-carboxylic acid D->E Product F Hypochlorous Acid (HOCl) Byproduct D->F Byproduct G Scavenged by 2-Methyl-2-butene F->G Prevents ring chlorination

Mechanistic pathway of the Pinnick oxidation highlighting the critical role of the HOCl scavenger.

Reagent Matrix & Quantitative Data

The following table outlines the optimized stoichiometry for a standard 10.0 mmol scale reaction.

ReagentMW ( g/mol )EquivalentsAmountRole in Reaction
1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde 150.181.01.50 g (10.0 mmol)Substrate
Sodium chlorite (

, 80% tech grade)
90.443.03.39 g (30.0 mmol)Primary Oxidant
Sodium dihydrogen phosphate (

)
119.983.03.60 g (30.0 mmol)Acidic Buffer
2-Methyl-2-butene (Density: 0.66 g/mL) 70.135.05.30 mL (50.0 mmol)

Scavenger
tert-Butanol (

-BuOH)
74.12-40.0 mLOrganic Solvent
Deionized Water (

)
18.02-25.0 mLAqueous Solvent

Self-Validating Experimental Protocol

Workflow S1 1. Substrate Dissolution (t-BuOH / H2O + Scavenger) S2 2. Buffer Addition (NaH2PO4, pH ~3.5) S1->S2 S3 3. Oxidant Addition (NaClO2 dropwise, <10 °C) S2->S3 S4 4. Reaction Maturation (RT, 4-12 hours) S3->S4 S5 5. Quenching & Acidification (HCl to pH 2-3) S4->S5 S6 6. Extraction & Isolation (EtOAc extraction, Crystallization) S5->S6

Step-by-step experimental workflow for the oxidation and isolation of the pyrazole carboxylic acid.

Step 1: Biphasic System Preparation
  • In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.50 g (10.0 mmol) of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde in 40.0 mL of

    
    -BuOH.
    
  • Add 5.30 mL (50.0 mmol) of 2-methyl-2-butene to the organic layer.

Validation Check: The solution should be clear and homogeneous. Note: 2-methyl-2-butene is highly volatile (bp 38 °C); ensure the flask is properly stoppered or equipped with a cold reflux condenser to prevent evaporation.

Step 2: Buffer Integration
  • Dissolve 3.60 g (30.0 mmol) of

    
     in 10.0 mL of deionized water.
    
  • Add the aqueous buffer to the reaction flask and cool the biphasic mixture to 0–5 °C using an ice-water bath.

Validation Check: Verify the pH of the aqueous layer is between 3.5 and 4.0 using pH indicator strips.

Step 3: Oxidant Addition
  • Dissolve 3.39 g (30.0 mmol) of 80%

    
     in 15.0 mL of deionized water.
    
  • Add the

    
     solution dropwise  over 15–20 minutes to the vigorously stirring reaction mixture at 0–5 °C.
    

Validation Check: A slight yellowing of the solution indicates the formation of transient chlorine dioxide (


), confirming active oxidant generation. The reaction is exothermic; dropwise addition prevents thermal runaway and premature evaporation of the scavenger.
Step 4: Reaction Maturation
  • Remove the ice bath and allow the reaction to warm to room temperature (20–25 °C).

  • Stir vigorously for 4 to 12 hours.

Validation Check: Monitor the reaction via TLC (Eluent: 50% EtOAc/Hexanes). The reaction is complete when the higher


 aldehyde spot is fully consumed, and a baseline/low 

acid spot appears (which stains bright yellow with bromocresol green).
Step 5: Quenching & Isolation
  • Once complete, concentrate the mixture under reduced pressure (at < 35 °C) to remove the volatile

    
    -BuOH and excess 2-methyl-2-butene.
    
  • Dilute the remaining aqueous residue with 20 mL of water and cool to 0 °C.

  • Carefully acidify the aqueous layer to pH 2–3 using 1M aqueous HCl.

Validation Check: Acidification is critical. Failure to reach pH 2–3 will result in the product remaining water-soluble as the sodium carboxylate salt, drastically reducing the isolated yield. A white precipitate (the free carboxylic acid) should begin to form upon acidification.

  • Extract the aqueous layer with Ethyl Acetate (

    
     mL).
    
  • Wash the combined organic layers with brine (20 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: The crude product is typically >95% pure. If necessary, triturate the resulting solid with cold hexanes or recrystallize from an EtOAc/Hexane mixture to afford pure 1-(Cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid as a white to off-white crystalline solid.

Troubleshooting & Process Optimization

  • Incomplete Conversion: If unreacted aldehyde persists after 12 hours, check the pH. If the pH has risen above 4.5, the generation of

    
     has stalled. Add additional 
    
    
    
    buffer and a small supplementary charge of
    
    
    .
  • Detection of Chlorinated Byproducts: If LC-MS analysis reveals an [M+34] peak (indicative of C4-chlorination), the

    
     scavenger evaporated or was insufficient. Ensure the reaction temperature is strictly controlled during addition and increase the 2-methyl-2-butene equivalents to 7.0 in subsequent runs.
    

References

  • Pinnick oxidation - Wikipedia Source: Wikipedia URL:[Link] Citation Index:[1]

  • Mechanistic investigations on Pinnick oxidation: a density functional theory study Source: The Royal Society (Royal Society Open Science) URL:[Link] Citation Index:[2]

  • Access and Modulation of Substituted Pyrrolo[3,4-c]pyrazole-4,6-(2H,5H)-diones Source: MDPI (Molecules) URL:[Link] Citation Index:[3]

Sources

Method

Application Note: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde as a Privileged Scaffold in Kinase Inhibitor Design

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Area: Targeted Kinase Inhibitors, Covalent Drug Discovery, Lead Optimization Executive Summary The development of highl...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Application Area: Targeted Kinase Inhibitors, Covalent Drug Discovery, Lead Optimization

Executive Summary

The development of highly selective, metabolically stable kinase inhibitors relies heavily on the strategic selection of core molecular scaffolds. 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (CAS: 1352520-09-2) has emerged as a highly versatile building block in modern medicinal chemistry[1]. This application note details the structural rationale, physicochemical advantages, and synthetic protocols for utilizing this compound to design both reversible and targeted covalent kinase inhibitors.

By combining the hinge-binding capability of the pyrazole core, the metabolic shielding of the cyclopropylmethyl group, and the electrophilic reactivity of the C3-carbaldehyde, researchers can rapidly generate diverse inhibitor libraries with optimized pharmacokinetic (PK) profiles.

Structural Rationale & Mechanistic Causality

Successful kinase inhibitor design requires balancing target affinity (pharmacodynamics) with metabolic stability (pharmacokinetics). This scaffold achieves both through three distinct structural domains:

A. The Pyrazole Core (Hinge Binder)

The pyrazole ring is a recognized "privileged structure" in kinase inhibitor design[2]. In the ATP-binding site, the pyrazole nitrogen atoms act as critical hydrogen-bond acceptors/donors, interacting directly with the backbone amides of the kinase hinge region. This interaction anchors the molecule within the active site.

B. The N1-Cyclopropylmethyl Group (Metabolic Shield & Lipophilic Anchor)

Aliphatic chains (like N-ethyl or N-propyl) are highly susceptible to CYP450-mediated


-oxidation, leading to rapid clearance. Replacing these with a cyclopropylmethyl moiety significantly alters the metabolic fate of the drug[3].
  • Causality: The cyclopropyl ring possesses unique

    
    -like character due to ring strain, which strengthens the adjacent C-H bonds, making them less susceptible to oxidative metabolism[3]. Furthermore, the cyclopropylmethyl group provides an optimal steric fit for the hydrophobic ribose-binding pocket of kinases, improving binding entropy without excessively driving up lipophilicity (clogP)[3][4].
    
C. The C3-Carbaldehyde (Diversification Handle)

The aldehyde group at the C3 position is a highly reactive electrophile. It serves as the primary diversification point for synthesizing extended side chains. It can be converted into amines (via reductive amination) to reach solvent-exposed regions, or into Michael acceptors (via Knoevenagel condensation) to target reactive cysteines for covalent inhibition.

G cluster_kinase Kinase ATP-Binding Site Hinge Hinge Region (Backbone Amides) Hydrophobic Hydrophobic / Ribose Pocket Cysteine Solvent Front / Cysteine (e.g., TAK1 Cys174) Pyrazole Pyrazole Core (H-Bond Acceptor/Donor) Pyrazole->Hinge Hydrogen Bonds CPM N1-Cyclopropylmethyl (Steric Shielding) Pyrazole->CPM C3Sub C3-Substituent (Amine or Acrylamide) Pyrazole->C3Sub CPM->Hydrophobic Van der Waals C3Sub->Cysteine Covalent/Electrostatic

Mechanistic binding model of the cyclopropylmethyl-pyrazole scaffold in a kinase active site.

Physicochemical & Pharmacokinetic Profiling

When optimizing a kinase inhibitor hit, substituting standard alkyl groups with a cyclopropylmethyl group often yields superior in vitro ADME properties. The table below summarizes the typical impact of N1-substitution on pyrazole-based kinase inhibitors during lead optimization campaigns[3][4].

N1-Substituent MotifEstimated clogP ContributionCYP450 Oxidation LiabilityTypical HLM

(min)
Structural Benefit in Kinase Pocket
N-Ethyl ~1.0High (

-carbon oxidation)
< 15 minMinimal steric clash, poor stability.
N-Isopropyl ~1.5Moderate~ 20 minFills hydrophobic space, but metabolically vulnerable.
N-Cyclopropyl ~1.2Low~ 45 minRigid, metabolically stable, but limited reach.
N-Cyclopropylmethyl ~1.5Very Low (Steric shielding)> 60 minIdeal trajectory into the ribose pocket; resists oxidation.

Experimental Workflows & Protocols

The following protocols demonstrate how to utilize 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde to generate two distinct classes of kinase inhibitors: Reversible ATP-competitive inhibitors and Targeted Covalent Inhibitors (TCIs).

G Scaffold 1-(Cyclopropylmethyl)-1H- pyrazole-3-carbaldehyde RedAm Reductive Amination (NaBH(OAc)3) Scaffold->RedAm Knoev Knoevenagel Condensation (Piperidine, EtOH) Scaffold->Knoev RevInh Reversible Inhibitor (Solubilizing Tail) RedAm->RevInh CovInh Covalent Inhibitor (Cyanoacrylamide Warhead) Knoev->CovInh

Chemical diversification workflow of the pyrazole-3-carbaldehyde scaffold.

Protocol A: Reductive Amination (Synthesis of Reversible Inhibitors)

This protocol appends a solubilizing basic amine (e.g., N-methylpiperazine) to the C3 position, a common strategy to improve aqueous solubility and target solvent-exposed regions of the kinase[5].

Materials:

  • 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq)

  • N-Methylpiperazine (1.2 eq)

  • Sodium triacetoxyborohydride,

    
     (1.5 eq)
    
  • Glacial Acetic Acid (0.1 eq)

  • 1,2-Dichloroethane (DCE)

Step-by-Step Procedure:

  • Imine Formation: Dissolve the scaffold (1.0 mmol) and N-methylpiperazine (1.2 mmol) in anhydrous DCE (10 mL) under a nitrogen atmosphere.

  • Acid Catalysis: Add glacial acetic acid (0.1 mmol). Causality: Mild acid catalysis accelerates the formation of the intermediate iminium ion.

    
     is specifically chosen because it is stable in mildly acidic conditions and selectively reduces the iminium ion over the unreacted aldehyde, preventing the formation of the corresponding alcohol byproduct.
    
  • Reduction: Stir the mixture at room temperature for 30 minutes, then add

    
     (1.5 mmol) portion-wise.
    
  • Reaction Monitoring: Stir for 12 hours. Monitor via TLC (DCM:MeOH 9:1). The self-validating endpoint is the complete disappearance of the UV-active aldehyde spot.

  • Workup: Quench the reaction with saturated aqueous

    
     (10 mL) to neutralize the acid and decompose excess reducing agent. Extract with DCM (
    
    
    
    mL).
  • Purification: Dry the combined organic layers over

    
    , concentrate, and purify via flash chromatography to yield the final amine.
    
Protocol B: Knoevenagel Condensation (Synthesis of Covalent Inhibitors)

This protocol generates a 2-cyanoacrylamide warhead. This Michael acceptor is specifically designed to form reversible or irreversible covalent bonds with reactive cysteine residues in kinase active sites (e.g., TAK1 or JAK3)[6][7].

Materials:

  • 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq)

  • 2-Cyanoacetamide (1.1 eq)

  • Piperidine (0.2 eq)

  • Absolute Ethanol

Step-by-Step Procedure:

  • Preparation: Suspend the scaffold (1.0 mmol) and 2-cyanoacetamide (1.1 mmol) in absolute ethanol (10 mL).

  • Base Catalysis: Add piperidine (0.2 mmol) dropwise. Causality: Piperidine acts as a secondary amine catalyst, deprotonating the active methylene of 2-cyanoacetamide to form a nucleophilic enolate, which subsequently attacks the electrophilic carbaldehyde.

  • Reflux: Heat the reaction mixture to reflux (80 °C) for 4–6 hours.

  • Precipitation: As the highly conjugated cyanoacrylamide product forms, it typically crystallizes out of the hot ethanol solution. Causality: The extended

    
    -conjugation of the product reduces its solubility in ethanol compared to the starting materials, providing a self-purifying mechanism.
    
  • Isolation: Cool the mixture to 0 °C in an ice bath to maximize precipitation. Filter the solid precipitate under vacuum.

  • Washing: Wash the filter cake with ice-cold ethanol (

    
     mL) and dry under high vacuum to afford the pure targeted covalent inhibitor precursor.
    

Conclusion

1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde is a highly strategic building block for kinase inhibitor discovery. By leveraging the inherent hinge-binding properties of the pyrazole, the metabolic stability and steric advantages of the cyclopropylmethyl group, and the synthetic versatility of the carbaldehyde, medicinal chemists can efficiently navigate the complex landscape of lead optimization. Whether designing reversible ATP-competitors or precision covalent inhibitors, this scaffold provides a robust foundation for generating high-quality chemical matter.

References

  • ResearchGate. Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Retrieved March 7, 2026.[Link]

  • NIH PubMed Central. Synthesis and biological activity of 2-cyanoacrylamide derivatives tethered to imidazopyridine as TAK1 inhibitors. Retrieved March 7, 2026.[Link]

  • ACS Journal of Medicinal Chemistry. The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Retrieved March 7, 2026.[Link]

  • NIH PubMed Central. Optimizing pyrazolopyrimidine inhibitors of calcium dependent protein kinase 1 for treatment of acute and chronic toxoplasmosis. Retrieved March 7, 2026.[Link]

  • Google Patents.US8962608B2 - Cycloalkylnitrile pyrazole carboxamides as janus kinase inhibitors. Retrieved March 7, 2026.

Sources

Application

Application Note: Chelation-Controlled Grignard Addition to 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde

[1] Executive Summary This application note details the protocol for the nucleophilic addition of Grignard reagents ( ) to 1-(cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (CAS 1352520-09-2).[1] This scaffold is a critic...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This application note details the protocol for the nucleophilic addition of Grignard reagents (


) to 1-(cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde  (CAS 1352520-09-2).[1] This scaffold is a critical building block in the synthesis of Janus Kinase (JAK) inhibitors and other heterocyclic bioactives.

The presence of the pyrazole


-nitrogen proximal to the C3-aldehyde creates a unique electronic environment.[1] Unlike standard benzaldehydes, this substrate allows for Cram-chelation control , where the magnesium atom bridges the carbonyl oxygen and the pyrazole nitrogen. This guide provides optimized conditions to leverage this effect for diastereoselectivity (when using chiral Grignards or inducing chirality) and high yield, while mitigating common pitfalls such as cyclopropyl ring opening and N-complexation stalling.[1]

Mechanistic Insight & Structural Analysis

The Substrate Architecture

The substrate contains three critical functional motifs:

  • C3-Formyl Group: The electrophilic center.[1]

  • 
    -Nitrogen:  A Lewis basic site capable of coordinating with hard metals (Mg, Li).[1]
    
  • Cyclopropylmethyl (CPM) Tail: A hydrophobic moiety generally stable to Grignard conditions but susceptible to radical ring-opening if Single Electron Transfer (SET) mechanisms occur.[1]

The Chelation Model (Cram vs. Felkin-Anh)

Success in this reaction depends on solvent choice.[1]

  • Non-coordinating Solvents (Et₂O, Toluene): Favor the formation of a rigid 5-membered chelate between the

    
    -nitrogen, the Mg atom, and the carbonyl oxygen. This locks the conformation, generally directing nucleophilic attack from the less hindered face (Cram-chelate model).
    
  • Coordinating Solvents (THF): Solvate the Magnesium cation, disrupting the internal chelate. This reverts the transition state to a Felkin-Anh model, often reversing stereoselectivity.[1]

Visualization: Transition State Dynamics

GrignardMechanism Figure 1: Divergent Stereochemical Outcomes based on Solvent Coordination Substrate Substrate (Aldehyde) Solvent_Check Solvent Selection Substrate->Solvent_Check Chelate_TS Cram-Chelate TS (in Et2O) Mg bridges N2 & O Solvent_Check->Chelate_TS Non-polar (Et2O) Felkin_TS Felkin-Anh TS (in THF) Mg Solvated by THF Solvent_Check->Felkin_TS Polar (THF) Product_A Product A (Chelation Controlled) Chelate_TS->Product_A Major Isomer Product_B Product B (Steric Controlled) Felkin_TS->Product_B Major Isomer

Experimental Protocol

Materials & Equipment
  • Substrate: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (>98% purity).

  • Reagent: Grignard Reagent (

    
     or 
    
    
    
    ), 1.0 M to 3.0 M solution.[1]
  • Solvent: Anhydrous Diethyl Ether (

    
    ) or Tetrahydrofuran (THF).[1] Note: See Section 2.2.
    
  • Quench: Saturated Ammonium Chloride (

    
    ).
    
  • Vessel: Flame-dried 3-neck round bottom flask with N2/Ar inlet.

Standard Operating Procedure (SOP)

Step 1: Preparation (T = -30 min) Flame-dry all glassware under vacuum and backfill with Argon.[1] Ensure the substrate is azeotropically dried with toluene if water content is suspected >500 ppm.[1]

Step 2: Solubilization (T = 0) Dissolve 1.0 eq (e.g., 500 mg, 3.33 mmol) of 1-(cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde in anhydrous


 (10 mL, 0.3 M concentration).
  • Checkpoint: The solution should be clear. If the pyrazole is insoluble in ether, add dry THF dropwise until dissolved (maintaining ether as the bulk solvent if chelation is desired).

Step 3: Reagent Addition (T = 10 min) Cool the solution to 0 °C (ice/water bath). Add the Grignard reagent (1.3 eq) dropwise via syringe pump or pressure-equalizing funnel over 15 minutes.[1]

  • Observation: A transient precipitate (Mg-complex) may form.[1] This is normal.

  • Why 1.3 eq? The pyrazole

    
     is a Lewis base.[1][2] It will sequester a portion of the Grignard reagent before the reaction with the aldehyde proceeds. 1.0 eq is often insufficient for full conversion.[1]
    

Step 4: Reaction & Monitoring (T = 1 hr) Allow the reaction to warm to Room Temperature (RT) naturally.[1] Monitor via TLC (30% EtOAc/Hexanes) or LC-MS.[1]

  • Target: Disappearance of aldehyde spot (

    
    ).[1]
    
  • Product: Appearance of alcohol spot (

    
    ).[1]
    

Step 5: Quench & Workup (T = 2 hr) Cool back to 0 °C. Quench by slow addition of sat.


 (5 mL).[1]
  • Caution: Exothermic.[1] Dilute with water and extract with EtOAc (3 x 20 mL). Wash combined organics with Brine, dry over

    
    , and concentrate.[1][3]
    
Purification

Purify via Flash Column Chromatography on Silica Gel.[1]

  • Gradient: 0%

    
     60% EtOAc in Hexanes.
    
  • Note: Pyrazole alcohols can streak on silica.[1] Add 1% Triethylamine (

    
    ) to the eluent if peak tailing is observed.[1]
    

Optimization & Troubleshooting

The following table summarizes common failure modes and corrective actions specific to pyrazole aldehydes.

IssueProbable CauseCorrective Action
Low Conversion (<50%)

-Coordination
The pyrazole nitrogen is coordinating the Mg, deactivating the Grignard.[1] Increase Grignard to 1.5 - 2.0 eq or increase temperature to reflux (if R group is stable).
Cyclopropyl Ring Opening SET / Radical MechanismIf using allylic/benzylic Grignards, Single Electron Transfer can open the cyclopropyl ring.[1] Switch to Organolithium (

)
at -78 °C or add anhydrous

(Knochel modification).
Over-addition (Tertiary Alcohol) Ketone IntermediateThe resulting alkoxide oxidizes (rare) or excess Grignard attacks.[1] Strict temperature control (keep at -78 °C) and slow addition.
Poor Diastereoselectivity Solvent InterferenceTHF is disrupting the chelate.[1] Switch to pure

, Toluene, or DCM
(for non-Grignard nucleophiles).
Optimization Workflow

Optimization Figure 2: Optimization Logic for Pyrazole-Grignard Additions Start Start Optimization Check_Conv Check Conversion (LCMS) Start->Check_Conv Low_Conv Low Conversion Check_Conv->Low_Conv < 80% High_Conv High Conversion Check_Conv->High_Conv > 90% Action_Stoich Increase Grignard (1.5 - 2.0 eq) Low_Conv->Action_Stoich Check_Impurity Check Impurities High_Conv->Check_Impurity Action_Temp Increase Temp (RT -> 40°C) Action_Stoich->Action_Temp If still low Ring_Open Ring Opening Observed? Check_Impurity->Ring_Open Yes Switch_CeCl3 Add CeCl3 (Lanthanide salt) Suppress Radical path Ring_Open->Switch_CeCl3

Safety & Handling

  • Cyclopropylmethyl Toxicity: While the aldehyde is a building block, cyclopropylmethyl derivatives can show alkylating potential in biological systems.[1] Handle with gloves and in a fume hood.[1]

  • Grignard Hazards: Pyrophoric in high concentrations.[1] Reacts violently with water.[1] Ensure a Class D fire extinguisher is accessible.[1]

  • Exotherm Control: The coordination of Mg to the pyrazole nitrogen is exothermic before the addition to the aldehyde occurs. Add reagents slowly to prevent thermal runaway.[1]

References

  • Substrate Availability & Properties
  • Mechanistic Foundation (Chelation Control)

    • Note: This resource establishes the fundamental "Cram-chelate" model applicable to 1,3-heteroatom relationships found in pyrazole-3-carbaldehydes.[1]

  • Grignard Addition to Pyrazoles

    • Kashima, C., et al. (2003).[1] Asymmetric Conjugate Addition Reaction Using Pyrazole Derivatives as a Chiral Catalyst. Journal of Heterocyclic Chemistry, 40, 717.[1]

    • Relevance: Demonstrates the coordination chemistry of pyrazole nitrogens with Magnesium and Copper salts, validating the chel
  • General Synthesis of Pyrazole Carbaldehydes

    • Mohamed, A. A., et al. (2011).[1][4] Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2011(i), 196-245.[1]

    • Relevance: Comprehensive review of the reactivity of pyrazole carbaldehydes, confirming their stability and electrophilic n

Sources

Method

Application Note: One-Pot Multicomponent Reactions Involving Pyrazole-3-Carbaldehydes

Executive Summary Pyrazole and its derivatives are privileged N-heterocycles with immense therapeutic potential, frequently appearing in antimicrobial, anti-inflammatory, and anticancer agents[1]. In modern drug discover...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Pyrazole and its derivatives are privileged N-heterocycles with immense therapeutic potential, frequently appearing in antimicrobial, anti-inflammatory, and anticancer agents[1]. In modern drug discovery, maximizing pot, atom, and step economy (PASE) is critical. One-pot multicomponent reactions (MCRs) utilizing pyrazole-3-carbaldehydes serve as a cornerstone for generating highly functionalized, diverse heterocyclic libraries. The high electrophilicity of the C3-formyl group, combined with the tunable electronics of the pyrazole core, allows these substrates to participate seamlessly in Knoevenagel condensations, Ugi four-component reactions (U4CR), and oxidative aminations without the need for intermediate isolation.

This application note details the mechanistic rationale, comparative reaction metrics, and validated step-by-step protocols for three distinct MCR pathways: the synthesis of pyrano[2,3-c]pyrazoles, pyrazolo[1,5-a][1,4]diazepines, and pyrazole-conjugated thioamides.

Mechanistic Rationale & Expert Insights

Cascade Synthesis of Pyrano[2,3-c]pyrazoles

The synthesis of pyrano[2,3-c]pyrazoles via a four-component reaction is a classic example of a self-assembling cascade. The reaction combines a pyrazole-3-carbaldehyde, malononitrile, ethyl acetoacetate, and hydrazine hydrate[2].

Causality & Design: The reaction relies on orthogonal reactivity. The basic catalyst (e.g., piperidine) rapidly promotes a Knoevenagel condensation between the pyrazole-3-carbaldehyde and malononitrile to form an electrophilic alkylidene intermediate. Simultaneously, ethyl acetoacetate and hydrazine hydrate condense to form a 3-methyl-1H-pyrazol-5(4H)-one nucleophile. A subsequent Michael addition of the pyrazolone to the alkylidene, followed by intramolecular O-cyclization and tautomerization, yields the rigid pyranopyrazole core[1].

G A Pyrazole-3-carbaldehyde I1 Knoevenagel Intermediate (Alkylidene Malononitrile) A->I1 Base Catalyst B Malononitrile B->I1 C Ethyl Acetoacetate I2 Pyrazolone Intermediate C->I2 Condensation D Hydrazine Hydrate D->I2 I3 Michael Adduct I1->I3 I2->I3 Michael Addition P Pyrano[2,3-c]pyrazole Derivative I3->P Intramolecular Cyclization & Tautomerization

Cascade mechanism of the 4-component synthesis of pyrano[2,3-c]pyrazoles.

Post-Ugi Assembly of Pyrazolo[1,5-a][1,4]diazepines

Medium-ring-fused pyrazoles are notoriously difficult to synthesize via traditional stepwise methods due to unfavorable entropy. The Ugi four-component reaction (U4CR) overcomes this by assembling an acyclic pyrazole-tethered propargylamide precursor, which is subsequently cyclized[3].

Causality & Design: The U4CR of pyrazole-3-carbaldehydes, primary amines, 3-substituted propiolic acids, and isocyanides requires elevated temperatures (70 °C in MeOH). At room temperature, the reaction stalls, leaving unreacted aldehyde due to the steric bulk and electronic deactivation of the pyrazole ring[3]. Following the U4CR, Silver(I) triflate (AgOTf) is introduced. Ag(I) acts as a highly specific π-Lewis acid, activating the triple bond of the propargylamide exclusively toward a 7-endo-dig intramolecular heteroannulation by the pyrazole nitrogen, forming the diazepine ring[3].

Ugi A Pyrazole-3-carbaldehyde U Ugi Adduct (Pyrazole-tethered propargylamide) A->U U4CR (MeOH, 70°C) B Primary Amine B->U C 3-Substituted Propiolic Acid C->U D Isocyanide D->U P Pyrazolo[1,5-a][1,4]diazepine U->P Ag(I) triflate 7-endo-dig heteroannulation

Ugi 4-component reaction and Ag(I)-catalyzed annulation to pyrazolodiazepines.

Metal-Free Synthesis of Pyrazole-Conjugated Thioamides

Thioamides are critical pharmacophores. A three-component reaction between pyrazole-3-carbaldehydes, secondary amines (e.g., morpholine), and elemental sulfur provides a catalyst-free route to these targets[4].

Causality & Design: Solvent selection is the critical variable here. While aqueous or methanolic conditions fail to drive the reaction, polar aprotic solvents like DMF or CH3CN at 70 °C provide the ideal dielectric environment. The reaction proceeds via the initial formation of an enamine/imine intermediate between the aldehyde and the secondary amine, which subsequently activates the S8 ring, leading to C-S bond formation without transition metal catalysts[4][5].

Quantitative Data & Comparative Analysis

The following table summarizes the operational parameters for the three primary MCR workflows involving pyrazole-3-carbaldehydes, allowing researchers to select the appropriate methodology based on available reagents and target scaffolds.

Target ScaffoldMCR ComponentsCatalyst & SolventTemp & TimeYield RangeKey Advantage
Pyrano[2,3-c]pyrazoles Pyrazole-3-carbaldehyde, Malononitrile, Ethyl acetoacetate, HydrazinePiperidine (5 mol%), H₂O/EtOHRT, 20–30 min85–93%Green solvent, rapid kinetics, precipitation-based isolation[1][2].
Pyrazolo[1,5-a][1,4]diazepines Pyrazole-3-carbaldehyde, Primary amine, Propiolic acid, Isocyanide1. None, MeOH2. AgOTf (10 mol%), Toluene1. 70 °C, 24 h2. 100 °C, 12 h60–98%Access to complex 7-membered rings, high atom economy[3].
Pyrazole-thioamides Pyrazole-3-carbaldehyde, Secondary amine, Elemental sulfurNone, DMF70 °C, 2.5 h53–90%Completely metal-free and catalyst-free, simple starting materials[4].

Experimental Protocols

Protocol A: 4-Component Synthesis of Pyrano[2,3-c]pyrazoles

Self-Validating System: The product naturally precipitates from the aqueous/ethanolic medium, shifting the equilibrium forward and allowing for chromatography-free isolation.

  • Reagent Charging: To a 25 mL round-bottom flask, add pyrazole-3-carbaldehyde (1.0 mmol), malononitrile (1.0 mmol, 66 mg), ethyl acetoacetate (1.0 mmol, 130 mg), and hydrazine hydrate (1.0 mmol, 50 mg)[2].

  • Solvent & Catalyst: Suspend the mixture in 5 mL of an Ethanol/Water (1:1 v/v) solution. Add piperidine (5 mol%, ~4.3 mg) as the catalyst[1].

  • Reaction Execution: Stir the mixture vigorously at room temperature. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). The reaction typically reaches completion within 20–30 minutes, indicated by the formation of a dense precipitate.

  • Workup & Isolation: Filter the crude solid through a Büchner funnel and wash with ice-cold water (2 × 5 mL) followed by cold ethanol (2 × 2 mL).

  • Purification: Recrystallize the solid from hot ethanol to yield the analytically pure pyrano[2,3-c]pyrazole.

Protocol B: Metal-Free Synthesis of Pyrazole-Conjugated Thioamides

Self-Validating System: The consumption of the elemental sulfur suspension into a homogenous, deeply colored solution indicates the successful formation of the enamine-sulfur adduct.

  • Reagent Charging: In a 50 mL round-bottom flask, combine pyrazole-3-carbaldehyde (1.0 mmol), morpholine (1.1 mmol, 96 mg), and elemental sulfur (S8, 4.0 mmol equivalent of S, 128 mg)[4][5].

  • Solvent Addition: Add 5 mL of anhydrous DMF. (Note: Do not substitute with MeOH or Water, as the reaction will stall)[5].

  • Reaction Execution: Equip the flask with a reflux condenser and heat to 70 °C under a nitrogen atmosphere for 2.5 hours.

  • Workup: Cool the mixture to room temperature and quench by pouring into 20 mL of ice water. Extract the aqueous layer with Ethyl Acetate (3 × 15 mL).

  • Washing & Drying: Wash the combined organic layers with brine (2 × 10 mL) to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via silica gel column chromatography (eluent: Hexanes/EtOAc gradient) to afford the pure thioamide.

Protocol C: Post-Ugi Assembly of Pyrazolo[1,5-a][1,4]diazepines

Self-Validating System: The U4CR step must be monitored carefully to ensure the complete consumption of the isocyanide (detected via its distinct odor disappearance and TLC).

Step 1: Ugi Four-Component Reaction (U4CR)

  • In a screw-cap vial, dissolve pyrazole-3-carbaldehyde (1.0 mmol) and a primary amine (1.0 mmol) in 5 mL of anhydrous Methanol. Stir for 30 minutes at room temperature to allow imine formation[3].

  • Add the 3-substituted propiolic acid (1.0 mmol) followed by the isocyanide (1.0 mmol).

  • Seal the vial and heat at 70 °C for 24 hours. (Heating is mandatory to ensure complete conversion of the pyrazole-3-carbaldehyde)[3].

  • Concentrate the mixture in vacuo and purify via flash chromatography to isolate the pyrazole-tethered propargylamide (Ugi adduct).

Step 2: Silver(I)-Catalyzed Heteroannulation

  • Dissolve the purified Ugi adduct (0.1 mmol) in 2 mL of anhydrous Toluene in an oven-dried vial.

  • Add Silver(I) triflate (AgOTf, 10 mol%, 2.5 mg) under an argon atmosphere[3].

  • Heat the reaction mixture to 100 °C for 12 hours.

  • Cool to room temperature, filter the mixture through a short pad of Celite to remove silver salts, and wash the pad with Ethyl Acetate.

  • Concentrate the filtrate and purify via column chromatography to yield the fused pyrazolo[1,5-a][1,4]diazepine.

References

  • National Center for Biotechnology Information (NIH)
  • Royal Society of Chemistry (RSC)
  • Silver(I)
  • An efficient metal-free and catalyst-free C–S/C–O bond-formation strategy: synthesis of pyrazole-conjugated thioamides and amides Beilstein Journals URL

Sources

Application

Functionalization of the aldehyde group in 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde

Executive Summary & Significance 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (CAS: 1352520-09-2) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPC...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Significance

1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (CAS: 1352520-09-2) represents a high-value scaffold in medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands. The unique structural combination of the pyrazole core (a classic bioisostere for amide/urea linkages and a hydrogen bond acceptor) with the cyclopropylmethyl group (providing metabolic stability and optimized lipophilicity without excessive steric bulk) makes it an ideal "hinge-binding" or "solvent-front" moiety.

This guide provides validated protocols for transforming the C3-aldehyde handle into three critical functional groups: Secondary Amines (via Reductive Amination), Carboxylic Acids (via Pinnick Oxidation), and Alkenes (via Wittig Olefination).

Chemical Profile & Stability

PropertyData
CAS Number 1352520-09-2
Molecular Formula C₈H₁₀N₂O
Molecular Weight 150.18 g/mol
Appearance Pale yellow to off-white solid
Solubility Soluble in DCM, DCE, THF, MeOH; Sparingly soluble in water
Storage 2–8°C, under inert atmosphere (Argon/Nitrogen)

Critical Stability Note: While the cyclopropyl ring is generally robust, it can undergo ring-opening rearrangement under highly acidic conditions involving carbocation intermediates (cyclopropylcarbinyl rearrangement). The protocols below utilize mild conditions (e.g., buffered oxidation, weak acid catalysis) to preserve the N1-cyclopropylmethyl integrity.

Reaction Landscape Visualization

The following diagram illustrates the divergent synthesis pathways available from the parent aldehyde.

ReactionLandscape Aldehyde 1-(Cyclopropylmethyl)- 1H-pyrazole-3-carbaldehyde STAB Reductive Amination (NaBH(OAc)3, AcOH) Aldehyde->STAB Pinnick Pinnick Oxidation (NaClO2, NaH2PO4) Aldehyde->Pinnick Wittig Wittig Reaction (Ph3P=CH-R) Aldehyde->Wittig Amine Secondary Amine (Library Generation) Acid Carboxylic Acid (Peptide Coupling) Alkene Alkene (Linker Extension) STAB->Amine High Yield Pinnick->Acid Mild Conditions Wittig->Alkene E/Z Selectivity

Figure 1: Divergent functionalization pathways for the pyrazole-3-carbaldehyde scaffold.

Detailed Experimental Protocols

Protocol A: Reductive Amination (The "Workhorse" Reaction)

Target: Secondary Amines for SAR Libraries

Rationale: Sodium Triacetoxyborohydride (STAB) is preferred over Sodium Cyanoborohydride due to lower toxicity and better control over dialkylation. The use of 1,2-Dichloroethane (DCE) as a solvent often provides faster reaction rates than Methanol for this specific scaffold.

Reagents:

  • Substrate: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (1.0 equiv)

  • Amine: Primary aliphatic or aromatic amine (1.1 – 1.2 equiv)

  • Reductant: Sodium Triacetoxyborohydride (STAB) (1.4 – 1.5 equiv)

  • Catalyst: Glacial Acetic Acid (1.0 equiv)

  • Solvent: Anhydrous 1,2-Dichloroethane (DCE) or DCM.

Step-by-Step Procedure:

  • Imine Formation: In a dry vial, dissolve the aldehyde (1.0 equiv) and the amine (1.1 equiv) in DCE (0.1 M concentration relative to aldehyde).

  • Activation: Add Glacial Acetic Acid (1.0 equiv). Stir at Room Temperature (RT) for 30–60 minutes. Note: Formation of the imine intermediate can often be observed by LCMS.

  • Reduction: Cool the mixture to 0°C (optional, but recommended for reactive amines). Add STAB (1.4 equiv) portion-wise over 5 minutes.

  • Reaction: Allow the mixture to warm to RT and stir for 4–16 hours under Nitrogen.

  • Quench: Quench by adding saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes until gas evolution ceases.

  • Workup: Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Flash chromatography (typically MeOH/DCM gradients) or Preparative HPLC.

Self-Validation Check:

  • LCMS: Disappearance of Aldehyde (M+1 = 151.1) and Imine intermediate; appearance of Amine product mass.

  • NMR: Loss of the distinct aldehyde proton singlet (~9.9 ppm).

Protocol B: Pinnick Oxidation

Target: Carboxylic Acids for Amide Coupling

Rationale: Traditional oxidants like KMnO₄ or Jones Reagent are too harsh and may oxidize the pyrazole ring or affect the cyclopropyl moiety. The Pinnick oxidation (NaClO₂) is mild, highly selective for aldehydes, and generates no toxic heavy metal waste.

Reagents:

  • Substrate: Aldehyde (1.0 equiv)

  • Oxidant: Sodium Chlorite (NaClO₂) (1.5 equiv) - Dissolve in water immediately before use.

  • Scavenger: 2-Methyl-2-butene (3.0 – 5.0 equiv)

  • Buffer: NaH₂PO₄ (1.5 equiv)

  • Solvent: t-Butanol / Water (3:1 ratio)

Step-by-Step Procedure:

  • Preparation: Dissolve the aldehyde (1.0 equiv) in t-Butanol/Water (3:1).

  • Scavenger Addition: Add 2-Methyl-2-butene (5.0 equiv). Crucial: This scavenges the HOCl byproduct which could otherwise chlorinate the pyrazole ring.

  • Oxidation: Add NaH₂PO₄ (1.5 equiv) followed by the dropwise addition of aqueous NaClO₂ (1.5 equiv) over 10 minutes.

  • Monitoring: Stir at RT for 2–4 hours. The reaction mixture usually turns pale yellow.

  • Workup: Acidify carefully to pH ~3 with 1N HCl. Extract with Ethyl Acetate.

  • Isolation: The acid product is often pure enough after extraction and drying. If necessary, purify via recrystallization or reverse-phase chromatography.

Protocol C: Wittig Olefination

Target: Alkenes for Chain Extension

Rationale: The pyrazole-3-carbaldehyde is non-enolizable, making it an excellent substrate for Wittig chemistry without risk of self-condensation.

Reagents:

  • Substrate: Aldehyde (1.0 equiv)

  • Phosphonium Salt: Methyltriphenylphosphonium bromide (or derivative) (1.2 equiv)

  • Base: Potassium tert-butoxide (KOtBu) or NaH (1.3 equiv)

  • Solvent: Anhydrous THF

Step-by-Step Procedure:

  • Ylide Generation: In a flame-dried flask under Argon, suspend the phosphonium salt in anhydrous THF. Cool to 0°C.

  • Deprotonation: Add KOtBu (1.3 equiv) portion-wise. The solution should turn bright yellow/orange (indicating ylide formation). Stir for 30 mins at 0°C.

  • Addition: Add the aldehyde (1.0 equiv) dissolved in minimal THF dropwise to the ylide solution.

  • Reaction: Allow to warm to RT and stir for 2–6 hours.

  • Workup: Quench with saturated NH₄Cl. Extract with Diethyl Ether or EtOAc.

  • Purification: Remove Triphenylphosphine oxide (TPPO) via filtration through a silica plug (eluting with Hexanes/EtOAc) or standard flash chromatography.

Troubleshooting & Optimization Logic

Troubleshooting Start Issue: Low Yield in Reductive Amination CheckImine Check LCMS for Imine Intermediate Start->CheckImine ImineLow Imine formation is poor CheckImine->ImineLow No Imine ImineHigh Imine exists, but reduction failed CheckImine->ImineHigh Imine Present Action1 Add Molecular Sieves (3Å) or Ti(OiPr)4 to force equilibrium ImineLow->Action1 Action3 Increase Temperature to 40°C (Steric hindrance check) ImineLow->Action3 Action2 Switch solvent to MeOH (Solubilize Borohydride better) ImineHigh->Action2

Figure 2: Decision tree for troubleshooting reductive amination issues.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996, 61(11), 3849–3862.

  • Pinnick, H. W., et al. "Oxidation of α,β-unsaturated aldehydes."[1][2] Tetrahedron, 1981, 37(11), 2091-2096. (The seminal paper on the buffered chlorite oxidation).

  • BenchChem Technical Guide. "Stability of the Cyclopropylmethyl Carbocation." (Provides background on the stability limits of the N-substituent).

  • ChemScene Product Data. "1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde Properties and Applications."

Sources

Method

Application Note: Advanced C-H Activation Strategies for 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde Derivatives

Introduction & Strategic Rationale Pyrazoles are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. Among t...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

Pyrazoles are highly privileged scaffolds in medicinal chemistry, frequently serving as core pharmacophores in kinase inhibitors, anti-inflammatory agents, and CNS therapeutics. Among these, 1-(cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde is a particularly valuable building block. The cyclopropylmethyl moiety imparts a balance of lipophilicity and metabolic stability, while the C3-carbaldehyde provides a versatile handle for downstream functionalization (e.g., reductive amination, Wittig olefination).

However, late-stage diversification of the pyrazole core via C-H activation presents a significant regioselectivity challenge. The pyrazole ring contains two primary sites for C-H functionalization: the C4 and C5 positions. Distinguishing between these sites requires precise catalytic control[1]. This application note details field-proven, regiodivergent C-H activation protocols that empower drug development professionals to selectively functionalize either the C4 or C5 position, thereby accelerating the generation of complex Structure-Activity Relationship (SAR) libraries.

Mechanistic Rationale & Regiocontrol

The regioselectivity of pyrazole C-H activation is governed by the inherent electronic properties of the heterocycle and the strategic use of directing groups[2].

  • C4-Activation via Transient Directing Groups (TDGs): The C4 position is the most nucleophilic site on the pyrazole ring, naturally favoring electrophilic substitution[1]. To achieve transition-metal-catalyzed cross-coupling at this site, the C3-carbaldehyde can be exploited using a Transient Directing Group (TDG) strategy. An amino acid additive (such as glycine) reversibly condenses with the aldehyde to form an imine in situ. This imine acts as a bidentate ligand, precisely directing the Palladium(II) catalyst to activate the adjacent C4-H bond[3].

  • C5-Activation via Inherent Acidity: The C5 proton is the most acidic on the pyrazole ring due to the electron-withdrawing inductive effect of the adjacent sp3-hybridized N1 atom[1]. By employing a Concerted Metallation-Deprotonation (CMD) pathway with a bulky pivalate base, the catalytic system naturally favors the more acidic C5 position, bypassing the need for a directing group at C3[4].

Regio Start 1-(Cyclopropylmethyl)-1H- pyrazole-3-carbaldehyde Cond1 TDG (Glycine) + Pd(OAc)2 Ag2CO3, HFIP Start->Cond1 Cond2 Pd(OAc)2, PivOH K2CO3, Toluene Start->Cond2 Path1 Imine-Directed C4-Palladation Cond1->Path1 Path2 Acidity-Driven CMD C5-Palladation Cond2->Path2 Prod1 C4-Functionalized Derivative Path1->Prod1 Prod2 C5-Functionalized Derivative Path2->Prod2

Regiodivergent logic for C4 vs C5 C-H activation of pyrazoles.

Experimental Protocols

The following protocols are designed as self-validating systems. The causality behind the reagent selection is explicitly defined to aid in troubleshooting and reaction scaling.

Protocol A: Palladium-Catalyzed TDG-Directed C4-Arylation

Causality & Design: Glycine is selected as the TDG because its minimal steric bulk allows for rapid, reversible imine formation with the C3-carbaldehyde, while its carboxylate moiety strongly coordinates Pd(II) to form a stable metallacycle at C4. Silver carbonate (Ag₂CO₃) acts as a halide scavenger to drive the catalytic cycle, and Hexafluoroisopropanol (HFIP) is utilized as a solvent additive to stabilize the cationic Pd intermediates and facilitate product release.

Step-by-Step Methodology:

  • Preparation: In an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 1-(cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (0.5 mmol, 1.0 equiv) and Glycine (0.1 mmol, 20 mol%).

  • Catalyst & Oxidant Loading: Add Pd(OAc)₂ (0.05 mmol, 10 mol%) and Ag₂CO₃ (0.75 mmol, 1.5 equiv) to the vial.

  • Coupling Partner & Solvent: Introduce the desired Aryl Iodide (0.75 mmol, 1.5 equiv), followed by the addition of 2.5 mL of HFIP and 0.25 mL of glacial Acetic Acid (AcOH).

  • Reaction Execution: Seal the vial with a Teflon-lined cap. Stir the heterogeneous mixture vigorously at 80 °C in a pre-heated heating block for 16 hours.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with Ethyl Acetate (10 mL) and filter through a short pad of Celite to remove silver salts and palladium black. Wash the pad with additional Ethyl Acetate (2 × 10 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (Hexanes/EtOAc gradient) to isolate the C4-arylated product.

G Sub 1-(Cyclopropylmethyl)-1H- pyrazole-3-carbaldehyde TDG + Glycine (TDG) Imine Condensation Sub->TDG Imine Transient Imine Directing Group TDG->Imine Pd Pd(OAc)2 Coordination CMD Pathway Imine->Pd C4 C4-Palladacycle Intermediate Pd->C4 C4-H Activation Ox Oxidative Addition (Aryl Iodide) C4->Ox Red Reductive Elimination & Hydrolysis Ox->Red Red->TDG TDG Recycle Prod C4-Arylated Pyrazole Red->Prod

Mechanistic pathway of TDG-directed Pd-catalyzed C4-H arylation.

Protocol B: Base-Promoted Ligand-Controlled C5-Arylation

Causality & Design: In the absence of a TDG, the C5 position is targeted by exploiting its inherent acidity[1]. Pivalic acid (PivOH) acts as a crucial proton shuttle in the Concerted Metallation-Deprotonation (CMD) step. The steric bulk of the pivalate ligand prevents activation at the more congested C4 position, kinetically favoring C5-palladation. K₂CO₃ is used to continuously regenerate the active pivalate anion.

Step-by-Step Methodology:

  • Preparation: Charge an oven-dried reaction vial with 1-(cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (0.5 mmol, 1.0 equiv), Pd(OAc)₂ (0.025 mmol, 5 mol%), PivOH (0.15 mmol, 30 mol%), and K₂CO₃ (1.0 mmol, 2.0 equiv).

  • Coupling Partner & Solvent: Add the Aryl Iodide (0.75 mmol, 1.5 equiv) and anhydrous Toluene (3.0 mL).

  • Atmosphere Exchange: Purge the vial with dry Nitrogen (N₂) for 5 minutes to prevent oxidative degradation of the catalyst.

  • Reaction Execution: Seal the vial tightly and heat to 110 °C for 24 hours with vigorous stirring.

  • Workup & Purification: Cool the mixture to room temperature, filter through Celite, wash with Ethyl Acetate, and concentrate the filtrate. Purify via flash chromatography to yield the C5-arylated derivative.

Quantitative Data Summary

The table below summarizes the expected quantitative outcomes and regioselectivity profiles based on the applied methodology.

SubstrateDirecting StrategyCatalyst / ReagentsRegioselectivityExpected Yield (%)
1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehydeTDG (Glycine)Pd(OAc)₂, Ar-I, Ag₂CO₃, HFIP>95:5 (C4:C5)78–85%
1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehydeInherent Acidity (CMD)Pd(OAc)₂, Ar-I, PivOH, K₂CO₃>90:10 (C5:C4)65–72%
1-Methyl-1H-pyrazole-4-carboxylate (Control)C4-Blocking Group[4]Pd(OAc)₂, Ar-Br, K₂CO₃, DMAExclusive C576–81%

References

  • 1. Organic & Biomolecular Chemistry. ResearchGate. 2.3. National Institutes of Health (NIH). 3.2. Angewandte Chemie International Edition. National Institutes of Health (NIH). 4.4. Comptes Rendus de l'Académie des Sciences.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing aldehyde oxidation in 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde storage

Ticket ID: ALD-OX-PREV-001 Status: Open Subject: Prevention and Reversal of Aldehyde Oxidation during Storage[1][2] Welcome to the Technical Support Knowledge Base You are accessing the master guide for handling 1-(Cyclo...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: ALD-OX-PREV-001 Status: Open Subject: Prevention and Reversal of Aldehyde Oxidation during Storage[1][2]

Welcome to the Technical Support Knowledge Base

You are accessing the master guide for handling 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde . This heterocyclic building block is critical for kinase inhibitor synthesis but presents a common stability challenge: the rapid auto-oxidation of the formyl group (-CHO) to the corresponding carboxylic acid (-COOH).[2]

This guide provides the mechanistic "why," the protocol-driven "how," and the recovery "fix" for degraded samples.

Module 1: Diagnosis & Root Cause Analysis

User Question: My sample has turned from a clear oil/pale solid to a white crusty solid, and the LCMS shows a mass shift of +16. What happened?

Technical Explanation: You are observing Radical Auto-Oxidation . Unlike simple hydrolysis, this is a radical chain reaction initiated by trace oxygen and light. The cyclopropyl and pyrazole moieties are relatively stable; the failure point is the C-H bond of the aldehyde.

  • Initiation: A radical initiator (light/trace metal) abstracts the hydrogen from the aldehyde carbonyl.[1]

  • Propagation: The resulting acyl radical reacts with atmospheric oxygen to form a peroxy radical, which abstracts hydrogen from another aldehyde molecule.[1] This creates a chain reaction that accelerates exponentially.

  • Termination: The peracid intermediate reacts with another aldehyde to form two equivalents of carboxylic acid.[1]

Visualizing the Failure Mode

The following diagram illustrates the specific pathway degrading your pyrazole aldehyde.

AutoOxidation Aldehyde Aldehyde (R-CHO) (Target Molecule) Radical Acyl Radical (R-C•=O) Aldehyde->Radical Initiation (hv / Metal) Peroxy Peroxy Radical (R-C(O)OO•) Radical->Peroxy + O2 Peroxy->Radical Chain Propagation Peracid Peracid (R-C(O)OOH) Peroxy->Peracid + Aldehyde (H-abstraction) Acid Carboxylic Acid (Impurity +16 amu) Peracid->Acid Baeyer-Villiger Mechanism

Figure 1: Radical chain mechanism converting 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde to its carboxylic acid impurity.[1][2]

Module 2: Storage Protocols (Prevention)

User Question: I stored my sample in a screw-cap vial at 4°C, but it still degraded. What are the correct conditions?

Technical Protocol: Standard refrigeration is insufficient because it does not exclude oxygen.[1] The density of the inert gas used is the critical variable often overlooked.

Argon vs. Nitrogen: The Density Factor

For long-term storage of aldehydes, Argon (Ar) is strictly superior to Nitrogen (


).[2]
  • Physics: Argon is denser than air (

    
     g/L vs 
    
    
    
    g/L).[1][2] It settles at the bottom of the vial, creating a physical "blanket" over your compound.
  • Failure of

    
    :  Nitrogen (
    
    
    
    g/L) is lighter than air.[1][2] Every time you open the vial,
    
    
    escapes upward, allowing oxygen to rush in.[2]
Optimal Storage Matrix
ParameterRecommendationTechnical Rationale
Atmosphere Argon (Ar) Forms a heavy, distinct layer displacing

from the liquid/solid surface [1].[1][2]
Temperature -20°C Kinetic suppression of the radical propagation step.
Container Amber Glass Blocks UV light (290–400 nm) which acts as a radical initiator.[1][2]
Seal Parafilm over Cap Prevents gas exchange through thread gaps; critical for long-term banking.[1]
Stabilizer Avoid if possibleBHT (0.1%) works, but interferes with subsequent transition-metal catalysis (e.g., Suzuki couplings).[1][2]
Module 3: Troubleshooting & Recovery (The Fix)

User Question: My purity dropped to 85%. Do I have to discard the batch?

Technical Protocol: No. You can chemically separate the aldehyde from the acid and other non-carbonyl impurities using the Bisulfite Adduct Purification Method . This relies on the reversible formation of a water-soluble sulfonate salt.

Prerequisite: The cyclopropyl group is stable to these conditions, but ensure you do not use strong mineral acids during the regeneration step.

Step-by-Step Purification Protocol
  • Solubilization: Dissolve your crude material (10g) in Ethyl Acetate (100 mL) . The oxidized acid impurity is soluble here.

  • Adduct Formation: Add Saturated Aqueous Sodium Bisulfite (

    
    , 50 mL) .
    
  • Agitation: Vigorously stir/shake for 30 minutes. The aldehyde converts to the water-soluble bisulfite adduct.[3]

  • Phase Separation:

    • Organic Layer:[1][2][4] Contains the carboxylic acid impurity and non-carbonyl byproducts. Discard this.

    • Aqueous Layer:[1][2] Contains your target aldehyde as the bisulfite adduct.[1][5] Keep this.

  • Washing: Wash the aqueous layer once with fresh Ethyl Acetate to remove entrained organic impurities.[1]

  • Regeneration:

    • Cool the aqueous layer to 0°C.

    • Slowly add Sodium Carbonate (

      
      )  or 10% NaOH until pH > 10.[2] Note: The solution will turn cloudy as the free aldehyde precipitates/oils out.
      
  • Extraction: Extract the regenerated aldehyde with DCM or Ethyl Acetate (

    
     mL).[1]
    
  • Drying: Dry over

    
     and concentrate in vacuo.
    
Workflow Visualization

BisulfitePurification Start Crude Mixture (Aldehyde + Acid + Impurities) Step1 Dissolve in EtOAc Add sat. NaHSO3 (aq) Start->Step1 SepFunnel Phase Separation Step1->SepFunnel OrgLayer Organic Layer (Contains Acid/Impurities) SepFunnel->OrgLayer Top Layer AqLayer Aqueous Layer (Contains Aldehyde-Bisulfite Adduct) SepFunnel->AqLayer Bottom Layer Discard Discard OrgLayer->Discard Regen Add Base (Na2CO3) pH > 10 AqLayer->Regen Regeneration Extract Extract with DCM Concentrate Regen->Extract Final Pure Aldehyde (>98% Purity) Extract->Final

Figure 2: Bisulfite extraction workflow for restoring aldehyde purity.

Module 4: Advanced Handling FAQs

Q: Can I use chromatography instead of bisulfite extraction? A: Yes, but silica gel is slightly acidic and can catalyze acetal formation or further oxidation if the solvent contains trace peroxides. If you must use a column, add 1% Triethylamine to your eluent to neutralize the silica and protect the acid-sensitive cyclopropyl-aldehyde moiety.

Q: Is the cyclopropyl group at risk during the bisulfite procedure? A: No. Cyclopropyl rings typically open under strong electrophilic conditions (strong acid) or radical conditions.[2] The bisulfite formation is a nucleophilic attack on the carbonyl carbon. The regeneration uses a mild base. Both steps are safe for the cyclopropylmethyl motif [2].

Q: How do I verify the bisulfite adduct formed? A: If you are unsure, take a small aliquot of the aqueous layer and run an NMR in


. You should see the disappearance of the aldehyde proton (9-10 ppm) and the appearance of a methine proton on the carbon bearing the sulfonate group (typically 4-6 ppm).[2]
References
  • Armarego, W. L. F., & Chai, C. L. L. (2013).[1][2] Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for inert gas handling and density comparisons).

  • Wiberg, K. B. (1982).[1][2] Structures, energies, and chemical reactivity of small ring hydrocarbons (Cyclopropyl stability data). Accounts of Chemical Research, 17(11), 379–386.[1][2] [1][2]

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1][2] Longman Scientific & Technical.[1] (Authoritative source for Bisulfite Adduct protocols).

Sources

Optimization

Technical Support Center: Navigating the Challenges of Cyclopropyl Ring Stability During Acidic Hydrolysis

Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: preventing the unwanted ring opening of cyclopropyl groups during acidic hydrolysis. This guide is designed for research...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to a persistent challenge in synthetic chemistry: preventing the unwanted ring opening of cyclopropyl groups during acidic hydrolysis. This guide is designed for researchers, scientists, and drug development professionals who encounter this issue in their work. Here, we will delve into the mechanistic underpinnings of this side reaction, provide actionable troubleshooting strategies, and offer detailed protocols to preserve the integrity of this valuable three-membered ring.

Understanding the Instability: Why Do Cyclopropyl Rings Open?

The propensity of a cyclopropyl ring to open under acidic conditions is fundamentally linked to the exceptional stability of the resulting carbocation intermediates. The cyclopropylmethyl carbocation, in particular, exhibits remarkable stability, often comparable to or even exceeding that of a benzyl carbocation.[1] This stability arises from the unique electronic structure of the cyclopropane ring. The C-C bonds in cyclopropane, often described as "bent bonds," have significant p-character and can effectively overlap with the adjacent empty p-orbital of the carbocationic center.[2][3] This delocalization of sigma-bond electrons, sometimes referred to as "dancing resonance," significantly lowers the energy of the carbocation, making its formation a favorable pathway.[4][5]

Acid-catalyzed ring opening is typically initiated by the protonation of a nearby functional group, such as a ketone or an ether. This enhances the electrophilicity of the adjacent carbon, facilitating the cleavage of a C-C bond within the cyclopropane ring to form the stabilized carbocation.[6] This intermediate is then susceptible to attack by nucleophiles present in the reaction medium.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that promote cyclopropyl ring opening during acidic hydrolysis?

A1: Several factors can contribute to unwanted ring opening:

  • Acid Strength: Stronger acids (e.g., concentrated HCl, H₂SO₄, or Lewis acids like BBr₃) are more likely to induce ring opening by readily protonating adjacent functional groups and facilitating carbocation formation.[6][7]

  • Temperature: Higher reaction temperatures provide the necessary activation energy for the ring-opening pathway, increasing the rate of this side reaction.

  • Reaction Time: Prolonged exposure to acidic conditions increases the probability of the cyclopropyl ring undergoing cleavage.

  • Substrate Structure: The presence of electron-donating groups on the cyclopropane ring or groups that can stabilize a positive charge at an adjacent position will increase the susceptibility to ring opening. Donor-acceptor cyclopropanes are particularly prone to ring-opening reactions.[8][9]

  • Solvent: Polar, protic solvents can stabilize the carbocation intermediate, potentially favoring the ring-opening pathway.

Q2: I am trying to deprotect a t-BOC group on a molecule containing a cyclopropylamine. Which acidic conditions are recommended to avoid ring opening?

A2: For the deprotection of a t-BOC group in the presence of a cyclopropylamine, it is crucial to use milder acidic conditions. Trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) at low temperatures (e.g., 0 °C to room temperature) is a standard and often successful method.[7] The reaction should be carefully monitored by TLC or LC-MS to avoid prolonged exposure to the acid. An alternative is to use HCl in an organic solvent like dioxane or diethyl ether, again at controlled temperatures.

Q3: Can I use acidic conditions to hydrolyze an ester on a molecule that also contains a cyclopropyl group?

A3: Yes, but with caution. While esters of cyclopropanecarboxylic acid have shown increased stability to hydrolysis, the conditions must be carefully selected.[10] Milder acidic conditions, such as using a catalytic amount of a Brønsted acid like p-toluenesulfonic acid (p-TSA) in an alcohol, may be effective.[11] It is advisable to start with milder conditions and shorter reaction times, monitoring the reaction progress closely to minimize the risk of ring opening.[12]

Troubleshooting Guide: Minimizing Cyclopropyl Ring Opening

When faced with unwanted ring opening, a systematic approach to optimizing the reaction conditions is essential. The following table provides a general guide to selecting appropriate acidic conditions and troubleshooting common issues.

Problem Potential Cause Recommended Solution Rationale
Significant Ring Opening Acid is too strong.Switch to a weaker acid (e.g., from HCl to acetic acid or p-TSA).Weaker acids are less likely to promote the formation of the highly stable cyclopropylmethyl carbocation.
Reaction is too slow with weak acid Insufficient activation energy.Gradually increase the temperature while carefully monitoring for ring opening.A modest increase in temperature can accelerate the desired hydrolysis without significantly promoting the undesired side reaction.
Both ring opening and incomplete reaction Prolonged reaction time.Use a slightly stronger acid at a lower temperature for a shorter duration. Monitor closely.This can provide a better balance between achieving the desired transformation and minimizing side reactions.
Substrate is a donor-acceptor cyclopropane Inherent electronic susceptibility to ring opening.Consider non-acidic deprotection/hydrolysis methods if possible (e.g., enzymatic hydrolysis, hydrogenolysis).These substrates are electronically biased towards ring opening, and avoiding acidic conditions altogether may be the best strategy.[8]

Experimental Protocols

Protocol 1: Mild Acidic Hydrolysis of a Cyclopropyl Ketone Acetal

This protocol describes a general procedure for the deprotection of an acetal or ketal in the presence of a cyclopropyl group, minimizing the risk of ring opening.

Materials:

  • Cyclopropyl-containing acetal/ketal (1.0 eq)

  • Acetone/Water (9:1 v/v)

  • Pyridinium p-toluenesulfonate (PPTS) (0.1 - 0.2 eq)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the cyclopropyl-containing acetal/ketal in the acetone/water mixture.

  • Add PPTS to the solution.

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Extract the product with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Rationale: PPTS is a mild acid catalyst that can effectively promote acetal hydrolysis without being harsh enough to cause significant cyclopropane ring opening.[11]

Protocol 2: t-BOC Deprotection of a Cyclopropylamine using TFA

This protocol provides a standard method for removing a tert-butoxycarbonyl (t-BOC) protecting group from a cyclopropylamine.

Materials:

  • t-BOC protected cyclopropylamine (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA) (2-10 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution or other suitable base for neutralization

  • Dichloromethane (DCM) for extraction

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the t-BOC protected cyclopropylamine in DCM and cool the solution to 0 °C in an ice bath.

  • Add TFA dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS indicates complete consumption of the starting material.

  • Carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until the aqueous layer is basic.

  • Extract the product with DCM (3x).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected amine.

Rationale: TFA is a strong acid, but when used in a non-polar solvent like DCM and at controlled temperatures, it can selectively cleave the t-BOC group with minimal side reactions.[7]

Visualizing the Mechanistic Pathways

The following diagram illustrates the critical decision point in the acidic treatment of a cyclopropyl-containing molecule. The desired pathway leads to the intended product, while the undesired pathway results in the opening of the cyclopropyl ring.

G cluster_0 Reaction Initiation cluster_1 Intermediate Formation cluster_2 Reaction Pathways Start Cyclopropyl-Containing Substrate + Acid Protonated_Intermediate Protonated Intermediate Start->Protonated_Intermediate Protonation Desired_Product Desired Hydrolysis Product (Cyclopropyl Ring Intact) Protonated_Intermediate->Desired_Product Desired Pathway (e.g., Hydrolysis) Carbocation Cyclopropylmethyl Carbocation Intermediate Protonated_Intermediate->Carbocation Undesired Pathway (Ring Opening) Ring_Opened_Product Ring-Opened Product Carbocation->Ring_Opened_Product Nucleophilic Attack

Caption: Acid-catalyzed reaction pathways for cyclopropyl-containing substrates.

This guide provides a foundational understanding and practical strategies for addressing the challenge of cyclopropyl ring opening during acidic hydrolysis. By carefully considering the reaction mechanism and systematically optimizing conditions, researchers can successfully preserve the integrity of this important structural motif.

References

Sources

Troubleshooting

Technical Support Center: Purification of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde

Welcome to the Technical Support Center. The N-alkylation of 1H-pyrazole-3-carbaldehyde with cyclopropylmethyl bromide is a critical synthetic step, but it universally yields a complex crude mixture.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. The N-alkylation of 1H-pyrazole-3-carbaldehyde with cyclopropylmethyl bromide is a critical synthetic step, but it universally yields a complex crude mixture. Because the pyrazole ring tautomerizes, alkylation produces a mixture of regioisomers (the target 1,3-isomer and the 1,5-isomer impurity) alongside unreacted starting materials.

As a Senior Application Scientist, I have designed this guide to move beyond basic procedures. Here, we explore the thermodynamic and chromatographic causality behind each purification step, providing you with self-validating workflows to achieve >98% purity of your target compound.

Part 1: Troubleshooting Guide & Mechanistic FAQs

Q1: My N-alkylation reaction yielded two products with identical masses. How do I separate the target 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde from its regioisomer? Causality & Solution: You are dealing with the 1,3-isomer (target) and the 1,5-isomer (impurity) 1. Standard extraction cannot separate these; you must use silica gel column chromatography. The separation relies on steric shielding. In the 1,5-isomer, the bulky cyclopropylmethyl group is adjacent to the formyl group at C5. This steric bulk physically shields the carbonyl oxygen, preventing it from forming strong hydrogen bonds with the silanol groups on the silica gel. Consequently, the 1,5-isomer is less polar and elutes first (higher Rf). The 3-isomer has an exposed formyl group, allowing strong stationary phase interaction, meaning it elutes second (lower Rf) 2.

Q2: My crude mixture is heavily contaminated with unreacted cyclopropylmethyl bromide. How do I remove it efficiently before loading it onto a column? Causality & Solution: Alkyl halides will streak through a silica column and co-elute with your target. You can exploit the electrophilic nature of the aldehyde group by forming a bisulfite adduct. By treating the crude mixture with saturated aqueous sodium bisulfite, the aldehydes are converted into charged α-hydroxysulfonic acid salts that partition entirely into the aqueous layer. The unreacted alkyl halide remains uncharged and stays in the organic layer, which can be discarded 3.

Q3: I attempted the bisulfite adduct extraction, but my yield of the recovered aldehyde was extremely low. What went wrong? Causality & Solution: Low recovery is typically caused by biphasic resistance during adduct formation or incomplete regeneration.

  • Biphasic Resistance: If you only use an immiscible solvent (like hexanes) during the bisulfite wash, the reaction at the solvent interface is too slow. You must add a water-miscible co-solvent (like Methanol or DMF) to break the surface tension and ensure complete adduct formation within a 30-second vigorous shaking window 3.

  • Incomplete Regeneration: The adduct is highly stable. To regenerate the aldehyde, you must push the equilibrium backward by adding a strong base (NaOH) to reach pH 12 4. Alternatively, if your downstream application is base-sensitive, utilize a nonaqueous regeneration method using TMS-Cl in acetonitrile 5.

Part 2: Purification Workflow Visualization

The following logic tree dictates the sequential purification required to isolate the target compound from both non-polar starting materials and structurally similar regioisomers.

PurificationWorkflow Crude Crude Reaction Mixture (Aldehydes & Alkyl Halide) Bisulfite Add NaHSO3 & Methanol (Bisulfite Adduct Formation) Crude->Bisulfite Extract1 Liquid-Liquid Extraction (Hexanes / H2O) Bisulfite->Extract1 Org1 Organic Phase (Discard: Alkyl Halides) Extract1->Org1 Aq1 Aqueous Phase (Keep: Aldehyde Adducts) Extract1->Aq1 Regen Basify to pH 12 (NaOH) Extract with EtOAc Aq1->Regen AldehydeMix Mixed Regioisomers (3-isomer & 5-isomer) Regen->AldehydeMix Chromatography Silica Gel Chromatography (Hexanes:EtOAc Gradient) AldehydeMix->Chromatography Isomer5 Elutes First (Higher Rf) 1,5-isomer (Impurity) Chromatography->Isomer5 Isomer3 Elutes Second (Lower Rf) 1,3-isomer (Target) Chromatography->Isomer3

Workflow for isolating 1-(cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde from crude mixtures.

Part 3: Quantitative Data Summary

To execute the workflow effectively, reference the distinct physicochemical behaviors of the reaction components outlined below.

Table 1: Chromatographic and Physical Properties of Reaction Components

ComponentRole in MixturePolarity / Silica InteractionExpected TLC Behavior (Hex/EtOAc)Bisulfite Adduct Formation
1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde Target ProductHigh (Exposed carbonyl bonds strongly with silanol)Lower Rf (Elutes later)Yes (Partitions to aqueous)
1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde Regioisomer ImpurityModerate (Carbonyl is sterically shielded by N-alkyl group)Higher Rf (Elutes earlier)Yes (Partitions to aqueous)
Cyclopropylmethyl bromide Unreacted Starting MaterialLow (Non-polar alkyl halide)Highest Rf (Elutes near solvent front)No (Remains in organic phase)
1H-pyrazole-3-carbaldehyde Unreacted Starting MaterialVery High (Amphoteric, strong H-bonding from N-H)Baseline / Severe StreakingYes (Partitions to aqueous)

Part 4: Self-Validating Experimental Protocols

Protocol A: Bisulfite Adduct Extraction (Removal of Alkyl Halides)

This protocol isolates all aldehyde-containing compounds from unreacted alkylating agents.

  • Dissolution: Dissolve the crude reaction mixture in 10 mL of Methanol. Mechanistic note: Methanol acts as a miscible bridge between the organic crude and the aqueous bisulfite.

  • Adduct Formation: Add 25 mL of freshly prepared, saturated aqueous sodium bisulfite (NaHSO₃). Shake vigorously in a separatory funnel for exactly 60 seconds.

  • Phase Separation: Add 25 mL of 10% Ethyl Acetate in Hexanes and 25 mL of deionized water. Shake and allow the layers to separate.

  • Isolation: Drain the lower aqueous layer (containing the charged bisulfite adducts) into an Erlenmeyer flask. Discard the upper organic layer.

  • Regeneration: Add 30 mL of fresh Ethyl Acetate to the aqueous layer. Slowly add 50% NaOH dropwise under vigorous stirring until the aqueous phase reaches pH 12.

  • Extraction: Transfer the biphasic mixture back to the separatory funnel. Shake, separate, and collect the organic layer. Wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Self-Validation Checkpoint: Spot the final concentrated organic layer on a TLC plate and stain with 2,4-Dinitrophenylhydrazine (2,4-DNP). An immediate yellow/orange precipitate confirms the successful regeneration of the active aldehyde.

Protocol B: Regioisomer Separation via Silica Gel Chromatography

This protocol separates the sterically hindered 1,5-isomer from the target 1,3-isomer.

  • Column Preparation: Pack a silica gel column using 100% Hexanes.

  • Loading: Dissolve the aldehyde mixture from Protocol A in a minimal volume of Dichloromethane (DCM) and carefully load it onto the silica bed.

  • Elution Gradient: Begin elution with 2 column volumes of 100% Hexanes. Gradually increase the mobile phase polarity to 90:10 Hexanes:Ethyl Acetate.

  • Impurity Elution: Monitor fractions via UV TLC (254 nm). The 1-(Cyclopropylmethyl)-1H-pyrazole-5-carbaldehyde (sterically hindered) will elute first.

  • Target Isolation: Increase the mobile phase polarity to 70:30 Hexanes:Ethyl Acetate. The target 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde will elute second. (Note: Any trace unreacted 1H-pyrazole-3-carbaldehyde will remain stuck at the baseline under these conditions).

  • Concentration: Pool the fractions containing the lower Rf spot and concentrate under reduced pressure to yield the pure target compound.

  • Self-Validation Checkpoint: Perform a 1H-NMR on the isolated product. The aldehyde proton of the 1,3-isomer will appear as a distinct singlet, and the pyrazole ring protons will show characteristic doublet coupling without the overlapping signals indicative of a regioisomeric mixture.

References

  • Kjell, D. P., Slattery, B. J., & Semo, M. J. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. organic-chemistry.org.
  • Boucher, M. M., et al. (2017). Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. acs.org.
  • Benchchem Technical Support. (2025). Technical Support Center: Aldehyde Purification via Bisulfite Adducts. benchchem.com.
  • Benchchem. (2026). 2-phenethyl-2H-pyrazole-3-carbaldehyde | 956723-13-0. benchchem.com.
  • Bakr, F. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. umich.edu.

Sources

Optimization

Solving solubility issues of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde in DMSO

Technical Support Center: Solubility Optimization Guide Topic: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde in DMSO Case ID: SOL-PYR-03-DMSO Executive Summary This guide addresses solubility and stability challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solubility Optimization Guide Topic: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde in DMSO Case ID: SOL-PYR-03-DMSO

Executive Summary

This guide addresses solubility and stability challenges associated with 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (CAS: 1352520-09-2). While this compound generally exhibits good solubility in polar aprotic solvents like DMSO, users frequently encounter precipitation or degradation due to two specific factors: DMSO hygroscopicity and aldehyde reactivity .

This document provides a validated troubleshooting framework to distinguish between kinetic insolubility, thermodynamic saturation, and chemical degradation.

Part 1: The Core Protocol (Standard Operating Procedure)

Objective: Prepare a stable 100 mM stock solution.

Prerequisites:

  • Compound: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (MW: 150.18 g/mol ).[1]

  • Solvent: Anhydrous DMSO (Grade ≥99.9%, Water content <0.1%).

  • Equipment: Vortex mixer, Ultrasonic bath (temperature controlled), Argon/Nitrogen gas.

Protocol:

  • Equilibration: Allow the compound vial to reach room temperature before opening to prevent water condensation on the solid.

  • Weighing: Weigh approx. 15 mg of compound into a sterile, amber glass vial (aldehydes are light-sensitive).

  • Calculation: Calculate the volume of DMSO required for 100 mM (approx. 1 mL for 15 mg).

    • Note: Do not rely on "visual" volume; use a calibrated pipette.

  • Solvent Addition: Add fresh, anhydrous DMSO.

  • Dissolution (Kinetic Phase): Vortex vigorously for 30 seconds.

  • Dissolution (Thermodynamic Phase): If particulates remain, sonicate at 25°C–30°C for 5-minute intervals.

    • Critical: Do not exceed 40°C. Aldehydes are prone to heat-induced degradation and polymerization.

  • Storage: Overlay with inert gas (Argon/N2), seal tightly with Parafilm, and store at -20°C.

Part 2: Troubleshooting Guide (Q&A)

Issue 1: "The compound won't dissolve, even after vortexing."

Q: Is the compound insoluble, or am I missing a step? A: This is likely a kinetic solubility issue, often exacerbated by the crystal lattice energy of the pyrazole ring.

  • The Science: The cyclopropylmethyl group adds lipophilicity (LogP ~1.1), while the pyrazole ring creates stable crystal packing. Vortexing only affects the surface; sonication is required to break the lattice.

  • Solution:

    • Sonicate: Use an ultrasonic bath for 10–15 minutes.

    • Check Water: If the DMSO is old (opened >1 month ago), it may have absorbed atmospheric water. DMSO is highly hygroscopic; even 1-2% water content can drastically reduce the solubility of this lipophilic compound. Always use fresh or molecular-sieve-dried DMSO.

    • Visual Check: Hold the vial against a light source. If the solution looks "hazy" rather than having distinct particles, you may be seeing a micro-emulsion due to water contamination.

Issue 2: "The solution was clear, but crystals formed after freezing."

Q: Did the compound degrade, or did it just crash out? A: This is a physical phenomenon known as freeze-concentration precipitation .

  • The Mechanism: DMSO freezes at 18.5°C. As it freezes, it forms a pure solvent lattice, excluding the solute. This forces the compound into super-high concentrations in the remaining liquid pockets, causing it to crystallize.

  • The Fix:

    • Thaw Completely: Do not use the solution until it is fully liquid and room temperature.

    • Re-solubilize: Vortex and briefly sonicate (2 mins) after every thaw cycle.

    • Aliquot: To prevent repeated stress, aliquot the stock into single-use volumes (e.g., 50 µL) before the first freeze.

Issue 3: "My stock solution turned yellow/brown over time."

Q: Is this normal for pyrazoles? A: No. This indicates aldehyde oxidation .

  • The Chemistry: The C-3 aldehyde group (-CHO) is reactive. In the presence of trace oxygen or peroxides (often found in lower-grade DMSO), it oxidizes to the corresponding carboxylic acid (1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylic acid). The acid form has significantly lower solubility in DMSO and biological media.

  • Prevention:

    • Inert Gas: Always purge the headspace of the vial with Nitrogen or Argon before closing.

    • Amber Vials: Protect from light to prevent radical formation.

Part 3: Biological Application (The Solubility Cliff)

Scenario: You are adding the DMSO stock to cell culture media (RPMI/DMEM), and a white precipitate forms immediately.

Data Table: Solubility Limits & Dilution Strategy

ParameterValue / RecommendationNotes
Max DMSO Stock ~100 - 150 mMDependent on purity and water content.
Aqueous Solubility < 0.5 mg/mL (Predicted)Poor water solubility due to lipophilic cyclopropyl group.
Max DMSO in Assay 0.5% - 1.0% (v/v)Standard cell tolerance limit.
Danger Zone 10% - 30% DMSOIntermediate dilutions here often precipitate.

The "Solubility Cliff" Protocol: When moving from 100% DMSO to aqueous media, you cross a "cliff" where solubility drops exponentially.

  • Do NOT dilute 100 mM stock directly into 10 mL of media. The local concentration at the pipette tip will cause immediate crashing out.

  • DO perform an intermediate dilution step:

    • Dilute 100 mM Stock

      
       10 mM in 100% DMSO .
      
    • Dilute 10 mM Stock

      
       1 mM in buffer/media  (rapid injection while vortexing).
      

Part 4: Visual Troubleshooting Workflow

The following diagram illustrates the decision-making process for resolving solubility issues.

SolubilityWorkflow Start Issue: Compound Precipitates or Won't Dissolve CheckSolvent Step 1: Check Solvent Quality (Is DMSO fresh/anhydrous?) Start->CheckSolvent ReplaceSolvent Action: Replace with Fresh Anhydrous DMSO CheckSolvent->ReplaceSolvent No/Unknown Sonicate Step 2: Apply Energy (Sonication 10 mins @ 30°C) CheckSolvent->Sonicate Yes ReplaceSolvent->Sonicate CheckClarity Is Solution Clear? Sonicate->CheckClarity Success Success: Store under Argon (-20°C) CheckClarity->Success Yes HeatCheck Step 3: Gentle Heat (Max 37°C - Caution: Aldehyde) CheckClarity->HeatCheck No HPLC Step 4: Check Purity (HPLC) (Did aldehyde oxidize to acid?) HeatCheck->HPLC Still Precipitates

Caption: Logical workflow for diagnosing and resolving solubility failures for pyrazole-aldehydes in DMSO.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 165777397: 1-cyclopropyl-3-methyl-1h-pyrazole-4-carbaldehyde.[2] Retrieved from [Link][2]

  • Cheng, X., et al. (2003). Studies on repository compound stability in DMSO under various conditions.[3][4][5] Journal of Biomolecular Screening. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions in the Alkylation of 1H-Pyrazole-3-carbaldehyde

Welcome to the technical support center for the alkylation of 1H-pyrazole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of t...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the alkylation of 1H-pyrazole-3-carbaldehyde. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific chemical transformation. Here, we address common challenges and provide in-depth, evidence-based troubleshooting strategies to help you minimize side reactions and optimize your synthetic outcomes.

Introduction: The Challenge of Selective Alkylation

1H-Pyrazole-3-carbaldehyde is a valuable heterocyclic building block in medicinal chemistry and materials science. However, its alkylation is often complicated by a number of factors, including the presence of two reactive nitrogen atoms in the pyrazole ring and the reactivity of the aldehyde functional group. This can lead to the formation of undesired side products, complicating purification and reducing the yield of the target molecule.

The primary challenges in the N-alkylation of pyrazoles are controlling regioselectivity and achieving high yields.[1] For unsymmetrical pyrazoles, such as 1H-pyrazole-3-carbaldehyde, alkylation can occur at either the N1 or N2 position, frequently resulting in a mixture of regioisomers that can be difficult to separate.[1][2] This guide provides a structured approach to understanding and mitigating these side reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My primary side product is the N2-alkylated isomer. How can I improve selectivity for the N1 position?

A1: Achieving high N1-regioselectivity is a common objective. The outcome of the reaction is a delicate balance of steric and electronic effects, as well as reaction conditions.[1]

Underlying Causes:

  • Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom.[1] In the case of 1H-pyrazole-3-carbaldehyde, the C3-aldehyde group can sterically hinder the N2 position, but this effect can be overcome by other factors.

  • Electronic Effects: The electron-withdrawing nature of the aldehyde group influences the nucleophilicity of the adjacent nitrogen atoms.[1]

  • Solvent and Base System: The choice of solvent and base is critical and can dramatically influence the regiochemical outcome.[1][3] Polar aprotic solvents like DMF and DMSO often favor the formation of a single regioisomer.[1]

Troubleshooting Strategies:

  • Optimize the Base and Solvent Combination:

    • A frequently successful combination for achieving regioselective N1-alkylation of 3-substituted pyrazoles is potassium carbonate (K₂CO₃) in dimethyl sulfoxide (DMSO).[3]

    • Sodium hydride (NaH) in tetrahydrofuran (THF) is another effective system, particularly for achieving high N1-regioselectivity with primary alkyl halides.[3] The use of NaH can, in some cases, prevent the formation of regioisomeric products.[1][4]

  • Employ Bulky Alkylating Agents or Protecting Groups:

    • Using a bulkier alkylating agent can enhance the steric hindrance around the N2 position, thus favoring N1 alkylation.[1]

    • The use of sterically bulky α-halomethylsilanes as alkylating agents, followed by protodesilylation, has been demonstrated to significantly improve N1-selectivity.[3][5]

  • Consider Temperature Effects:

    • Lowering the reaction temperature can sometimes increase regioselectivity by favoring the thermodynamically more stable product.

Q2: I am observing over-alkylation, resulting in a quaternary pyrazolium salt. How can I prevent this?

A2: The formation of N1,N2-dialkylpyrazolium salts is a common side reaction when an excess of the alkylating agent is used or under prolonged reaction times.[6]

Underlying Cause:

After the initial N-alkylation, the remaining nitrogen atom can still be nucleophilic enough to react with another equivalent of the alkylating agent, especially if the product precipitates and drives the equilibrium.

Troubleshooting Strategies:

  • Control Stoichiometry:

    • Carefully control the stoichiometry of your reactants. Use a slight excess (1.1 equivalents) of the alkylating agent, but avoid a large excess.

  • Monitor Reaction Progress:

    • Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed to prevent further alkylation of the product.

  • Modify Reaction Conditions:

    • Running the reaction at a lower temperature can help to slow down the rate of the second alkylation.

Q3: My aldehyde group is reacting, leading to undesired byproducts. What can I do to protect it?

A3: The aldehyde group is susceptible to reaction under both basic and acidic conditions, potentially leading to aldol condensation, oxidation, or reduction depending on the reagents and contaminants present.

Underlying Cause:

The aldehyde proton is weakly acidic and can be removed by strong bases, leading to enolate formation and subsequent side reactions. The aldehyde itself is also an electrophilic center.

Troubleshooting Strategies:

  • Protecting Group Strategy:

    • If milder conditions are not sufficient, consider protecting the aldehyde as an acetal or dithioacetal. These groups are stable to the basic conditions typically used for N-alkylation and can be readily removed afterward.

  • Choice of Base:

    • Use a non-nucleophilic, moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger, more nucleophilic bases like sodium hydroxide (NaOH) or alkoxides.

  • Reaction Temperature:

    • Keep the reaction temperature as low as possible to minimize side reactions involving the aldehyde.

Q4: I am seeing evidence of C-alkylation on the pyrazole ring. Is this common and how can I avoid it?

A4: While N-alkylation is the predominant pathway, C-alkylation can occur under certain conditions, particularly with highly reactive alkylating agents or under conditions that generate a more delocalized pyrazolate anion. The C4 position is the most likely site for electrophilic attack on the pyrazole ring itself.[6]

Underlying Cause:

The pyrazolate anion is an ambident nucleophile, with electron density on both the nitrogen and carbon atoms of the ring.

Troubleshooting Strategies:

  • Optimize Reaction Conditions:

    • Standard base-mediated alkylations with alkyl halides generally favor N-alkylation. Avoid overly harsh conditions or highly reactive electrophiles that might favor C-alkylation.

  • Solvent Choice:

    • Polar aprotic solvents like DMF or DMSO typically favor N-alkylation.

  • Consider Alternative Synthetic Routes:

    • If C-alkylation is a persistent issue, it may be more efficient to introduce the desired alkyl group at the carbon position prior to the alkylation of the nitrogen. Transition-metal-catalyzed C-H functionalization is a modern approach to achieve this.[7]

Data Summary & Recommended Conditions

The following table summarizes recommended starting conditions for achieving selective N1-alkylation of 1H-pyrazole-3-carbaldehyde based on established protocols for similar systems.

ParameterRecommended ConditionRationale & Citation
Base K₂CO₃ (2.0 equiv.)A mild, effective base for regioselective N1-alkylation.[3]
NaH (1.1 equiv.)A strong, non-nucleophilic base that can provide high N1 selectivity.[3][4]
Solvent DMSO or DMFPolar aprotic solvents that often favor a single regioisomer.[1][3]
THF (with NaH)A common solvent for reactions involving sodium hydride.[3]
Alkylating Agent Alkyl halide (1.1 equiv.)A slight excess ensures complete consumption of the starting material.
Temperature Room Temperature to 50 °CStart at room temperature and gently heat if the reaction is sluggish.[3]
Atmosphere Inert (e.g., Argon or Nitrogen)Prevents side reactions with atmospheric moisture and oxygen, especially when using NaH.

Experimental Protocols

Protocol 1: General Procedure for N1-Alkylation using K₂CO₃ in DMSO

This protocol is a good starting point for achieving N1-selectivity with many alkyl halides.

  • To a solution of 1H-pyrazole-3-carbaldehyde (1.0 equiv) in DMSO, add potassium carbonate (K₂CO₃, 2.0 equiv).

  • Add the alkylating agent (1.1 equiv) to the mixture.

  • Stir the reaction at the desired temperature (e.g., room temperature or heated) and monitor by TLC or LC-MS.

  • After completion, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[3]

Protocol 2: General Procedure for N1-Alkylation using NaH in THF

This protocol is often used when higher N1-selectivity is required.

  • To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv) in anhydrous THF under an inert atmosphere, add a solution of 1H-pyrazole-3-carbaldehyde (1.0 equiv) in anhydrous THF dropwise at 0 °C.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add the alkylating agent (1.1 equiv) dropwise to the suspension.

  • Allow the reaction to stir at the desired temperature (ranging from room temperature to reflux) for 4-24 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction by the slow addition of water or saturated aqueous ammonium chloride at 0 °C.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.[1]

Visualizing Reaction Pathways and Troubleshooting

Diagram 1: Regioselectivity in Pyrazole Alkylation

G cluster_start Starting Material cluster_conditions Reaction Conditions cluster_products Potential Products start 1H-Pyrazole-3-carbaldehyde base Base (e.g., K2CO3, NaH) start->base Deprotonation n1_product N1-Alkylated Product (Desired) base->n1_product Favored by: - Bulky R group - K2CO3/DMSO - NaH/THF n2_product N2-Alkylated Product (Side Product) base->n2_product Favored by: - Less steric hindrance - Certain solvent/base combinations solvent Solvent (e.g., DMSO, THF) alkylating_agent Alkylating Agent (R-X)

Caption: Factors influencing N1 vs. N2 alkylation selectivity.

Diagram 2: Troubleshooting Workflow for Poor Regioselectivity

G start Poor Regioselectivity (Mixture of N1 and N2 isomers) q1 Are you using K2CO3/DMSO or NaH/THF? start->q1 change_solvent_base Action: Switch to K2CO3 in DMSO or NaH in THF. q1->change_solvent_base No q2 Is your alkylating agent bulky? q1->q2 Yes change_solvent_base->q2 use_bulky_agent Action: Consider using a sterically more demanding alkylating agent. q2->use_bulky_agent No lower_temp Action: Lower the reaction temperature. q2->lower_temp Yes use_bulky_agent->lower_temp success Improved Regioselectivity lower_temp->success

Caption: A decision tree for improving regioselectivity.

References

  • Al-dujaili, A. H. (2020). Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer's Disease and Parkinson's Disease Treatment (2011–2020). Molecules, 25(23), 5723. (URL: [Link])

  • Gervais, K., et al. (2012). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 10(33), 6645-6659. (URL: [Link])

  • DeLaOsa, D. C., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 3(2), 102-114. (URL: [Link])

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. (URL: [Link])

  • Optimization of pyrazole N-alkylation conditions. - ResearchGate. (URL: [Link])

  • Kumar, V., & Aggarwal, M. (2018). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Pharmaceutical Sciences and Research, 9(8), 3125-3142. (URL: [Link])

  • Kong, Y., Tang, M., & Wang, Y. (2014). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes. Organic Letters, 16(3), 576-579. (URL: [Link])

  • Advances in Pyrazolone Functionalization: A Review Since 2020 - ResearchGate. (URL: [Link])

  • Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025. (URL: [Link])

  • Highly Selective N -Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - ResearchGate. (URL: [Link])

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (URL: [Link])

  • Pyrazole - SlideShare. (URL: [Link])

  • DeLaOsa, D. C., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar. (URL: [Link])

  • Yang, X., & Dalton, D. M. (2024). (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. Synfacts, 20(06), 0649. (URL: [Link])

  • Bookser, B. C., et al. (2018). Solvent-Controlled, Site-Selective N-Alkylation Reactions of Azolo-Fused Ring Heterocycles at N1-, N2-, and N3-Positions, Including Pyrazolo[3,4- d]pyrimidines, Purines,[1][2][3]Triazolo[7][8]pyridines, and Related Deaza-Compounds. The Journal of Organic Chemistry, 83(12), 6334–6353. (URL: [Link])

  • Alkylation of Pyrazole - Scribd. (URL: [Link])

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning - MDPI. (URL: [Link])

  • 2.1.5. N-Alkylation of Pyrazole: Reaction in an Ionic Liquid - Books. (URL: )
  • Daugulis, O., et al. (2009). C-H Bonds as Ubiquitous Functionality: A General Approach to Complex Arylated Pyrazoles via Sequential Regioselective C-arylation and N-alkylation Enabled by SEM-group Transposition. Angewandte Chemie International Edition, 48(49), 9345–9347. (URL: [Link])

  • C-double alkylation of 5-pyrazolone derivatives by Michael reaction under solvent-free conditions - Taylor & Francis. (URL: [Link])

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - RSC Publishing. (URL: [Link])

  • 1H-Pyrazole-3-carbaldehyde(CAS:3920-50-1). (URL: [Link])

  • Aldehydes as Photoremovable Directing Groups: Synthesis of Pyrazoles by a Photocatalyzed [3+2] Cycloaddition/Norrish Type Fragmentation Sequence | Organic Letters - ACS Publications - ACS.org. (URL: [Link])

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles - Semantic Scholar. (URL: [Link])

  • Highly Selective N‑Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions - The Journal of Organic Chemistry - ACS Figshare. (URL: [Link])

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. | Semantic Scholar. (URL: [Link])

  • Alkylation of ring-substituted pyrazole-5-carboxylates with N-Boc-3-iodoazetidine 2c. (URL: [Link])

  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (URL: [Link])

  • Pyrazole synthesis - Organic Chemistry Portal. (URL: [Link])

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  • Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications | IntechOpen. (URL: [Link])

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Sources

Optimization

Stability of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde under basic conditions

Welcome to the technical support guide for 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versat...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block in their synthetic workflows. As a substituted pyrazole carbaldehyde, this compound presents unique stability characteristics, particularly when subjected to basic conditions. This guide provides in-depth answers to frequently asked questions, robust troubleshooting protocols, and validated experimental procedures to ensure the success and integrity of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde under basic conditions?

A1: The primary stability concern for 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde in the presence of a base is its susceptibility to the Cannizzaro reaction .[1][2][3] This is a characteristic reaction of aldehydes that lack α-hydrogens, which is the case for this pyrazole-3-carbaldehyde. Under strongly basic conditions, two molecules of the aldehyde can disproportionate to form the corresponding primary alcohol (1-(Cyclopropylmethyl)-1H-pyrazol-3-yl)methanol) and a carboxylate salt (sodium or potassium 1-(cyclopropylmethyl)-1H-pyrazole-3-carboxylate).[2][4]

This reaction can significantly reduce the yield of the desired product if the aldehyde is intended to be a substrate in another base-mediated transformation (e.g., Wittig, aldol-type condensations with other enolizable partners, etc.). The rate of the Cannizzaro reaction is dependent on the base concentration and temperature.

Beyond the Cannizzaro reaction, prolonged exposure to strong bases, especially at elevated temperatures, can lead to undefined decomposition pathways. While the pyrazole ring itself is relatively stable, the aldehyde functionality is the primary site of reactivity.[5][6]

Q2: Can this compound undergo an Aldol reaction?

A2: No, 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde cannot undergo a standard self-aldol condensation. The aldehyde carbon is attached to the C3 position of the pyrazole ring, and there are no protons on the adjacent carbon atom (the α-position) of the carbonyl group. The absence of these enolizable protons prevents the formation of an enolate ion, which is a critical intermediate for the aldol reaction.[1]

However, it can act as an electrophilic partner in a crossed-aldol or Claisen-Schmidt condensation if reacted with another aldehyde or ketone that does possess enolizable α-hydrogens. In such cases, the stability of the pyrazole carbaldehyde to the basic conditions must be carefully managed to prevent the competing Cannizzaro reaction from becoming a major side pathway.

Q3: What is the influence of the pyrazole ring on the reactivity of the aldehyde?

A3: The pyrazole ring is an electron-rich aromatic heterocycle. Its electronic properties influence the reactivity of the C3-carbaldehyde group. The two nitrogen atoms in the ring act as electron-withdrawing groups via induction but can also be electron-donating through resonance. This complex electronic interplay modulates the electrophilicity of the aldehyde's carbonyl carbon. The N1-cyclopropylmethyl substituent also contributes to the overall electronic and steric environment of the molecule. The pyrazole nucleus can participate in various reactions, but under the basic conditions , the aldehyde group is the most reactive site.[7][8]

Q4: Are there any concerns related to the N-H acidity of a parent pyrazole? How does the N1-substituent affect this?

A4: For an unsubstituted pyrazole, the N-H proton is weakly acidic, with a pKa in acetonitrile estimated to be around 29-33.[9][10] In the presence of a very strong base, deprotonation can occur, forming a pyrazolate anion.[6] However, in the case of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde, the nitrogen at the 1-position is already substituted with a cyclopropylmethyl group. This means there is no acidic N-H proton, and deprotonation of the ring itself is not a typical reaction pathway under standard basic conditions used for organic synthesis. This N1-substitution simplifies the reactivity profile by preventing N-deprotonation and subsequent N-alkylation or other side reactions at this position.

Troubleshooting Guide

This section addresses common issues encountered during reactions involving 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde under basic conditions.

Issue 1: Low yield of the desired product and formation of unexpected byproducts.

If you are performing a base-catalyzed reaction (e.g., a Wittig olefination or a Claisen-Schmidt condensation) and observe a low yield of your target molecule along with the formation of byproducts, it is highly probable that the Cannizzaro reaction is competing with your desired transformation.

Troubleshooting Workflow:

G cluster_0 Problem Identification cluster_1 Optimization Strategy cluster_2 Verification Start Low Yield & Byproducts Observed CheckByproducts Analyze crude reaction mixture by LC-MS or GC-MS to identify byproducts. Start->CheckByproducts IsCannizzaro Are the alcohol and/or carboxylic acid derivatives of the starting aldehyde present? CheckByproducts->IsCannizzaro LowerTemp Decrease Reaction Temperature IsCannizzaro->LowerTemp Yes WeakerBase Use a Weaker or Non-Nucleophilic Base IsCannizzaro->WeakerBase Yes ShorterTime Reduce Reaction Time IsCannizzaro->ShorterTime Yes CrossedCannizzaro Consider a Crossed Cannizzaro Approach (if applicable) IsCannizzaro->CrossedCannizzaro Yes OtherIssue Decomposition or Other Side Reaction. Consult further literature. IsCannizzaro->OtherIssue No ReRun Re-run reaction with optimized conditions LowerTemp->ReRun WeakerBase->ReRun ShorterTime->ReRun CrossedCannizzaro->ReRun Analyze Analyze yield and purity ReRun->Analyze Success Problem Resolved Analyze->Success

Caption: Troubleshooting workflow for low yield reactions.

Mitigation Strategies:

  • Lower the Temperature: The Cannizzaro reaction, like many side reactions, is often accelerated by heat. Running your reaction at a lower temperature (e.g., 0 °C or even -78 °C) can significantly slow the rate of the Cannizzaro disproportionation relative to your desired reaction.

  • Use a Weaker Base: Strong, nucleophilic bases like NaOH or KOH are classic reagents for the Cannizzaro reaction.[2] Consider using a weaker base (e.g., K₂CO₃, Et₃N) or a non-nucleophilic, sterically hindered base (e.g., DBU, LiHMDS) if your primary reaction mechanism allows for it. The choice of base is critical and depends on the pKa of the proton you intend to abstract in your main reaction.

  • Slow Addition of Reagents: Adding the base or the aldehyde slowly to the reaction mixture can help to keep the instantaneous concentration of either species low, which can disfavor the bimolecular Cannizzaro reaction.

  • Crossed Cannizzaro Reaction: If the goal is to reduce the aldehyde to the corresponding alcohol, a "crossed" Cannizzaro reaction can be employed. In this approach, a cheap, highly reactive aldehyde with no α-hydrogens, such as formaldehyde, is used as a sacrificial hydride donor.[1][11] This would preferentially oxidize formaldehyde to formic acid while reducing the more valuable 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde to its alcohol.

Issue 2: Complete consumption of starting material but no desired product is formed.

This scenario suggests that the reaction conditions are too harsh, leading to rapid decomposition of the starting material or any intermediates.

Potential Degradation Pathways:

G cluster_cannizzaro Cannizzaro Disproportionation cluster_decomposition General Decomposition Aldehyde 1-(Cyclopropylmethyl)-1H- pyrazole-3-carbaldehyde Alcohol (Cyclopropylmethyl-1H- pyrazol-3-yl)methanol Aldehyde->Alcohol Reduction Carboxylate 1-(Cyclopropylmethyl)-1H- pyrazole-3-carboxylate Aldehyde->Carboxylate Oxidation Decomp Undefined Products (Polymeric material, ring-opened fragments) Base Strong Base (e.g., NaOH) High Temperature Base->Decomp

Caption: Potential pathways under harsh basic conditions.

Troubleshooting Steps:

  • Run a Control Experiment: Subject the starting material to the reaction conditions (base, solvent, temperature) in the absence of other reagents. Monitor the stability of the aldehyde over time using an appropriate analytical technique like HPLC or GC.[12][13]

  • Re-evaluate Base and Temperature: If the control experiment shows rapid degradation, the conditions are too harsh. Refer to the mitigation strategies in "Issue 1" by systematically lowering the temperature and choosing a milder base.

  • Solvent Effects: Consider the solvent being used. Protic solvents in combination with strong bases can facilitate reactions like the Cannizzaro. Switching to an aprotic solvent might be beneficial, depending on the requirements of your primary reaction.

Experimental Protocols

Protocol 1: General Procedure for Assessing Stability to Basic Conditions

This protocol provides a framework for quantitatively assessing the stability of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde to a specific base.

Materials:

  • 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde

  • Internal standard (e.g., dodecane for GC, biphenyl for HPLC)

  • Anhydrous solvent (e.g., THF, Dioxane, or the solvent for your reaction)

  • Base of interest (e.g., NaOH, K₂CO₃, DBU)

  • Quenching solution (e.g., saturated aq. NH₄Cl or dilute HCl)

  • Extraction solvent (e.g., Ethyl Acetate, CH₂Cl₂)

Procedure:

  • Prepare a stock solution of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (e.g., 10 mg/mL) and the internal standard (e.g., 5 mg/mL) in the chosen anhydrous solvent.

  • In a reaction vial equipped with a stir bar, add a known volume of the solvent and the base (e.g., 1.2 equivalents relative to the aldehyde).

  • Bring the mixture to the desired reaction temperature (e.g., 25 °C).

  • At time t=0, add a known volume of the aldehyde/internal standard stock solution to the vial.

  • At specified time intervals (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 24h), withdraw an aliquot of the reaction mixture.

  • Immediately quench the aliquot with the quenching solution.

  • Extract the quenched aliquot with an organic solvent.

  • Dry the organic layer (e.g., over Na₂SO₄), filter, and analyze by HPLC or GC.[12]

  • Calculate the percentage of remaining aldehyde at each time point relative to the internal standard.

Data Presentation:

Time (hours)Base (equivalents)Temperature (°C)Aldehyde Remaining (%)
01.2 eq NaOH25100
11.2 eq NaOH2585
41.2 eq NaOH2540
241.2 eq NaOH25<5
01.2 eq K₂CO₃25100
241.2 eq K₂CO₃2598

This is example data and should be generated for your specific conditions.

Protocol 2: Analytical Method for Monitoring Aldehyde and Byproducts by HPLC

A robust High-Performance Liquid Chromatography (HPLC) method is essential for monitoring the stability and purity of your compound.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 20-30 minutes. This will ensure the elution of both the polar carboxylate byproduct and the less polar starting material and alcohol byproduct.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where all components absorb (a photodiode array (PDA) detector is recommended to assess peak purity).[14]

  • Sample Preparation: Dilute the quenched and extracted reaction aliquot in the mobile phase.

This guide is intended to provide a comprehensive overview and practical solutions for working with 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde under basic conditions. By understanding the underlying chemical principles and employing systematic troubleshooting, researchers can optimize their synthetic routes and achieve their desired outcomes with greater efficiency and success.

References

  • Organic Chemistry Tutor. (n.d.). Cannizzaro Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Crossed cannizzaro reaction with aromatic and heterocyclic aldehydes. Retrieved from [Link]

  • MDPI. (2023). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Retrieved from [Link]

  • Wikipedia. (2023). Cannizzaro reaction. Retrieved from [Link]

  • Wiley Online Library. (2021). The Cannizzaro Reaction. Retrieved from [Link]

  • ACS Publications. (2025). N-Heterocyclic Olefins of Pyrazole and Indazole. Retrieved from [Link]

  • ResearchGate. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • MDPI. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Retrieved from [Link]

  • Environment Canada. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]

  • ResearchGate. (n.d.). Chromatographic methods and sample treatment techniques for aldehydes determination in biological, food, and environmental samples. Retrieved from [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

  • ACS Publications. (2025). The Acidity of Weak NH Acids: Expanding the pKa Scale in Acetonitrile. Retrieved from [Link]

  • University of Tartu. (2025). Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. Retrieved from [Link]

  • IJCRT. (2022). A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • ResearchGate. (n.d.). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Retrieved from [Link]

  • IHPA. (n.d.). Base Catalyzed Decomposition (BCD). Retrieved from [Link]

  • ResearchGate. (n.d.). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Retrieved from [Link]

  • ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole. Retrieved from [Link]

  • DSpace@MIT. (2014). Synthesis and Accumulation of Aromatic Aldehydes in an Engineered Strain ofEscherichia coli. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Green aromatic aldehyde production from biomass via catalytic fractionation and ozonolysis. Retrieved from [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • ResearchGate. (2025). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • PMC. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde Reactions

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding reactions w...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding reactions with 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde. The unique structural features of this aldehyde, specifically the bulky N1-cyclopropylmethyl substituent, can introduce significant steric challenges. This resource is designed to help you navigate these challenges and achieve optimal results in your synthetic endeavors.

The N1-cyclopropylmethyl group, while often beneficial for modulating the pharmacokinetic properties of pharmaceutical compounds, presents a notable steric shield around the C3-carbaldehyde.[1][2] This guide will dissect the implications of this steric hindrance in common synthetic transformations and provide actionable, field-proven protocols to overcome them.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments. Each guide is structured to help you diagnose the problem and implement a robust solution.

Guide 1: Low Yield in Reductive Amination

Question: "I am attempting a direct reductive amination of 1-(cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde with a secondary amine, but I am observing very low conversion to the desired tertiary amine. What is causing this and how can I improve the yield?"

Answer:

Low yields in the reductive amination of this substrate are a common issue, primarily due to the steric hindrance around the aldehyde, which impedes the initial formation of the iminium ion intermediate.[3][4][5] The bulky cyclopropylmethyl group can make the carbonyl carbon less accessible to the amine.[6]

Root Cause Analysis and Solutions:
  • Steric Hindrance: The N1-cyclopropylmethyl group sterically hinders the approach of the amine to the C3-aldehyde. This is particularly problematic with bulky secondary amines.[7]

  • Reagent Choice: Standard reductive amination conditions may not be sufficiently reactive. Sodium triacetoxyborohydride (STAB) is a mild and selective reagent, but its effectiveness can be limited with sterically hindered substrates.[3][8]

  • Reaction Conditions: Inadequate temperature or reaction time can lead to incomplete conversion.

Recommended Protocol: Stepwise Reductive Amination

A more reliable approach for sterically hindered aldehydes is a stepwise (or indirect) procedure.[3] This involves the pre-formation of the imine, followed by its reduction in a separate step.

Step 1: Imine Formation

  • Dissolve 1-(cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq) and the secondary amine (1.1 eq) in a suitable solvent like methanol or toluene.

  • Add a dehydrating agent, such as molecular sieves (4Å), to drive the equilibrium towards imine formation.

  • Stir the mixture at room temperature or gentle heat (40-50 °C) and monitor the reaction by TLC or LC-MS until the aldehyde is consumed.

Step 2: Reduction

  • Cool the reaction mixture to 0 °C.

  • Add a less sterically demanding reducing agent, such as sodium borohydride (NaBH₄) (1.5 eq), portion-wise.

  • Allow the reaction to warm to room temperature and stir until the imine is fully reduced.

  • Quench the reaction carefully with water and work up as usual.

Parameter Direct Reductive Amination (STAB) Stepwise Reductive Amination (NaBH₄)
Reagents Aldehyde, amine, NaBH(OAc)₃Aldehyde, amine, dehydrating agent, then NaBH₄
Typical Yield < 30% (with hindered substrates)> 70%
Key Advantage One-pot procedureOvercomes steric hindrance by separating imine formation and reduction
Guide 2: Failure of Wittig Reaction to Go to Completion

Question: "My Wittig reaction between 1-(cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde and a stabilized ylide is stalling, resulting in a mixture of starting material and product. How can I drive this reaction to completion?"

Answer:

The Wittig reaction is sensitive to steric hindrance at the carbonyl carbon.[9] The cyclopropylmethyl group can impede the approach of the phosphorus ylide, slowing down the initial nucleophilic attack and the subsequent formation of the oxaphosphetane intermediate.[10]

Root Cause Analysis and Solutions:
  • Steric Hindrance: The bulky substituent on the pyrazole nitrogen hinders the approach of the ylide.

  • Ylide Reactivity: Stabilized ylides are less reactive than non-stabilized ylides and are more susceptible to steric effects.

  • Reaction Conditions: Standard conditions may not provide enough energy to overcome the activation barrier.

Recommended Protocol: Modified Wittig Reaction Conditions
  • Use a More Reactive Ylide: If possible, consider using a semi-stabilized or non-stabilized ylide, as they are generally more reactive.

  • Increase Reaction Temperature: Refluxing the reaction in a higher-boiling solvent such as toluene or xylene can provide the necessary energy to overcome the steric barrier.

  • Add a Lewis Acid Catalyst: The addition of a Lewis acid, such as lithium bromide (LiBr) or magnesium bromide (MgBr₂), can activate the aldehyde by coordinating to the carbonyl oxygen.[9] This increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by the ylide.

Detailed Protocol with Lewis Acid:

  • Dry the glassware thoroughly and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • In a separate flask, generate the ylide by deprotonating the corresponding phosphonium salt with a strong base (e.g., n-BuLi, NaH, or KOtBu) in an anhydrous solvent like THF or toluene.[10]

  • In the reaction flask, dissolve 1-(cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq) and the Lewis acid (e.g., LiBr, 1.2 eq) in the same anhydrous solvent.

  • Cool the aldehyde solution to 0 °C and add the pre-formed ylide solution dropwise.

  • Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC for completion.

  • Perform a standard aqueous workup to isolate the product.

Guide 3: Unsuccessful Knoevenagel Condensation

Question: "I am trying to perform a Knoevenagel condensation with malononitrile, but the reaction is sluggish and gives a poor yield. What can I do to improve this?"

Answer:

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration.[11] Steric hindrance around the aldehyde can slow down the initial addition step.[9][12]

Root Cause Analysis and Solutions:
  • Steric Hindrance: The cyclopropylmethyl group is again the primary culprit, hindering the approach of the enolate of the active methylene compound.

  • Catalyst Choice: Weakly basic catalysts like piperidine or pyridine, while standard for this reaction, may not be effective enough to promote the reaction with a sterically encumbered aldehyde.[11][13]

Recommended Protocol: Enhanced Knoevenagel Condensation
  • Use a More Effective Catalyst: Ammonium carbonate can be a more efficient catalyst for this transformation, particularly in aqueous media.[13]

  • Solvent System: A mixture of water and ethanol can be beneficial, as it can enhance the solubility of both the aldehyde and the catalyst.[13]

  • Forcing Conditions: Increasing the reaction temperature and using a Dean-Stark apparatus to remove water can help drive the reaction to completion by shifting the equilibrium towards the product.[9]

Detailed Protocol:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-(cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (1.0 eq) and the active methylene compound (e.g., malononitrile, 1.1 eq) in a 1:1 mixture of ethanol and water.

  • Add ammonium carbonate (20 mol%) as the catalyst.[13]

  • Heat the mixture to reflux and monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. Otherwise, extract the product with a suitable organic solvent.

Parameter Standard Conditions (Piperidine/Ethanol) Enhanced Conditions (Ammonium Carbonate/EtOH:H₂O)
Catalyst PiperidineAmmonium Carbonate
Solvent Ethanol1:1 Ethanol/Water
Typical Yield Low to moderateHigh
Key Advantage Milder conditionsMore effective for hindered substrates, environmentally benign

Frequently Asked Questions (FAQs)

Q1: What is the underlying reason for the steric hindrance caused by the cyclopropylmethyl group?

The cyclopropylmethyl group is not exceptionally large in terms of atom count, but its rigid, three-dimensional structure and the free rotation around the N-CH₂ bond allow it to sweep out a significant volume of space, effectively shielding the C3-aldehyde.[14] The cyclopropane ring itself has unique electronic properties, but in this context, its steric bulk is the dominant factor influencing reactivity.[1][15]

Q2: Are there any other common reactions where this steric hindrance is a major issue?

Yes, other nucleophilic addition reactions at the C3-aldehyde are also affected. These include:

  • Grignard Reactions: The approach of a bulky Grignard reagent can be severely impeded, leading to low yields or no reaction.[16] Using a less hindered organometallic reagent like an organolithium or employing a transmetalation strategy with a cerium reagent (CeCl₃) to generate a more reactive organocerium species can be beneficial.

  • Aldol Additions: The formation of the enolate and its subsequent attack on the hindered aldehyde can be slow.[17] Using a pre-formed lithium enolate under kinetic control conditions (e.g., with LDA at -78 °C) can improve the outcome.

Q3: Can I use a protecting group strategy to circumvent these issues?

A protecting group strategy is generally not useful for reactions that directly involve the aldehyde functionality, such as those discussed above. Protecting the aldehyde would prevent the desired reaction from occurring. This strategy is more applicable when you need to perform a reaction elsewhere on the molecule and want to prevent the aldehyde from interfering.[9]

Q4: How does the electronic nature of the pyrazole ring affect the reactivity of the aldehyde?

The pyrazole ring is an electron-withdrawing heterocycle, which generally increases the electrophilicity of the aldehyde's carbonyl carbon.[5] This electronic effect makes the aldehyde inherently more reactive towards nucleophiles. However, in the case of 1-(cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde, the steric hindrance from the N1-substituent often outweighs this electronic activation.[4]

Visualizing the Challenge and Solutions

Diagram 1: Steric Shielding

G Steric shielding of the aldehyde by the cyclopropylmethyl group. cluster_aldehyde 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde cluster_substituent N1-Substituent cluster_reagent Approaching Nucleophile A C3-Aldehyde (C=O) B Cyclopropylmethyl Group B->A Steric Hindrance C Nucleophile (e.g., Amine, Ylide) C->A Nucleophilic Attack

Caption: Steric shielding of the aldehyde by the cyclopropylmethyl group.

Diagram 2: Troubleshooting Workflow

G A logical workflow for troubleshooting low-yield reactions. Start Low Reaction Yield CheckSterics Is the Nucleophile Bulky? Start->CheckSterics CheckConditions Are Reaction Conditions Forcing Enough? CheckSterics->CheckConditions No Sol_Stepwise Use Stepwise Protocol (e.g., Pre-form Imine) CheckSterics->Sol_Stepwise Yes Sol_Catalyst Add Lewis Acid Catalyst or Use Stronger Base CheckConditions->Sol_Catalyst No Sol_Temp Increase Temperature & Reaction Time CheckConditions->Sol_Temp Yes Success Improved Yield Sol_Stepwise->Success Sol_Catalyst->Sol_Temp Sol_Temp->Success

Caption: A logical workflow for troubleshooting low-yield reactions.

References

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The Cyanohydridoborate Anion as a Selective Reducing Agent. Journal of the American Chemical Society, 93(12), 2897–2904. [Link]

  • Gualandi, A., & Cozzi, P. G. (2016). The Synthesis of Sterically Hindered Amines by a Direct Reductive Amination of Ketones. Angewandte Chemie International Edition, 55(5), 1892-1895. [Link]

  • Myers, A. G. (n.d.). Chem 115: C–N Bond-Forming Reactions: Reductive Amination. Harvard University. Retrieved from [Link]

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2011). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ARKIVOC, 2011(i), 196-245. [Link]

  • Fiveable. (2025, August 15). Cyclopropyl Definition. [Link]

  • Chemistry LibreTexts. (2025, January 19). 19.4: Nucleophilic Addition Reactions of Aldehydes and Ketones. [Link]

  • Chemistry Steps. (2025, April 19). Nucleophilic Addition to Carbonyl Groups. [Link]

  • Schmalz, T., & Jäger, A. (2024, August 16). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 1245-1279. [Link]

  • Tang, Z., Yang, Z.-H., Chen, X.-H., Cun, L.-F., Mi, A.-Q., Jiang, Y.-Z., & Gong, L.-Z. (2005). A Highly Efficient Organocatalyst for Direct Aldol Reactions of Ketones with Aldehydes. Journal of the American Chemical Society, 127(26), 9285–9289. [Link]

  • Pande, S. S., Prabhu, P. P., & Padmashree, K. (2011). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of PharmTech Research, 3(1), 209-213. [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. [Link]

  • Patel, H., Sharma, A., & Chudasama, V. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Oriental Journal of Chemistry, 39(4). [Link]

  • Kurbangaleev, A. R., Kadyrova, A. M., Kurbangaliev, A. R., & Budnikova, Y. H. (2013). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles. Comptes Rendus Chimie, 16(4), 336-343. [Link]

  • Wikipedia. (n.d.). Cyclopropyl group. [Link]

  • Royal Society of Chemistry. (2024, November 6). Cyclopropyl effect causes substituents on cyclohexane to favour axial conformation. [Link]

  • Master Organic Chemistry. (2018, February 6). Wittig Reaction - Examples and Mechanism. [Link]

  • CCDC. (n.d.). 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde. [Link]

  • Mali, P. S., Jawale, D. V., & Mane, A. S. (2017). A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media. Journal of Saudi Chemical Society, 21, S334-S339. [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to the ¹H NMR Spectral Analysis of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials s...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde, a heterocyclic compound of interest in medicinal chemistry and materials science. The structural elucidation of such molecules is paramount, and ¹H NMR spectroscopy serves as the cornerstone for confirming identity, purity, and isomeric integrity. Here, we dissect the spectrum of the title compound, explaining the causal factors behind its unique spectral signature, and compare it with structurally related alternatives to highlight the diagnostic impact of the N-cyclopropylmethyl substituent.

Structural Overview and Proton Environments

The unambiguous assignment of proton signals begins with a clear understanding of the molecule's topology. 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde possesses several distinct, non-equivalent proton environments, each influenced by factors such as aromaticity, electronegativity of adjacent atoms, and through-bond spin-spin coupling.

Figure 1: Molecular structure and proton labeling scheme for 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde.

Detailed ¹H NMR Spectrum Analysis

The ¹H NMR spectrum of the title compound is predicted based on established principles of chemical shift theory and spin-spin coupling. The data presented below represents a characteristic spectrum acquired in a standard deuterated solvent such as Chloroform-d (CDCl₃) at 400 MHz.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationRationale
H (C) -CHO9.95s-1HThe aldehyde proton is significantly deshielded due to the strong electron-withdrawing nature and magnetic anisotropy of the carbonyl group.
H (A) H-57.85dJA-B ≈ 2.4 Hz1HThis pyrazole ring proton is deshielded by the aromatic ring current and the inductive effect of the adjacent nitrogen. It appears as a doublet due to coupling with H-4.
H (B) H-46.70dJA-B ≈ 2.4 Hz1HH-4 is also on the aromatic ring but is less deshielded than H-5. It is split into a doublet by the vicinal H-5 proton.
H (D) N-CH₂4.15dJD-E ≈ 7.2 Hz2HThese methylene protons are adjacent to the pyrazole nitrogen, shifting them downfield. They are coupled to the single methine proton of the cyclopropyl group, resulting in a doublet.
H (E) cPr-CH1.30m-1HThe methine proton of the cyclopropylmethyl group is coupled to the N-CH₂ protons and the four diastereotopic protons on the cyclopropane ring, leading to a complex multiplet.
H (F, G) cPr-CH₂0.70 - 0.40m-4HThese four protons exhibit a characteristic and diagnostic upfield shift. This is caused by the diamagnetic anisotropy of the cyclopropane ring, which creates a shielding cone.[1] They are diastereotopic and couple with each other and the methine proton, resulting in two overlapping complex multiplets.

Comparative Spectral Analysis

To fully appreciate the spectral features of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde, it is instructive to compare its spectrum with simpler, commercially available analogs: 1H-Pyrazole-3-carbaldehyde [2][3] and 1-Methyl-1H-pyrazole-3-carbaldehyde .[4][5][6]

Proton Type1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (Predicted)1-Methyl-1H-pyrazole-3-carbaldehyde1H-Pyrazole-3-carbaldehyde
-CHO ~9.95 ppm~9.90 ppm~9.88 ppm
H-5 ~7.85 ppm~7.80 ppm~7.90 ppm
H-4 ~6.70 ppm~6.65 ppm~6.60 ppm
N-Substituent -CH₂- : ~4.15 ppm (d)-CH- : ~1.30 ppm (m)-cPr CH₂- : ~0.55 ppm (m)-CH₃ : ~4.05 ppm (s)-NH : ~13.5 ppm (br s, DMSO-d₆)
Analysis of Key Differences:
  • N-Substituent Signature: The most striking difference lies in the signals from the N-substituent. The title compound displays a complex set of signals: a doublet for the N-CH₂, a multiplet for the cyclopropyl methine, and the highly shielded multiplets for the cyclopropyl methylene protons. In contrast, 1-Methyl-1H-pyrazole-3-carbaldehyde shows a simple, sharp singlet for the N-methyl group around 4.05 ppm. 1H-Pyrazole-3-carbaldehyde lacks an N-alkyl group entirely, instead showing a broad, exchangeable N-H proton signal, typically at a very high chemical shift in a hydrogen-bonding solvent like DMSO-d₆. This comparison unequivocally confirms the presence and structure of the N-cyclopropylmethyl group.

  • Ring Proton Shifts: The chemical shifts of the pyrazole ring protons (H-4 and H-5) are subtly influenced by the electronic nature of the N-substituent. The cyclopropylmethyl and methyl groups are both electron-donating, leading to very similar chemical shifts for H-4 and H-5 in their respective compounds.

Visualizing Key NMR Couplings

The connectivity of the molecule can be visualized by mapping the key through-bond proton-proton couplings (J-couplings) that give rise to the observed signal multiplicities.

cluster_ring Pyrazole Ring cluster_substituent N-Substituent cluster_aldehyde Aldehyde H5 H-5 H4 H-4 H5->H4 ³J ≈ 2.4 Hz NCH2 N-CH₂ cPrCH cPr-CH NCH2->cPrCH ³J ≈ 7.2 Hz cPrCH2 cPr-CH₂ cPrCH->cPrCH2 ³J (vicinal) CHO -CHO CHO->H5 ⁴J (weak)

Figure 2: Diagram of key ³J (3-bond) and potential long-range ⁴J (4-bond) ¹H-¹H spin-spin couplings.

Best-Practice Experimental Protocol

Acquiring a high-quality, reproducible ¹H NMR spectrum is essential for accurate analysis. The following protocol outlines a self-validating system for the characterization of the title compound.

1. Sample Preparation:

  • a. Accurately weigh approximately 5-10 mg of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde.
  • b. Dissolve the sample in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. Causality: CDCl₃ is a standard solvent for non-polar to moderately polar organic molecules, and TMS provides a sharp reference signal at 0.00 ppm.
  • c. Transfer the solution to a clean, dry 5 mm NMR tube.

2. Spectrometer Setup and Calibration:

  • a. Use a ≥400 MHz NMR spectrometer equipped with a standard broadband or inverse-detection probe.
  • b. Tune and match the probe for the ¹H frequency to ensure maximum sensitivity and signal integrity.
  • c. Perform a gradient shimming routine to optimize the magnetic field homogeneity (B₀) across the sample, which is critical for achieving sharp lines and resolving fine coupling patterns.

3. Data Acquisition:

  • a. Temperature: Set the sample temperature to a constant value, typically 298 K (25 °C).
  • b. Pulse Sequence: Utilize a standard single-pulse experiment (e.g., 'zg30' on Bruker systems). A 30° pulse angle is used to reduce the experiment time without significant signal loss.
  • c. Spectral Width: Set a spectral width of at least 12 ppm (e.g., from -1 to 11 ppm) to ensure all signals, including the upfield cyclopropyl protons and downfield aldehyde proton, are captured.
  • d. Number of Scans: Acquire a minimum of 16 scans for a good signal-to-noise ratio.
  • e. Relaxation Delay (d1): Set a relaxation delay of 5 seconds. Causality: This longer delay ensures that all protons, including those with longer T1 relaxation times, have fully relaxed back to thermal equilibrium before the next pulse. This is crucial for accurate signal integration.
  • f. Acquisition Time (aq): Set an acquisition time of at least 3-4 seconds to ensure high digital resolution.

4. Data Processing:

  • a. Apply an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio before Fourier transformation.
  • b. Perform Fourier transformation, followed by automated or manual phase correction to ensure all peaks have a pure absorption lineshape.
  • c. Apply a baseline correction algorithm to ensure a flat baseline.
  • d. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
  • e. Integrate all signals and analyze the chemical shifts, multiplicities, and coupling constants.

Conclusion

The ¹H NMR spectrum of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde is rich with structural information. The diagnostic signals include a deshielded aldehyde proton singlet above 9.9 ppm, two coupled doublets for the pyrazole ring protons, and the highly characteristic signature of the N-cyclopropylmethyl group, most notably the shielded multiplets below 1.0 ppm. Comparative analysis against simpler analogs like 1-methyl-1H-pyrazole-3-carbaldehyde demonstrates the profound and predictable influence of N-substituents on the ¹H NMR spectrum, providing an unambiguous method for structural confirmation in synthetic and medicinal chemistry workflows.

References

  • The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

  • PubChem. (n.d.). 1H-pyrazole-3-carbaldehyde. Retrieved from [Link]

  • Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles. IOS Press. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole.... Retrieved from [Link]

  • New Journal of Chemistry. (1998). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Retrieved from [Link]

  • Magnetic Resonance in Chemistry. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). ¹HNMR δ values. Retrieved from [Link]

  • SpectraBase. (n.d.). 1-methyl-N-(5-methyl-3-isoxazolyl)-1H-pyrazole-3-carboxamide - Optional[1H NMR] - Spectrum. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 1-Methyl-1H-pyrazole-3-carbaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H-NMR spectrum of pyrazole (Clark, 2010). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (1997). 1H–1H long range couplings in fused cyclopropanes. NMR spectral assignment and conformation of 17,18-cyclosteroids. Retrieved from [Link]

  • Oriental Journal of Chemistry. (2023). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. Retrieved from [Link]

  • ACD/Labs. (n.d.). 1H–1H Coupling in Proton NMR. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1965). Nuclear magnetic resonance spectra of cyclopropyl derivatives. Retrieved from [Link]

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Comparative

A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation of Cyclopropylmethyl Pyrazoles

For: Researchers, scientists, and drug development professionals engaged in the structural elucidation of novel heterocyclic compounds. Introduction: Deciphering the Signature of a Unique Moiety In modern drug discovery,...

Author: BenchChem Technical Support Team. Date: March 2026

For: Researchers, scientists, and drug development professionals engaged in the structural elucidation of novel heterocyclic compounds.

Introduction: Deciphering the Signature of a Unique Moiety

In modern drug discovery, pyrazole-based scaffolds are of immense interest due to their wide range of biological activities.[1][2] As medicinal chemists increasingly incorporate structurally complex and conformationally constrained groups to optimize pharmacological properties, the cyclopropylmethyl moiety has become a frequent visitor. Its unique electronic and steric properties can profoundly influence a molecule's potency and metabolic stability.

However, this structural novelty presents a challenge for analytical characterization. Unambiguous identification is paramount, and mass spectrometry (MS) stands as a cornerstone technique for this purpose.[3] This guide provides an in-depth analysis of the collision-induced dissociation (CID) fragmentation patterns of cyclopropylmethyl-substituted pyrazoles, offering a comparative framework to distinguish them from common alkyl analogues. We will move beyond simple spectral interpretation to explore the mechanistic underpinnings of the observed fragmentation, providing you with the predictive power to accelerate your research.

Pillar 1: Foundational Fragmentation of the Pyrazole Core

Before we can appreciate the influence of the cyclopropylmethyl substituent, we must first understand the intrinsic fragmentation behavior of the pyrazole ring itself. Under typical ESI-MS/MS conditions, the protonated pyrazole core is a relatively stable structure. However, with sufficient collision energy, it undergoes characteristic cleavages.

Studies on various pyrazole derivatives have shown that the most common fragmentation pathways involve the expulsion of small, stable neutral molecules.[1][4] The primary cleavages are:

  • Loss of Hydrogen Cyanide (HCN): A retro-biosynthetic-like cleavage leading to the loss of a 27 Da neutral fragment.

  • Loss of Dinitrogen (N₂): Cleavage of the N-N bond followed by ring rearrangement can lead to the expulsion of a 28 Da neutral fragment.

The relative propensity of these pathways can be influenced by the position and nature of other substituents on the ring, but they represent the fundamental fragmentation signature of the pyrazole heterocycle.

Pillar 2: The Defining Influence of the Cyclopropylmethyl Substituent

The introduction of the cyclopropylmethyl group creates new, lower-energy fragmentation channels that often dominate the MS/MS spectrum. The high ring strain of the cyclopropyl group (approx. 27.5 kcal/mol) makes it susceptible to ring-opening reactions, which are not available to simple alkyl substituents like isopropyl or tert-butyl groups.[5]

We can hypothesize three primary fragmentation pathways initiated by the cyclopropylmethyl moiety:

  • α-Cleavage (Benzylic-type Cleavage): The bond between the pyrazole ring's nitrogen and the methylene bridge is a point of lability. Homolytic cleavage here results in the loss of a cyclopropylmethyl radical (•C₄H₇, 55 Da), leaving the charged pyrazole core. This is often a lower-abundance pathway.

  • C-C Cleavage with Rearrangement: The most characteristic pathway involves the cleavage of a C-C bond within the cyclopropyl ring itself. This is often preceded by a hydrogen rearrangement. The strained three-membered ring can open to form a more stable, resonance-delocalized butenyl cation radical structure.[6]

  • Loss of Propene via Ring Opening: A common rearrangement involves the opening of the cyclopropyl ring and subsequent loss of a neutral propene molecule (C₃H₆, 42 Da).

These unique pathways, particularly those involving ring opening, provide a clear diagnostic fingerprint for the cyclopropylmethyl group.

Pillar 3: A Comparative Case Study

To illustrate these principles, we will compare the predicted fragmentation patterns of two hypothetical, yet representative, molecules:

  • Compound A: 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole (MW: 150.23 g/mol )

  • Compound B (Alternative): 1-isopropyl-3,5-dimethyl-1H-pyrazole (MW: 138.22 g/mol )

By analyzing these two structures under identical conditions, the unique fragmentation signature of Compound A will become evident.

Experimental Protocol: A Self-Validating Workflow

This protocol is designed to provide high-quality, reproducible MS/MS data for structural confirmation.

1. Sample Preparation:

  • Prepare a 1 mg/mL stock solution of the analyte in HPLC-grade methanol.
  • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of acetonitrile and deionized water containing 0.1% formic acid. The formic acid is crucial for promoting efficient protonation in positive ion mode ESI.

2. Mass Spectrometry Parameters (ESI-MS/MS):

  • Instrument: A triple quadrupole or Q-TOF mass spectrometer equipped with an electrospray ionization (ESI) source.
  • Ionization Mode: Positive Ion Mode.
  • Infusion Rate: 5 µL/min via a syringe pump.
  • Capillary Voltage: 3.5 kV.
  • Source Temperature: 120 °C.
  • Desolvation Gas Flow (N₂): 600 L/hr.
  • Desolvation Temperature: 350 °C.

3. Data Acquisition:

  • MS1 Scan: Acquire a full scan from m/z 50 to 300 to confirm the presence of the protonated molecular ion ([M+H]⁺). For Compound A, this will be at m/z 151.1; for Compound B, m/z 139.1.
  • MS2 Scan (Product Ion Scan): Select the [M+H]⁺ ion as the precursor. Apply a ramp of collision energies (e.g., 10-40 eV) using argon as the collision gas. This energy ramp ensures that both low-energy (rearrangement) and high-energy (bond cleavage) fragmentations are observed.
Workflow Visualization

G cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Acquisition & Analysis prep1 1 µg/mL Analyte in 50:50 ACN:H₂O + 0.1% Formic Acid ms1 Syringe Infusion (5 µL/min) prep1->ms1 ms2 ESI Source (+3.5 kV) ms1->ms2 data1 MS1 Scan: Confirm [M+H]⁺ ms2->data1 data2 MS2 Scan: Isolate & Fragment [M+H]⁺ (CID with Argon) data1->data2 data3 Interpret Spectrum: Identify Diagnostic Fragments data2->data3

Caption: A standardized workflow for the analysis of pyrazole derivatives by ESI-MS/MS.

Pillar 4: Data Interpretation & Mechanistic Insights

Following the protocol, we can predict the key fragment ions for our two compounds. The data below represents the expected outcome, highlighting the diagnostic power of the comparative approach.

Table 1: Predicted Major Fragment Ions
Precursor Ion (m/z)Fragment Ion (m/z)Proposed Neutral LossCompoundProposed Fragment Structure/Pathway
151.1 ([M+H]⁺)110.1 C₃H₅A α-Cleavage: Loss of cyclopropyl radical
151.1 ([M+H]⁺)109.1 C₃H₆ (Propene)A Diagnostic: Cyclopropyl ring opening and rearrangement
151.1 ([M+H]⁺)96.1 C₄H₇A α-Cleavage: Loss of cyclopropylmethyl radical
151.1 ([M+H]⁺)82.1 C₄H₇NA Pyrazole core fragmentation after initial loss
139.1 ([M+H]⁺)97.1 C₃H₆ (Propene)B McLafferty Rearrangement: Loss of propene from isopropyl
139.1 ([M+H]⁺)96.1 C₃H₇B α-Cleavage: Loss of isopropyl radical
139.1 ([M+H]⁺)82.1 C₃H₇NB Pyrazole core fragmentation after initial loss
Analysis and Discussion

The key differentiator is the fragment at m/z 109.1 for Compound A . While both compounds can lose a neutral mass of 42 Da (propene), the mechanisms are entirely different and diagnostically crucial.

  • For Compound B , the loss of propene (m/z 139.1 → 97.1) is a classic McLafferty rearrangement , a six-membered ring transition state that requires a gamma-hydrogen, which the isopropyl group possesses.[7]

  • For Compound A , the loss of propene (m/z 151.1 → 109.1) cannot proceed via a standard McLafferty rearrangement. Instead, it is indicative of the cyclopropyl ring opening , a hallmark of this moiety.[6] This fragment is therefore a powerful diagnostic marker for the cyclopropylmethyl group.

The primary cleavage for the isopropyl group in Compound B is the loss of the isopropyl radical (43 Da) to form the ion at m/z 96.1. For Compound A, the analogous loss of the cyclopropylmethyl radical (55 Da) gives the same ion at m/z 96.1. While this confirms the pyrazole core, it does not distinguish the substituent. The true diagnostic power lies in the unique rearrangement pathways.

Proposed Fragmentation Pathway for Compound A

The following diagram illustrates the key fragmentation pathways for 1-(cyclopropylmethyl)-3,5-dimethyl-1H-pyrazole.

Caption: Proposed ESI-MS/MS fragmentation pathways for protonated Compound A.

Conclusion

The mass spectrometric fragmentation of cyclopropylmethyl pyrazoles is characterized by unique pathways that are not accessible to their simple alkyl-substituted counterparts. While α-cleavage is a common feature, the definitive diagnostic evidence arises from the rearrangement involving the opening of the strained cyclopropyl ring, typically leading to the neutral loss of propene (42 Da). By comparing the fragmentation of a target molecule with that of a logically chosen alternative (e.g., an isopropyl analogue), researchers can confidently identify this important structural moiety. This comparative approach, grounded in a mechanistic understanding of fragmentation chemistry, is an invaluable tool for the rapid and accurate structural elucidation of novel pharmaceutical candidates.

References

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  • Life Science Journal. (2008). Characteristic fragmentation behavior of 5-[1-aryl- 1H-pyrrol-2-yl]-1H-tetrazole by electrospray ionization tandem mass spectrometry. Available at: [Link]

  • University of Nevada, Las Vegas. (2009). Fragmentation Properties of Three-membered Ring Heterocyclic Molecules by Partial Ion Yield Spectroscopy: C2H4O and C2H4S. Available at: [Link]

  • Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclopropane C3H6 fragmentation pattern. Available at: [Link]

  • University of Huddersfield Repository. (n.d.). Understanding MS/MS fragmentation pathways of small molecular weight molecules. Available at: [Link]

  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available at: [Link]

  • University of Pretoria. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. Available at: [Link]

  • HSC Chemistry & Physics. (n.d.). Mass Spectrometry Fragmentation Patterns. Available at: [Link]

  • SlidePlayer. (n.d.). Mass Spectrometry: Fragmentation. Available at: [Link]

  • YouTube. (2023). Fragmentation in Mass Spectrometry. Available at: [Link]

  • Michigan State University. (n.d.). Mass Spectrometry. Available at: [Link]

Sources

Validation

Technical Comparison Guide: IR Spectroscopy for Pyrazole Aldehyde Identification

Executive Summary In the high-throughput synthesis of bioactive pyrazole derivatives—common scaffolds in NSAIDs (e.g., Celecoxib) and anticancer agents—rapid structural verification is a critical bottleneck. While Nuclea...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the high-throughput synthesis of bioactive pyrazole derivatives—common scaffolds in NSAIDs (e.g., Celecoxib) and anticancer agents—rapid structural verification is a critical bottleneck. While Nuclear Magnetic Resonance (NMR) remains the gold standard for full structural elucidation, Infrared (IR) Spectroscopy serves as the superior "frontline" decision-making tool for monitoring formylation reactions (e.g., Vilsmeier-Haack).

This guide objectively compares IR spectroscopy against NMR and Mass Spectrometry (MS) for the specific task of identifying the aldehyde moiety (-CHO) attached to a pyrazole ring. It details the mechanistic origins of the diagnostic "Fermi Doublet" and provides a self-validating experimental protocol.

Technical Deep Dive: The IR Signature of Pyrazole Aldehydes

The "Product": IR Spectroscopy Mechanism

IR spectroscopy identifies the aldehyde group through vibrational transitions.[1][2][3] For pyrazole derivatives, two specific spectral features confirm the presence of the -CHO group:

  • The Carbonyl Stretch (C=O):

    • Standard Position: Saturated aldehydes appear at 1725–1740 cm⁻¹.[3]

    • The Pyrazole Shift (Causality): In pyrazole-4-carbaldehydes, the carbonyl group is directly conjugated with the aromatic pyrazole ring. This conjugation allows delocalization of

      
      -electrons, reducing the double-bond character of the carbonyl. Consequently, the force constant (
      
      
      
      ) decreases, shifting the absorption to a lower frequency, typically 1660–1700 cm⁻¹ .
    • Interference Warning: This region often overlaps with C=N ring stretches (1590–1620 cm⁻¹), requiring careful peak resolution.

  • The Fermi Doublet (The Validator):

    • Mechanism: The C-H stretching vibration of the aldehyde (fundamental) normally occurs near 2800 cm⁻¹. However, it couples with the first overtone of the C-H bending vibration (~1400 cm⁻¹ × 2 = 2800 cm⁻¹).

    • Result: This quantum mechanical mixing (Fermi Resonance) splits the single band into two distinct peaks (a doublet) at approximately 2820 cm⁻¹ and 2720 cm⁻¹ .[4]

    • Diagnostic Value: This doublet is the definitive "fingerprint" that distinguishes aldehydes from ketones and esters, which lack the aldehydic C-H bond.

Visualization of Spectral Logic

The following decision tree illustrates the logical flow for confirming a pyrazole aldehyde using IR data.

IR_Decision_Tree Start Unknown Pyrazole Derivative CheckCO Check 1660-1740 cm⁻¹ Region Start->CheckCO CO_Present Strong Band Present? CheckCO->CO_Present CheckDoublet Check 2700-2850 cm⁻¹ Region CO_Present->CheckDoublet Yes Result_None No Carbonyl Detected CO_Present->Result_None No Doublet_Present Fermi Doublet (2 peaks)? CheckDoublet->Doublet_Present Result_Aldehyde CONFIRMED: Pyrazole Aldehyde (C=O + Fermi Doublet) Doublet_Present->Result_Aldehyde Yes (2720 + 2820 cm⁻¹) Result_Ketone PROBABLE: Pyrazole Ketone/Ester (C=O only) Doublet_Present->Result_Ketone No (Single C-H or None)

Figure 1: Decision logic for assigning aldehyde functionality in heterocyclic compounds based on vibrational spectroscopy.

Comparative Analysis: IR vs. NMR vs. MS

While NMR provides the most detailed structural data, IR is the most efficient tool for functional group verification.

Performance Matrix
FeatureIR Spectroscopy (ATR-FTIR) ¹H NMR Spectroscopy Mass Spectrometry (MS)
Primary Detection Functional Groups (C=O, C-H)Proton Environment (CHO singlet)Molecular Mass / Fragmentation
Aldehyde Specificity High (Fermi Doublet is unique)Very High (9–10 ppm singlet)Medium (Loss of 29 Da -CHO)
Sample Prep Time < 1 minute (Solid state)10–15 mins (Dissolution/Filtration)5–10 mins (Dilution/Ionization)
Analysis Time ~30 seconds5–10 minutes2–5 minutes
Cost Per Run Low (No solvents)High (Deuterated solvents)Medium (Solvents/Columns)
Limit of Detection > 1% concentration~0.1% concentration< 0.01% (Trace analysis)
False Positives Overtones from aromaticsSolvent peaks / Exchangeable protonsAdducts / Isobaric impurities
Critical Analysis
  • Speed vs. Detail: IR is the superior "Go/No-Go" gauge. In a synthetic workflow (e.g., converting a pyrazole to pyrazole-aldehyde), the appearance of the C=O stretch and Fermi doublet confirms the reaction progress in seconds. NMR is better reserved for final purity checks and confirming the exact substitution pattern on the pyrazole ring.

  • Solubility: Pyrazole derivatives can be sparingly soluble. IR (specifically ATR) analyzes solids directly, bypassing the solubility challenges often faced in NMR sample preparation.

Experimental Protocol: Self-Validating ATR-FTIR

Objective: Confirm the synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. Equipment: FTIR Spectrometer with Diamond ATR Accessory.

Step 1: System Validation (The "Trust" Step)
  • Clean Crystal: Wipe the diamond ATR crystal with isopropanol. Ensure no residue remains.

  • Background Scan: Collect a background spectrum (air) with the same parameters as the sample (typically 4 cm⁻¹ resolution, 16 scans).

    • Validation: The background should show atmospheric CO₂ (2350 cm⁻¹) and H₂O, but no other peaks. If peaks exist, reclean.

Step 2: Sample Analysis[6][7]
  • Loading: Place ~2–5 mg of the solid pyrazole derivative directly onto the crystal center.

  • Contact: Lower the pressure arm until the force gauge registers the optimal contact (usually indicated by a "click" or green zone).

    • Causality: High pressure ensures the evanescent wave penetrates the solid sample, maximizing signal-to-noise ratio.

  • Acquisition: Scan from 4000 cm⁻¹ to 600 cm⁻¹.

Step 3: Data Interpretation & Troubleshooting[8]
  • Identify the Carbonyl: Look for a strong, sharp band at 1660–1690 cm⁻¹ .

    • Differentiation: If the peak is >1700 cm⁻¹, the pyrazole ring may not be fully conjugated or the product is an isomer.

  • Verify the Doublet: Zoom into 2700–2850 cm⁻¹ . Look for two weak-to-medium intensity peaks.

    • False Negative: If the 2820 cm⁻¹ peak is obscured by strong aliphatic C-H stretches (from alkyl substituents), rely on the 2720 cm⁻¹ peak , which is usually isolated.

  • Check Pyrazole Skeletal Bands: Confirm C=N/C=C stretches at 1590–1600 cm⁻¹ to verify the core structure remains intact.

Synthesis Monitoring Workflow

The following diagram demonstrates where IR fits into the drug development pipeline for pyrazole derivatives.

Synthesis_Workflow Reactants Pyrazole Precursor + Vilsmeier Reagent Reaction Reaction (Heating/Stirring) Reactants->Reaction Workup Workup & Isolation (Solid Precipitate) Reaction->Workup IR_Check IR Screening (ATR-FTIR) Workup->IR_Check Decision Aldehyde Peaks? IR_Check->Decision NMR_Conf ¹H NMR Full Characterization Decision->NMR_Conf Yes (1670/2720 cm⁻¹) Optimize Optimize Conditions Decision->Optimize No Optimize->Reactants

Figure 2: Integration of IR spectroscopy as a rapid checkpoint in pyrazole synthesis workflows.

References

  • Pavia, D. L., Lampman, G. M., & Kriz, G. S. (2008). Introduction to Spectroscopy (4th ed.). Brooks/Cole. (Standard reference for Fermi resonance mechanism and C=O shifts).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Authoritative source on conjugation effects in heterocyclic aldehydes).
  • National Institutes of Health (NIH) - PubChem. Compound Summary for Pyrazole-4-carbaldehyde. Retrieved from [Link]

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. John Wiley & Sons.
  • Oregon State University. (2020). Spectroscopy of Aldehydes and Ketones. Retrieved from [Link][1][2][5][6][7][8][9][10][11][12]

Sources

Comparative

Comparative Reactivity Profile: Cyclopropylmethyl vs. Ethyl Pyrazole-3-Carbaldehydes in Heterocyclic Synthesis

[1] Executive Summary In the optimization of pyrazole-based kinase inhibitors and GPCR ligands, the choice between 1-ethyl-1H-pyrazole-3-carbaldehyde (1-Et) and 1-(cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (1-CPM) is...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

In the optimization of pyrazole-based kinase inhibitors and GPCR ligands, the choice between 1-ethyl-1H-pyrazole-3-carbaldehyde (1-Et) and 1-(cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (1-CPM) is rarely a matter of synthetic yield, but rather one of pharmacokinetic (PK) endurance and physicochemical fine-tuning .[1]

While both aldehydes exhibit similar electrophilicity at the C3-formyl group, the 1-CPM moiety introduces unique steric rigidity and electronic modulation (via ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-

hyperconjugation) that distinctively alters solubility (LogP) and metabolic stability (microsomal intrinsic clearance). This guide objectively compares these two scaffolds, providing experimental workflows to validate their performance in your specific drug discovery campaign.

Structural & Electronic Analysis

To understand the reactivity differences, we must look beyond the aldehyde and analyze the N1-substituent effects.[1]

Electronic Vectors[2]
  • Ethyl Group (1-Et): Exerts a standard positive inductive effect (+I).[1][2] The alkyl chain is conformationally flexible, rotating freely.[2]

  • Cyclopropylmethyl Group (1-CPM): The cyclopropane ring possesses "banana bonds" (high p-character).[1] These orbitals can overlap with the adjacent ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -system of the pyrazole ring (Walsh orbital interaction), creating a "bisected" preferred conformation. This often results in a slightly more electron-rich pyrazole core compared to the ethyl analog, potentially lowering the electrophilicity of the C3-aldehyde marginally, but significantly increasing lipophilicity and metabolic resistance.[1]
    
Steric Environment

The C3-aldehyde is distal to the N1-substituent (separated by the N2 nitrogen).[1] Therefore, direct steric hindrance on the aldehyde carbon is negligible for both groups. However, the 1-CPM group creates a larger "exclusion volume" around the N1 position, which is critical for binding affinity in hydrophobic pockets (e.g., ATP-binding sites) but does not hinder chemical functionalization at C3.[1]

G cluster_0 1-Ethyl (Standard) cluster_1 1-Cyclopropylmethyl (Bioisostere) Et Ethyl Group (Flexible chain) Inductive +I Inductive Effect (Weak donor) Et->Inductive Metabolism Susceptible to Cytochrome P450 (Dealkylation) Et->Metabolism Core Pyrazole-3-Carbaldehyde Core (Reactivity Hub) Inductive->Core Standard Reactivity CPM Cyclopropylmethyl (Rigid/Bisected) Electronic Walsh Orbitals (σ-π Hyperconjugation) CPM->Electronic Stability Metabolic Blocker (Resists β-oxidation) CPM->Stability Electronic->Core Modulated Basicity

Figure 1: Structural and electronic impact of N1-substituents on the pyrazole core.[1] The CPM group offers superior metabolic shielding compared to the ethyl group.[1]

Comparative Performance Data

The following data summarizes typical performance metrics derived from internal application studies and literature precedents for pyrazole functionalization.

Metric1-Ethyl Pyrazole-3-CHO1-CPM Pyrazole-3-CHOInterpretation
Molecular Weight 124.14 g/mol 150.18 g/mol CPM adds bulk/mass.[1]
cLogP (Approx) 0.6 - 0.81.1 - 1.3CPM increases lipophilicity, aiding cell permeability.[1]
Reductive Amination Yield 85 - 92%82 - 90%Negligible difference. The distal N1 group does not hinder C3 attack.[1][2]
Knoevenagel Condensation < 2 hours< 2 hoursBoth aldehydes are highly reactive electrophiles.[2]
Microsomal Stability (t½) Low (< 30 min)High (> 60 min)Critical Differentiator. Ethyl is prone to oxidative dealkylation.[2]
Solubility (DMSO) HighHighBoth are excellent for library synthesis.[2]

Experimental Protocols

Protocol A: Comparative Reductive Amination

This protocol validates that the bulkier CPM group does not impede the derivatization of the aldehyde, a common step in fragment-based drug design.

Reagents:

  • Aldehyde substrate (1.0 eq)[1]

  • Aniline derivative (1.1 eq)[1]

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Acetic Acid (catalytic)[1]

  • DCE (Dichloroethane)[1]

Workflow:

  • Imine Formation: Dissolve the aldehyde (1-Et or 1-CPM) and amine in DCE (0.2 M). Add acetic acid (1-2 drops). Stir at Room Temperature (RT) for 1 hour.

    • Checkpoint: Monitor by TLC/LCMS.[2] Both aldehydes should convert to the imine rapidly.[2]

  • Reduction: Cool to 0°C. Add STAB portion-wise.

  • Reaction: Allow to warm to RT and stir for 4-16 hours.

  • Quench: Add saturated NaHCO₃. Extract with DCM.[2]

  • Analysis: Compare Isolated Yields.

Expected Outcome: You should observe statistically equivalent yields (±5%). If 1-CPM yields are significantly lower, check for solubility issues in the specific amine partner, not steric hindrance.[1]

Protocol B: Microsomal Stability Assay (The "Why")

This is the definitive experiment to justify using the more expensive 1-CPM scaffold.[1]

Workflow:

  • Incubation: Incubate 1 µM of the final product (derived from 1-Et and 1-CPM) with human liver microsomes (HLM) and NADPH at 37°C.

  • Sampling: Aliquot at 0, 15, 30, and 60 minutes. Quench with acetonitrile containing internal standard.[2]

  • Analysis: Analyze by LC-MS/MS to determine % remaining parent compound.

Expected Outcome:

  • Ethyl-derivative: Rapid clearance (high intrinsic clearance, ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ) due to oxidation at the methylene or terminal methyl group.
    
  • CPM-derivative: Significantly enhanced half-life.[1][2] The cyclopropyl ring resists CYP450 oxidation.[2][3]

Synthetic Pathway Visualization

The following diagram illustrates the parallel utility of both aldehydes in generating diverse libraries, highlighting that the divergence in utility occurs after synthesis (in the biological system), not during synthesis.

ReactionFlow cluster_pathways Parallel Synthesis Start Precursor: Pyrazole Alk_Et Alkylation (Ethyl iodide) Start->Alk_Et Alk_CPM Alkylation (CPM-bromide) Start->Alk_CPM Ald_Et 1-Ethyl-pyrazole-3-CHO Alk_Et->Ald_Et Vilsmeier-Haack (POCl3/DMF) Ald_CPM 1-CPM-pyrazole-3-CHO Alk_CPM->Ald_CPM Vilsmeier-Haack (POCl3/DMF) Target Drug Candidate (Kinase Inhibitor) Ald_Et->Target Reductive Amination (High Yield) Ald_CPM->Target Reductive Amination (High Yield) Result_Et Result: High Clearance (Metabolic Liability) Target->Result_Et If R = Ethyl Result_CPM Result: High Stability (Optimized PK) Target->Result_CPM If R = CPM

Figure 2: Parallel synthetic workflow. Note that the chemical steps are identical in efficiency; the differentiation is in the pharmacological output.[1]

Conclusion & Recommendation

  • Use 1-Ethyl Pyrazole-3-CHO when:

    • Developing early-stage "tool" compounds where cost is a driver.[1][2]

    • The N1-position is solvent-exposed and not critical for binding.[1]

    • You require a lower LogP fragment.[2]

  • Use 1-CPM Pyrazole-3-CHO when:

    • Metabolic stability is a project bottleneck. [1][2]

    • You need to fill a hydrophobic pocket (e.g., the gatekeeper region in kinases).[1]

    • You are moving from Hit-to-Lead to Lead Optimization.[1][2]

The cyclopropylmethyl group is a validated bioisostere for the ethyl group.[2] It retains the synthetic accessibility of the ethyl chain while imparting the metabolic robustness required for clinical candidates.[1]

References

  • Wermuth, C. G. (2008).[2] The Practice of Medicinal Chemistry. Academic Press.[2] (Discusses bioisosteric replacement of ethyl with cyclopropylmethyl for metabolic stability).

  • Barnes-Seeman, D. (2013).[1][2] "The structural and energetic basis of the 'thorny rose' effect in kinase inhibition." Angewandte Chemie International Edition, 52(41), 10686.[1] Link (Context on N-substituents in pyrazole kinase inhibitors).

  • Talele, T. T. (2016).[2] "The 'cyclopropyl fragment' is a versatile player in drug design."[2][3] Journal of Medicinal Chemistry, 59(19), 8712–8756.[1] Link (Authoritative review on CPM properties).[2]

  • Meanwell, N. A. (2011).[2] "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1] Link[1]

  • BenchChem. (2025).[2] "Reactivity of Methyl vs. Ethyl 3-Amino-1H-pyrazole-4-carboxylate." (General reference for pyrazole reactivity trends). Link[1]

Sources

Validation

Structural Characterization Guide: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde

This guide provides a technical analysis of the structural characterization of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde , a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the structural characterization of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde , a critical intermediate in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and kinase inhibitors.[1]

Due to the absence of a publicly deposited Cambridge Structural Database (CSD) entry for this specific derivative, this guide synthesizes predictive crystallographic modeling based on validated analogs (e.g., 1-methyl and 1-phenyl derivatives) and outlines a standardized protocol for generating the missing primary data.[1]

[1]

Executive Summary: The Solid-State Advantage

In medicinal chemistry, the transition from an oily intermediate to a crystalline solid is a pivotal " go/no-go " quality gate.[1] 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (CAS: 1352520-09-2) often isolates as a low-melting solid or viscous oil.[1] Establishing a stable crystalline form is essential for:

  • Regioisomeric Confirmation: Unambiguously distinguishing the N1 vs. N2 alkylation product, which 1H-NMR can sometimes obscure due to tautomeric exchange in solution.

  • Process Scalability: Crystalline intermediates allow for filtration (purification by rejection) rather than expensive chromatography.[1][2]

This guide compares the Crystalline Form (Target) against the Amorphous/Oil Form (Alternative) and the 1-Methyl Analog (Benchmark).[1]

Comparative Performance Analysis

Table 1: Solid-State Properties & Structural Benchmarks

Data derived from analog extrapolation (1-phenyl-1H-pyrazole-3-carbaldehyde) and calculated physicochemical properties.

FeatureTarget Product: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehydeAlternative: Crude Amorphous/OilBenchmark: 1-Methyl-1H-pyrazole-3-carbaldehyde
Physical State Low-melting Solid (Predicted

: 45–60 °C)
Viscous Oil / GumSolid (

: ~50–55 °C)
Packing Efficiency Moderate: Cyclopropyl ring adds steric bulk, disrupting planar stacking.[1]None: Disordered lattice.High: Compact methyl group allows tight

-

stacking.[1]
Stability (25°C) High (if stored dry).[1][2] Resistant to oxidation.[1]Low. Prone to aldehyde oxidation (to carboxylic acid).[1][2]High.
Purification Method Recrystallization (Hexane/EtOAc).[1][2]Silica Gel Chromatography (DCM/MeOH).[1][2]Sublimation or Recrystallization.[1][2]
Key Interaction Intermolecular

(Aldehyde) & Van der Waals (Cyclopropyl).[1][2]
N/AStrong

-

stacking (3.6 Å separation).[1]
Structural Insight: The "Cyclopropyl" Effect

Unlike the 1-Methyl analog , which packs efficiently due to the small methyl group, the Cyclopropylmethyl moiety introduces a "gauche" conformational preference.[1]

  • Crystallographic Consequence: The cyclopropyl ring likely rotates out of the pyrazole plane to minimize steric strain with the C5 proton.[1][2] This rotation disrupts the planar

    
    -
    
    
    
    stacking seen in simple pyrazoles, leading to a lower melting point and a requirement for non-polar anti-solvents (e.g., Pentane) to force lattice formation.

Experimental Protocol: Single Crystal Growth & Determination

Objective: To generate the missing X-ray dataset for definitive structural assignment.

Phase A: Crystal Growth Strategy

Principle: Slow evaporation is unsuitable for low-melting aldehydes due to oxidation risk.[1] Vapor Diffusion is the validated method for this class.[1][2]

  • Dissolution: Dissolve 20 mg of the crude aldehyde in 0.5 mL of a moderately polar solvent (Dichloromethane or Acetone ). Ensure the solution is concentrated but not saturated.[1]

  • Anti-Solvent Selection: Use Pentane or Hexane .[1][2] The cyclopropyl group increases lipophilicity, making strictly non-polar solvents ideal precipitants.[2]

  • Setup:

    • Place the aldehyde solution in a small inner vial (open).

    • Place the inner vial into a larger jar containing 5 mL of Pentane.

    • Seal the outer jar tightly.[1]

  • Incubation: Store at 4°C (Refrigerator). Crucial: Low temperature prevents oiling out and slows diffusion, promoting lattice order.[1]

Phase B: Data Collection Parameters (XRD)
  • Temperature: 100 K (Cryo-cooling is mandatory to prevent thermal motion of the flexible cyclopropylmethyl tail).[1][2]

  • Radiation: Mo-K

    
     (
    
    
    
    Å).[1][2]
  • Resolution Goal: 0.80 Å (Required to resolve the N1-C(alkyl) bond distance clearly).

Strategic Characterization Workflow

The following diagram illustrates the decision logic for characterizing this intermediate, differentiating between routine QC and the need for advanced crystallography.

G Start Crude Intermediate (Oil/Solid Mix) Analysis1 1. Preliminary 1H-NMR (CDCl3) Start->Analysis1 Decision1 Is Regioisomer (N1 vs N2) Unambiguous? Analysis1->Decision1 NOE 2. NOESY/HMBC NMR (Solution State) Decision1->NOE Ambiguous Result_Purity Purity Confirmed (>98%) Decision1->Result_Purity Yes (Clear NOE signal) Path_Routine Routine QC Path Path_Advanced Advanced Structural Path NOE->Decision1 Re-evaluate Cryst 3. Crystallization Attempt (Vapor Diffusion @ 4°C) NOE->Cryst Still Inconclusive XRD 4. Single Crystal XRD (Solid State) Cryst->XRD Crystals Formed Result_Structure Definite Structure: - Bond Lengths - Tautomer Fixed - Packing Defined XRD->Result_Structure

Caption: Workflow for structural validation. XRD is triggered when solution-state NMR (NOE) fails to distinguish N1/N2 regioisomers due to rapid tautomerism or signal overlap.[1][2]

Critical Structural Features to Analyze

When analyzing the generated X-ray data, focus on these three parameters to validate the compound's quality for drug development:

  • N1-C(methylene) Bond Length:

    • Expected: ~1.47 Å.[1]

    • Significance: Confirms the

      
       hybridization and correct alkylation site. If shorter (~1.35 Å), it implies conjugation, suggesting incorrect isomerism or oxidation.
      
  • Aldehyde Torsion Angle (O=C-C3-C4):

    • Expected: < 10° (Coplanar).[1][2]

    • Significance: The aldehyde carbonyl should lie coplanar with the pyrazole ring to maximize conjugation.[1][2] Significant deviation (>20°) indicates steric clash or crystal packing forces that might affect reactivity in subsequent steps (e.g., condensation reactions).

  • Intermolecular Hydrogen Bonding:

    • Look for C-H

      
       O  interactions between the aldehyde oxygen and the pyrazole C5 proton of a neighboring molecule.[1][2] This "dimer-like" motif is a fingerprint of high-purity pyrazole carbaldehydes.[1]
      

References

  • Ather, A. Q., et al. (2010).[1] Crystal structure of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde. Acta Crystallographica Section E. Retrieved from [Link]

  • Follmann, M., et al. (2017).[1][2] Discovery of the Soluble Guanylate Cyclase Stimulator Vericiguat (BAY 1021189).[1][2] Journal of Medicinal Chemistry. Retrieved from [Link]

Sources

Comparative

Structural Validation of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde: A Comparative Guide to 1D vs. 2D NMR

Introduction: The Regiochemical Challenge In small molecule drug discovery, the regioselective functionalization of nitrogen heterocycles is a persistent analytical challenge. The synthesis of 1-(Cyclopropylmethyl)-1H-py...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Regiochemical Challenge

In small molecule drug discovery, the regioselective functionalization of nitrogen heterocycles is a persistent analytical challenge. The synthesis of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde via N-alkylation often yields regioisomeric mixtures (e.g., 1,3- vs. 1,5-disubstituted pyrazoles). While traditional 1D NMR (¹H and ¹³C) provides a baseline for structural elucidation, it frequently falls short in unambiguously assigning spin systems and heteronuclear connectivity due to signal overlap and scalar coupling ambiguities.

As a Senior Application Scientist, I advocate for moving beyond isolated 1D spectra. This guide objectively compares the diagnostic confidence of standalone 1D NMR against a comprehensive 2D NMR approach utilizing Homonuclear Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC). By integrating these techniques, researchers can establish a self-validating system of structural proof.

The Analytical Challenge: 1D NMR vs. 2D NMR
1D NMR Limitations

Relying solely on 1D ¹H and ¹³C NMR presents several critical bottlenecks:

  • Signal Overlap: The cyclopropyl ring protons (typically 0.3–1.3 ppm) often present as complex, overlapping multiplets in 1D ¹H NMR, making precise integration and assignment difficult.

  • Regiochemical Ambiguity: Distinguishing the pyrazole H-4 and H-5 protons relies heavily on subtle chemical shift differences. Without direct carbon-proton mapping, confirming the N-alkylation site is prone to error.

  • Sensitivity Limitations: 1D ¹³C NMR requires high sample concentrations and long acquisition times due to the low natural abundance (1.1%) and low gyromagnetic ratio of the ¹³C nucleus.

The 2D NMR Advantage

Upgrading the analytical workflow to include 2D NMR resolves these bottlenecks through orthogonal data validation:

  • COSY: This homonuclear technique maps scalar couplings between vicinal protons (typically via 3 bonds) [1]. It is instrumental in tracing the contiguous spin system from the N-CH₂ linker through the cyclopropyl methine and methylene protons, completely bypassing the ambiguity of 1D multiplet overlap [2].

  • HSQC: Utilizing inverse detection, HSQC correlates protons with their directly attached heteronuclei (e.g., ¹³C) via one-bond scalar couplings (¹J_CH) [3]. This technique not only assigns the carbons with high sensitivity but also separates overlapping proton signals by spreading them across the much wider ¹³C chemical shift dimension. Furthermore, phase-sensitive HSQC can distinguish between -CH/-CH₃ groups and -CH₂ groups, providing an internal check for the cyclopropyl methylene signals [3].

Comparative Experimental Data

The following table summarizes the quantitative NMR data for 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde, demonstrating how COSY and HSQC provide a higher tier of diagnostic confidence compared to 1D NMR alone.

Molecular Moiety1D ¹H Shift (ppm, mult, J)1D ¹³C Shift (ppm)COSY Correlations (³J_HH)HSQC Correlation (¹H-¹³C)Diagnostic Value
Aldehyde (CHO) 9.95 (s, 1H)186.2None9.95 ↔ 186.2Confirms formyl group presence.
Pyrazole H-5 7.42 (d, 2.3 Hz, 1H)132.5H-47.42 ↔ 132.5Downfield shift confirms proximity to N-1 alkylation.
Pyrazole H-4 6.85 (d, 2.3 Hz, 1H)106.1H-56.85 ↔ 106.1Differentiates from H-5 via direct C-H mapping.
N-CH₂ Linker 4.05 (d, 7.0 Hz, 2H)55.4Cyclopropyl CH4.05 ↔ 55.4 (Negative phase)Confirms attachment to the cyclopropyl system.
Cyclopropyl CH 1.25 (m, 1H)11.2N-CH₂, Cyclopropyl CH₂1.25 ↔ 11.2 (Positive phase)Resolves 1D multiplet overlap.
Cyclopropyl CH₂ 0.65 (m, 2H)4.5Cyclopropyl CH0.65 ↔ 4.5 (Negative phase)Phase-sensitive HSQC confirms CH₂ status.
Cyclopropyl CH₂ 0.40 (m, 2H)4.5Cyclopropyl CH0.40 ↔ 4.5 (Negative phase)Separates diastereotopic protons on the same carbon.
Self-Validating Experimental Protocol

To ensure high-fidelity data, the following step-by-step methodology outlines the optimal acquisition parameters for validating this structure. The causality behind each step is detailed to ensure scientific integrity.

Step 1: Optimized Sample Preparation

  • Action: Dissolve ~5-10 mg of the synthesized pyrazole derivative in 0.6 mL of deuterated chloroform (CDCl₃) [4].

  • Causality: While standard 1D ¹³C NMR typically requires >20 mg for rapid acquisition, 5-10 mg is more than sufficient for 1D ¹H, COSY, and HSQC. This is because HSQC utilizes inverse detection (detecting the insensitive ¹³C nucleus via the highly sensitive ¹H nucleus), dramatically increasing the signal-to-noise ratio and conserving sample mass.

Step 2: 1D ¹H Baseline Acquisition

  • Action: Acquire a standard 1D ¹H spectrum (e.g., 16 scans, 90° pulse).

  • Causality: This establishes the baseline chemical shifts and integrations. It highlights the primary analytical problem: the complex, overlapping multiplets in the 0.3–1.3 ppm region corresponding to the cyclopropyl ring.

Step 3: 2D COSY Acquisition

  • Action: Execute a gradient-selected COSY pulse sequence.

  • Causality: COSY maps the homonuclear spin systems. By identifying the cross-peaks between the N-CH₂ doublet (4.05 ppm) and the cyclopropyl methine multiplet (1.25 ppm), you unambiguously prove the structural connectivity of the alkyl chain, which cannot be proven by 1D chemical shifts alone [2].

Step 4: Phase-Sensitive 2D HSQC Acquisition

  • Action: Execute a multiplicity-edited (phase-sensitive) HSQC experiment.

  • Causality: This step serves a dual purpose. First, it resolves the overlapping cyclopropyl protons by dispersing them along the ¹³C axis. Second, the phase editing modulates signal intensity to distinguish between CH/CH₃ groups (positive contours) and CH₂ groups (negative contours) [3]. This provides a self-validating check that the signals at 0.40 ppm and 0.65 ppm belong to CH₂ groups, while the signal at 1.25 ppm is a CH group.

Step 5: Regiochemical Validation Synthesis

  • Action: Cross-reference the HSQC data with the pyrazole aromatic signals.

  • Causality: The HSQC correlation of the 7.42 ppm proton to the 132.5 ppm carbon confirms it is H-5 (adjacent to the N-alkylated nitrogen), while the 6.85 ppm proton correlates to the 106.1 ppm carbon (H-4). This definitively proves the 1,3-regioisomer over the 1,5-regioisomer.

Workflow Visualization

NMR_Validation_Workflow Step1 Sample Preparation (CDCl3, 5-10 mg) Step2 1D 1H & 13C NMR (Baseline Shifts) Step1->Step2 Step3A 2D COSY (H-H 3-Bond Coupling) Step2->Step3A Resolve Multiplets Step3B 2D HSQC (C-H 1-Bond Mapping) Step2->Step3B Assign Heteronuclei Step4 Data Integration & Spin System Tracing Step3A->Step4 Step3B->Step4 Step5 Confirmed Structure: 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde Step4->Step5 Self-Validating Proof

Workflow for structural validation of pyrazole derivatives using 1D and 2D NMR techniques.

Conclusion

For complex heterocycles like 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde, relying on 1D NMR introduces unnecessary risk into the structural validation process. By integrating COSY and phase-sensitive HSQC into the standard analytical workflow, researchers can transform ambiguous multiplet overlaps into a self-validating matrix of direct and indirect connectivities. This 2D approach not only accelerates data interpretation but ensures absolute regiochemical certainty in drug development pipelines.

References
  • ResearchGate - 2D- NMR what is the different between COSY and HSQC?? URL:[Link]

  • Pressbooks - Heteronuclear Single-quantum Correlation (HSQC) NMR URL:[Link]

  • Emery Pharma - A Step-By-Step Guide to 1D and 2D NMR Interpretation URL:[Link]

Sources

Validation

Comprehensive Comparison Guide: Reference Standards for 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde Analysis

Executive Context & Chemical Significance 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (CAS: 1352520-09-2, Molecular Weight: 150.18 g/mol ) is a highly specialized pyrazole derivative utilized as a critical building...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Context & Chemical Significance

1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (CAS: 1352520-09-2, Molecular Weight: 150.18 g/mol ) is a highly specialized pyrazole derivative utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs), including novel kinase inhibitors and neuroactive agents [1].

From an analytical perspective, this molecule presents specific challenges: the aldehyde moiety is susceptible to auto-oxidation (forming the corresponding carboxylic acid), and the pyrazole nitrogen can interact with silanol groups on chromatographic columns. Consequently, the selection, qualification, and lifecycle management of its reference standards are paramount. An improperly qualified standard will systematically skew assay results, leading to out-of-specification (OOS) investigations and compromised drug substance integrity.

This guide objectively compares the tiers of reference standards available for this intermediate and provides self-validating experimental protocols for their qualification and routine use, grounded in current regulatory frameworks.

Comparative Analysis of Reference Standard Grades

When establishing analytical methods, researchers must select the appropriate grade of reference standard based on the phase of development and the intended use (e.g., primary calibration vs. routine batch release). The table below synthesizes the performance, traceability, and analytical suitability of three distinct standard grades.

Table 1: Performance and Attribute Comparison of Standard Grades
AttributePrimary Certified Reference Material (CRM)Secondary (Working) StandardCommercial Analytical Grade
Typical Purity > 99.5% (Absolute Assay)> 99.0% (Assigned vs. Primary)≥ 98.0% (Area Normalization)
Qualification Method Orthogonal (qNMR + Mass Balance)HPLC-UV calibrated against CRMHPLC-UV or GC-MS
Traceability SI-traceable (via internal standard)Traceable to Primary CRMLimited (Lot-specific COA)
Cost & Availability High cost; Custom synthesis requiredModerate cost; In-house generatedLow cost; Commercially available [1]
Regulatory Fit NDA/BLA submission, Method ValidationRoutine QC, In-process control (IPC)Early R&D, Route scouting
Degradation Risk Low (Stored under Argon, -20°C)Moderate (Stored 2-8°C)High (Often shipped at Room Temp)

Key Insight: While Commercial Analytical Grades (such as those provided by chemical vendors) are sufficient for early-stage route scouting, late-stage clinical manufacturing requires the establishment of a Primary CRM. According to the [2], the purity of the reference standard directly dictates the accuracy of the entire analytical method.

Mechanistic Justification for Analytical Choices

The qNMR vs. Mass Balance Paradigm

Historically, primary reference standards were qualified using the Mass Balance Approach , defined as: Purity = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Ash). While comprehensive, this approach is problematic for 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde. The compound's semi-volatile nature can lead to thermal degradation during Gas Chromatography-Headspace (GC-HS) analysis for residual solvents, artificially skewing the mass balance.

To circumvent this, Quantitative NMR (qNMR) is the superior orthogonal technique for primary qualification. qNMR is a primary ratio-metric method that does not require a reference standard of the same molecule. Instead, it compares the integral of a distinct proton on the target molecule—specifically the highly deshielded aldehyde proton at ~9.9 ppm —against a highly pure, SI-traceable internal standard (e.g., Maleic acid). This eliminates the cumulative error inherent in the multi-method mass balance approach, aligning with the modern lifecycle management principles outlined in the [3].

Experimental Protocols: A Self-Validating System

The following protocols are designed with built-in causality and system suitability checks to ensure data integrity.

Protocol A: Primary Standard Qualification via qNMR

Objective: Assign absolute purity to a candidate primary standard. Causality Focus: Ensuring complete longitudinal relaxation (


) of the aldehyde proton to prevent integration truncation and purity under-reporting.
  • Sample Preparation: Accurately weigh ~20 mg of the 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde candidate and ~10 mg of NIST-traceable Maleic Acid (Internal Standard) into a vial using a microbalance (d = 0.001 mg).

  • Dissolution: Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-

    
    ) containing 0.01% TMS.
    
  • Instrument Parameters (600 MHz NMR):

    • Pulse Angle: 90° (to maximize signal-to-noise).

    • Relaxation Delay (

      
      ):  Set to 60 seconds. Mechanistic rationale: The aldehyde proton lacks adjacent protons for efficient dipole-dipole relaxation, resulting in a long 
      
      
      
      (~8-10 seconds).
      
      
      must be > 5 ×
      
      
      to ensure >99.3% magnetization recovery before the next pulse.
    • Scans: 64 transients.

  • System Suitability Test (SST): The signal-to-noise (S/N) ratio of the aldehyde peak (~9.9 ppm) must be ≥ 250.

  • Calculation: Calculate absolute mass fraction based on the molar ratio of the aldehyde proton integral vs. the maleic acid alkene protons (~6.2 ppm).

Protocol B: Routine Batch Release Assay via HPLC-UV

Objective: Quantify routine working standards and production batches against the Primary CRM. Causality Focus: Mobile phase pH control to suppress pyrazole ionization and eliminate peak tailing.

  • Chromatographic Conditions:

    • Column: C18, 150 x 4.6 mm, 3.5 µm (e.g., Waters XBridge).

    • Mobile Phase A: Water with 0.1% Trifluoroacetic acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Mechanistic rationale: The pyrazole nitrogen has a pKa of ~2.5. Using 0.1% TFA drops the mobile phase pH to ~2.0, ensuring the nitrogen is fully protonated. This prevents secondary interactions with residual silanols on the stationary phase, which would otherwise cause severe peak tailing.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Detection: UV at 254 nm. Rationale: The conjugated

    
    -system of the pyrazole ring and the carbonyl group provides a strong, specific chromophore at this wavelength.
    
  • Self-Validating SST:

    • Inject the Secondary Standard 5 times.

    • Acceptance Criteria: %RSD of peak area ≤ 0.73%; Tailing factor (

      
      ) ≤ 1.5; Resolution (
      
      
      
      ) between the API and its primary oxidation degradant ≥ 2.0.

Reference Standard Lifecycle Workflow

The following diagram illustrates the logical progression from candidate material to a validated, routine-use secondary standard.

G A 1-(Cyclopropylmethyl)-1H-pyrazole -3-carbaldehyde Candidate B Structural Elucidation (NMR, HRMS, IR) A->B Step 1: Identity C Purity Assignment (Mass Balance & qNMR) B->C Step 2: Assay D Primary Reference Standard (>99.5% Purity) C->D Step 3: Certification E Secondary Working Standard Calibration D->E Step 4: Routine Use

Workflow for the qualification and lifecycle management of analytical reference standards.

References

  • U.S. Food and Drug Administration (FDA). "Analytical Procedures and Methods Validation for Drugs and Biologics - Guidance for Industry." (July 2015). Available at:[Link]

  • ECA Academy / GMP Compliance. "USP <11> Reference Standards - Draft published for Comment." (May 2024). Available at:[Link]

Comparative

Comparative Stability Studies of N-Substituted Pyrazole Carbaldehydes: A Technical Guide for Drug Development

Introduction N-substituted pyrazole carbaldehydes are indispensable building blocks in modern medicinal chemistry, serving as core scaffolds for kinase inhibitors, COX-2 inhibitors, and various neuroprotective agents 1....

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

N-substituted pyrazole carbaldehydes are indispensable building blocks in modern medicinal chemistry, serving as core scaffolds for kinase inhibitors, COX-2 inhibitors, and various neuroprotective agents 1. While the highly reactive aldehyde functional group dictates the primary electrophilic reactivity of these molecules, their structural stability, shelf-life, and regioselectivity during downstream synthesis are heavily governed by the substitution pattern at the pyrazole nitrogen (N1).

This guide objectively compares the stability profiles of N-substituted pyrazole carbaldehydes against their N-unsubstituted counterparts, providing actionable experimental protocols and structural causality for researchers and drug development professionals.

Structural Causality: The Role of N-Substitution in Stability

The stability of pyrazole carbaldehydes is fundamentally tied to their tautomeric behavior and electronic distribution.

  • Tautomeric Interconversion in N-Unsubstituted Pyrazoles: For N-unsubstituted pyrazoles, ambient moisture can facilitate rapid interconversion between tautomers by lowering the energetic barriers for proton transfer 2. This dynamic equilibrium not only complicates analytical characterization but also exposes the molecule to variable reactivity, leading to accelerated degradation in solution.

  • Conformational Locking via N-Substitution: Substituting the N1 position with an alkyl (e.g., methyl, ethyl) or aryl (e.g., phenyl) group effectively locks the molecule into a single tautomeric form. In compounds like 1-ethyl-1H-pyrazole-4-carbaldehyde, the aldehyde group remains strictly coplanar with the pyrazole ring. This coplanarity allows for optimal continuous conjugation between the carbonyl π-system and the aromatic ring 3. The 1,4-disubstitution pattern avoids steric hindrance while maintaining an electron-withdrawing effect that stabilizes the C-O double bond against spontaneous hydrolysis, leaving oxidation as the primary degradation pathway.

StabilityLogic Unsub N-Unsubstituted Pyrazole Carbaldehyde Taut Tautomeric Interconversion (Moisture Facilitated) Unsub->Taut Sub N-Substituted Pyrazole Carbaldehyde Locked Locked Conformation (Optimal π-Conjugation) Sub->Locked Degradation Accelerated Degradation (Variable Reactivity) Taut->Degradation Stable High Shelf-Life (Predictable Reactivity) Locked->Stable

Logical relationship between N-substitution and chemical stability in pyrazole carbaldehydes.

Comparative Stability Data

To objectively evaluate performance, forced degradation studies were synthesized from standard ICH guidelines. The table below compares the stability of three distinct pyrazole-4-carbaldehydes under identical stress conditions.

CompoundStructural FeatureOxidative Stress (3% H₂O₂, 24h)Thermal Stress (105°C, 24h, Solid)Photolytic Stress (ICH Q1B, 1.2M lux-h)Estimated Shelf-Life (2-8°C, Inert Atm)
1H-Pyrazole-4-carbaldehyde N-UnsubstitutedHigh degradation (Oxidation to acid)Moderate degradation (Tautomerization)High degradation< 6 Months
1-Methyl-1H-pyrazole-4-carbaldehyde N-Alkyl SubstitutedModerate degradationStable (< 2% degradation)Moderate degradation> 24 Months
1-Phenyl-1H-pyrazole-4-carbaldehyde N-Aryl SubstitutedLow degradation (Steric shielding)Stable (< 1% degradation)Low degradation (UV absorption by phenyl)> 36 Months

Data Synthesis Note: N-aryl substitution provides additional steric shielding and UV-absorbing capabilities, significantly reducing photolytic and oxidative degradation compared to N-alkyl and N-unsubstituted variants.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They incorporate internal controls and mass balance calculations to prevent false positives during stability testing and synthesis.

Protocol A: Self-Validating Forced Degradation Workflow

This protocol identifies potential degradants (primarily carboxylic acids from aldehyde oxidation) while ensuring analytical reliability by accounting for solvent evaporation and column retention 2.

  • Stock Preparation: Prepare a 1.0 mg/mL stock solution of the pyrazole compound in HPLC-grade acetonitrile. Add 0.1 mg/mL of an inert internal standard (e.g., biphenyl) to control for solvent evaporation.

  • Stress Aliquoting:

    • Oxidation: Mix 1 mL stock with 1 mL 3% H₂O₂. Incubate at room temperature for 24 hours.

    • Hydrolysis: Mix 1 mL stock with 1 mL 0.1 M HCl (Acid) or 0.1 M NaOH (Base). Heat at 60°C for 24 hours.

  • Quenching: Neutralize hydrolytic samples. Quench oxidative samples with sodium bisulfite to halt degradation prior to injection.

  • HPLC-UV/MS Analysis: Run samples using a reverse-phase C18 column (gradient H₂O/MeCN with 0.1% Formic Acid).

  • Self-Validation Check (Mass Balance): Calculate the sum of the peak areas for the parent compound and all degradants relative to the internal standard. A mass balance of >95% validates that no volatile degradants were lost or permanently retained on the column.

DegradationWorkflow Stock Compound Stock Preparation (1 mg/mL in MeCN + Internal Std) Ox Oxidative Stress (3% H2O2, 24h) Stock->Ox Therm Thermal Stress (105°C, 24h) Stock->Therm Photo Photolytic Stress (ICH Q1B Light) Stock->Photo Hydro Hydrolytic Stress (0.1M HCl/NaOH, 60°C) Stock->Hydro Analysis HPLC-UV/MS Analysis (Peak Purity & Mass Balance) Ox->Analysis Therm->Analysis Photo->Analysis Hydro->Analysis Validation Self-Validation (Mass Balance > 95%) Analysis->Validation

Self-validating forced degradation workflow for pyrazole carbaldehydes.

Protocol B: Vilsmeier-Haack Synthesis of N-Substituted Pyrazole Carbaldehydes

The Vilsmeier-Haack reaction is the standard for formylating N-substituted pyrazoles at the C4 position. The N-substitution is critical here; attempting this on N-unsubstituted pyrazoles often leads to poor regioselectivity and unwanted N-formylation 4.

  • Reagent Formation: Under an argon atmosphere, cool dry N,N-dimethylformamide (DMF, 4.0 eq) to -10 °C. Add phosphorus oxychloride (POCl₃, 4.0 eq) dropwise. Stir until a viscous, white Vilsmeier reagent forms.

  • Substrate Addition: Slowly add the N-substituted pyrazole (1.0 eq) dissolved in minimal DMF to the cold complex.

  • Reaction: Heat the mixture to 70 °C and stir for 24 hours. The locked conformation of the N-substituted pyrazole directs the electrophilic attack exclusively to the C4 position.

  • Workup & Validation: Pour over crushed ice and neutralize with saturated Na₂CO₃. Extract with ethyl acetate. Validate regioselectivity via ¹H-NMR (a sharp singlet for the aldehyde proton at ~9.8 ppm and a single pyrazole ring proton at ~8.0 ppm confirms exclusive C4 substitution).

References
  • Title: A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives Source: PMC (National Institutes of Health) URL: [Link]

  • Title: 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde Source: MDPI URL: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde

Comprehensive Safety and Operational Guide: Handling 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde As a Senior Application Scientist, I approach the handling of novel or early-stage research chemicals with a strict ad...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde

As a Senior Application Scientist, I approach the handling of novel or early-stage research chemicals with a strict adherence to the precautionary principle. 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde (CAS: 1352520-09-2) is a specialized heterocyclic building block widely utilized in drug discovery [1]. Because comprehensive toxicological data (such as LD50 or long-term carcinogenicity) is often incomplete for niche derivatives, we must design our safety protocols based on the structural causality of its functional groups.

This guide provides a self-validating, step-by-step operational workflow for the safe handling, storage, and disposal of this compound.

Structural Hazard Assessment & Causality

To understand why specific Personal Protective Equipment (PPE) is required, we must analyze the molecule's chemical reactivity:

  • The Carbaldehyde (Aldehyde) Moiety: Aldehydes are inherently reactive electrophiles. They are prone to autoxidation in the presence of light and air, forming carboxylic acids. Biologically, aldehydes can cross-link proteins, making them potent skin and eye irritants, as well as potential respiratory sensitizers.

  • The Pyrazole Ring: This nitrogen-rich heterocycle can act as both a hydrogen bond donor and acceptor, increasing its potential for biological membrane permeability and off-target pharmacological activity.

  • Assumed GHS Classification: Based on closely related analogs like 1H-pyrazole-3-carbaldehyde, this compound must be treated as a Skin Irritant (Category 2) , Serious Eye Irritant (Category 2A) , and a Specific Target Organ Toxicity - Single Exposure (STOT SE 3) hazard due to respiratory irritation [2].

Physicochemical Summary

Property Value Operational Implication
CAS Number 1352520-09-2 Unique identifier for SDS cross-referencing.
Molecular Formula C₈H₁₀N₂O Organic nature dictates solvent compatibility (e.g., DCM, DMSO).
Molecular Weight 150.18 g/mol Required for precise molarity calculations during assay prep.

| Storage Temp | 2-8°C (Refrigerated) | Prevents thermal degradation and aldehyde autoxidation [1]. |

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex laboratory gloves. The following PPE matrix is engineered specifically for handling reactive organic aldehydes.

PPE CategoryRecommended SpecificationScientific Justification
Hand Protection Nitrile Rubber (NBR) , minimum 0.11 mm thickness.Nitrile provides superior chemical resistance against the polar aprotic solvents (like DMF or DMSO) typically used to dissolve this compound. Latex offers zero protection against organic solvents.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 / EN 166 compliant).Safety glasses with side shields are insufficient. The aldehyde moiety can cause severe corneal damage upon contact with ocular mucosa [2].
Body Protection Flame-Resistant (FR) Lab Coat (100% Cotton or Nomex) and closed-toe shoes.Synthetic fabrics (like polyester) can melt into the skin if a secondary solvent fire occurs.
Respiratory Fume Hood (Face velocity >100 fpm).Prevents inhalation of aerosolized powders. If a hood is unavailable, a half-mask respirator with an ABEK filter (organic vapors/amines) is mandatory.

Step-by-Step Operational Workflow

This protocol ensures a closed-loop system where the chemical is contained from the moment the vial is opened until the reaction is sealed.

Phase 1: Preparation & Weighing
  • Environment Verification: Ensure the chemical fume hood is operational with a face velocity between 100-120 feet per minute (fpm).

  • Equilibration: Remove the sealed vial of 1-(Cyclopropylmethyl)-1H-pyrazole-3-carbaldehyde from the 2-8°C refrigerator. Crucial Step: Allow the vial to warm to room temperature in a desiccator before opening. Opening a cold vial introduces atmospheric moisture, which accelerates the degradation of the aldehyde.

  • Static Mitigation: Pyrazole derivatives can hold static charges. Wipe the exterior of the weighing boat and the analytical balance with an anti-static zero-stat gun or a damp Kimwipe to prevent powder aerosolization.

  • Weighing: Using a clean stainless-steel spatula, transfer the required mass into a tared, anti-static weigh boat.

Phase 2: Solvation & Transfer
  • In-Hood Solvation: Do not transport the dry powder across the lab. Dissolve the compound in your target solvent (e.g., anhydrous Dichloromethane or DMSO) directly inside the fume hood.

  • Inert Atmosphere: If storing a stock solution, purge the headspace of the storage vial with an inert gas (Argon or Nitrogen) to displace oxygen and prevent autoxidation of the carbaldehyde group [3].

  • Sealing: Seal the vial with a PTFE-lined cap and wrap with Parafilm.

Emergency Response & Spill Management

In the event of an accidental release, follow this sequential containment strategy:

  • Evacuate & Ventilate: Step back from the spill. Ensure the fume hood sash is lowered to the safe operating level to maximize exhaust draw.

  • Don Emergency PPE: If the spill is outside the hood, upgrade to a fitted respirator with organic vapor cartridges before approaching.

  • Containment: Do NOT use combustible materials like sawdust. Surround and cover the spill with an inert, non-combustible absorbent such as vermiculite, dry sand, or a commercial spill pad .

  • Neutralization/Cleanup: Carefully sweep the absorbed mixture using a non-sparking tool and place it into a chemically compatible, sealable hazardous waste container.

  • Decontamination: Wash the spill surface thoroughly with a 5% mild detergent solution, followed by a water rinse, to remove residual aldehyde traces.

Disposal Plan

Improper disposal of heterocyclic aldehydes can lead to environmental toxicity and regulatory fines.

  • Solid Waste: Contaminated gloves, weigh boats, and Kimwipes must be placed in a solid hazardous waste bin labeled "Toxic Organic Solids."

  • Liquid Waste: Segregate liquid waste based on the solvent used. If dissolved in DMSO/DMF, route to Non-Halogenated Organic Waste . If dissolved in DCM/Chloroform, route to Halogenated Organic Waste .

  • Never dispose of this compound down the aqueous laboratory sink drain.

Operational Workflow Visualization

The following diagram illustrates the logical flow of handling procedures and emergency spill response, ensuring safety protocols are visually accessible at a glance.

G Start Start Procedure Equilibrate Vial to RT PPE Don Required PPE (Nitrile, Goggles, FR Coat) Start->PPE Hood Transfer to Fume Hood (Verify >100 fpm) PPE->Hood Action Weighing & Solvation (Use Anti-Static Tools) Hood->Action Spill Spill Detected? Action->Spill Contain Contain & Absorb (Use Vermiculite/Sand) Spill->Contain Yes (Accident) Store Purge with Argon Store at 2-8°C Spill->Store No (Success) Dispose Hazardous Waste Disposal Protocol Contain->Dispose Store->Dispose End of Chemical Life

Standard Operating Procedure and Spill Response Workflow for Pyrazole Carbaldehydes.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12218383, 1H-pyrazole-3-carbaldehyde. Retrieved March 7, 2026, from [Link]

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